Leucoindigo
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxy-1H-indol-2-yl)-1H-indol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFKLIUAPGUEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | LEUCO VAT BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074870 | |
| Record name | Leucoindigo | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | LEUCO VAT BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
6537-68-4, 835912-68-0 | |
| Record name | LEUCO VAT BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Leucoindigo | |
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| Record name | (2,2'-Bi-1H-indole)-3,3'-diol | |
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| Record name | Leucoindigo | |
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| Record name | Leucoindigo | |
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| Record name | [2,2'-bi-1H-indole]-3,3'-diol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H,1'H-[2,2'-biindole]-3,3'-diol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
leucoindigo synthesis from indigo precursors
An In-depth Technical Guide to the Synthesis of Leucoindigo from Indigo (B80030) Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the reduced and soluble form of the vibrant blue indigo dye, is a crucial intermediate in various chemical processes, including textile dyeing and the synthesis of certain bioactive molecules. Its production from various indigo precursors is a subject of significant interest in both industrial and academic research. This technical guide provides a comprehensive overview of the core methodologies for this compound synthesis, focusing on chemical reduction, electrochemical methods, and catalytic hydrogenation, as well as its generation from indigo precursors like indoxyl and isatin (B1672199). Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a deeper understanding and practical application of these synthetic routes.
Synthesis of this compound via Reduction of Indigo
The most common approach to this compound synthesis involves the reduction of indigo. This can be achieved through various methods, each with its own set of advantages and challenges.
Chemical Reduction
Chemical reduction is a widely used method for converting indigo to this compound, employing various reducing agents.
1.1.1. Using Sodium Dithionite (B78146)
Sodium dithionite (Na₂S₂O₄) is a powerful and commonly used reducing agent for the industrial production of this compound for denim dyeing.[1] The reaction is typically carried out in an alkaline medium.
Experimental Protocol:
A detailed experimental procedure for the reduction of indigo using sodium dithionite is as follows:[2]
-
Preparation of Indigo Suspension: In a 50-mL filter flask equipped with a stir bar, dissolve 3 pellets of sodium hydroxide (B78521) (NaOH) in 10 mL of water. To this alkaline solution, add the synthesized indigo powder.
-
Heating: Gently heat the mixture to boiling using a sand bath while stirring continuously.
-
Preparation of Reducing Agent Solution: While the indigo suspension is heating, prepare an approximately 10% solution of sodium hydrosulfite (sodium dithionite) by stirring 3 g of Na₂S₂O₄ into 27 mL of water. Note: Sodium dithionite should be fresh and stored appropriately.
-
Reduction Reaction: Once the indigo solution is boiling, add 2 mL of the sodium dithionite solution dropwise. Continue the dropwise addition until the blue color of the indigo completely disappears, resulting in a clear, yellow solution of this compound.[2]
-
Application (for dyeing): The hot this compound solution can then be transferred to a larger volume of water (e.g., 75 mL in a 125-mL filter flask) containing the material to be dyed.[2]
Reaction Mechanism:
The reduction of indigo by sodium dithionite in an alkaline solution involves the transfer of electrons from the dithionite ion to the indigo molecule, breaking the central carbon-carbon double bond and reducing the carbonyl groups to hydroxyl groups. The alkaline conditions are necessary because the reduction potential of sodium dithionite is pH-dependent, being a more effective reducing agent at higher pH. The base also neutralizes the acidic byproducts of the dithionite reaction with water.[3]
Signaling Pathway: Chemical Reduction of Indigo
Caption: Chemical reduction of indigo to this compound.
1.1.2. Using Glucose
Glucose can be used as a more environmentally friendly reducing agent for indigo, particularly in the presence of a catalyst like anthraquinone (B42736).[4]
Experimental Protocol:
A general procedure for the glucose-driven reduction of indigo is as follows:
-
Catalyst Impregnation: Dissolve anthraquinone in a suitable solvent (e.g., acetone). Suspend indigo particles in this solution using sonication. Evaporate the solvent completely to obtain indigo particles with uniformly immobilized anthraquinone.
-
Reduction: The catalyst-impregnated indigo is then reacted with a 10-fold excess of glucose in an aqueous 0.1 M NaOH solution at 65°C. The reaction is monitored until the blue color disappears, indicating the formation of this compound.
Electrochemical Reduction
Electrochemical methods offer a cleaner alternative to chemical reduction, avoiding the use of stoichiometric reducing agents and the resulting waste products.[5] This process can be carried out directly or indirectly.
Experimental Protocol (Indirect Electrochemical Reduction):
A laboratory-scale setup for the indirect electrochemical reduction of indigo can be designed as follows:[6]
-
Electrochemical Cell Setup: A divided electrochemical cell with a cathode and anode chamber separated by an ion-exchange membrane is used. Stainless steel or nickel electrodes can serve as both the cathode and anode, with a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Electrolyte Preparation: The catholyte consists of a mediator solution (e.g., Fe³⁺-triethanolamine complex) containing the indigo suspension. The anolyte is typically a NaOH solution (e.g., 40 g/L).
-
Electrolysis: The reduction is carried out in constant current mode. The mediator is electrochemically reduced at the cathode and subsequently reduces the indigo particles in the bulk solution. The use of ultrasonic waves can enhance the rate of this indirect electro-catalytic process.[6]
Experimental Workflow: Electrochemical Reduction of Indigo
Caption: Workflow for electrochemical this compound synthesis.
Catalytic Hydrogenation
Catalytic hydrogenation is another clean method for indigo reduction, utilizing hydrogen gas and a catalyst. This process is efficient and can be used for continuous production of this compound.[7]
Experimental Protocol:
A general procedure for the catalytic hydrogenation of indigo is as follows:[7]
-
Catalyst Preparation: A suitable catalyst, such as Raney nickel or a noble metal on a support (e.g., rhodium on activated carbon), is prepared and activated.
-
Reaction Setup: In a high-pressure reactor, the indigo raw material, the catalyst, and an aqueous NaOH solution (e.g., 9%) are added.
-
Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen (e.g., 0.2-1 MPa). The reaction is carried out at an elevated temperature (e.g., 60-120°C) for a specified time (e.g., 2 hours).
-
Product Isolation: After the reaction is complete, the catalyst is separated (e.g., by filtration or magnetic separation) to yield the this compound solution.
Synthesis of this compound from Precursors
This compound is also a key intermediate in the synthesis of indigo itself from various precursors.
From Indoxyl
Indoxyl is a direct precursor to indigo. In the presence of a mild oxidizing agent, two molecules of indoxyl dimerize to form this compound, which is then further oxidized to indigo.[8] An alkaline solution of this compound can be prepared by reacting 2 moles of indoxyl with one mole of indigo.[9]
Experimental Protocol:
A method for preparing this compound from an indoxyl fusion mass is described in a patent:[9]
-
Preparation of Indoxyl Solution: A phenyl-glycine fusion mass containing indoxyl is dissolved in water to form an alkaline solution.
-
Reaction with Indigo: A stoichiometric amount of indigo is added to the alkaline indoxyl solution to form this compound.
-
Concentration and Precipitation: The resulting this compound solution is concentrated by evaporation under subatmospheric pressure. Upon cooling, the alkali metal salt of this compound precipitates out of the concentrated solution.
-
Purification: The precipitate can be separated by filtration. Further purification can be achieved by redissolving the salt and re-precipitating it.
From Isatin
The synthesis of indigo from isatin, as first described by Baeyer, involves the reduction of an isatin derivative.[10]
Experimental Protocol (Baeyer-Drewson Indigo Synthesis):
While this classic synthesis primarily aims for indigo, this compound is an intermediate. A microscale adaptation of this synthesis is as follows:
-
Reaction Mixture: Dissolve approximately 0.1 g of 2-nitrobenzaldehyde (B1664092) in 2 cm³ of propanone in a test tube. Add 25 drops of deionized water.
-
Base Addition: Slowly add 20 drops of sodium hydroxide solution. A purple precipitate of indigo will form.
-
Isolation of Indigo: After allowing the precipitation to complete, the indigo is filtered and washed.
-
Reduction to this compound: The isolated indigo can then be reduced to this compound using the sodium dithionite method described in section 1.1.1.
Quantitative Data Summary
The following table summarizes the available quantitative data for the different this compound synthesis methods.
| Synthesis Method | Precursor | Reducing Agent/Catalyst | Reaction Conditions | Yield/Conversion | Purity | Reference(s) |
| Chemical Reduction | Indigo | Sodium Dithionite | Alkaline, Boiling Water | High (qualitative) | - | [2] |
| Indigo | Glucose/Anthraquinone | 0.1 M NaOH, 65°C | Complete conversion | - | [4] | |
| Electrochemical Reduction | Indigo | NiMoS/CF electrode | 1.0 M KOH, 10% MeOH, 70°C, 10 mA cm⁻² | 99.2% conversion | - | [11] |
| Indigo | Iron(II)/triethanolamine | pH 11.4-11.5 | - | - | [12] | |
| Catalytic Hydrogenation | Indigo | Raney Nickel | 80-145°C, 1.5-5.5 MPa H₂ | 95.7-96.3% | - | [13] |
| Indigo | Rh on Activated Carbon | 100°C, 0.2 MPa H₂ | High (qualitative) | - | [7] | |
| From Precursors | Indoxyl + Indigo | - | Alkaline solution, vacuum evaporation | 99% recovery of purified this compound | High | [9] |
Note: Quantitative data, especially on purity, is not always available in the cited literature. The presented yields and conversions are as reported in the specific experiments and may vary with scale and optimization.
Conclusion
The synthesis of this compound can be accomplished through a variety of methods, each with its own set of experimental conditions, advantages, and limitations. Chemical reduction using sodium dithionite remains a prevalent industrial method due to its efficiency, while greener alternatives like glucose-based reduction, electrochemical synthesis, and catalytic hydrogenation are gaining increasing attention due to their reduced environmental impact. The choice of synthetic route will depend on the specific application, scale of production, and desired purity of the final this compound product. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important chemical intermediate. Further research into optimizing reaction conditions and developing more sustainable and cost-effective synthesis methods will continue to be an active area of investigation.
References
- 1. textileflowchart.com [textileflowchart.com]
- 2. vfsilesieux.free.fr [vfsilesieux.free.fr]
- 3. reddit.com [reddit.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Practical and environment-friendly indirect electrochemical reduction of indigo and dyeing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106975483A - Catalyst for synthesizing hydrogenated indigo through indigo hydrogenation, and preparation method and application thereof - Google Patents [patents.google.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. US2159930A - Preparation of leuco-indigo - Google Patents [patents.google.com]
- 10. Indigo dye - Wikipedia [en.wikipedia.org]
- 11. Electrocatalytic hydrogenation of indigo by NiMoS: energy saving and conversion improving - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. sdc.org.uk [sdc.org.uk]
- 13. CN102516817A - Method for preparing indigo white solution - Google Patents [patents.google.com]
An In-depth Technical Guide to the Leucoindigo Formation Mechanism
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Indigo (B80030), a vibrant blue dye with a rich history, is characterized by its water insolubility, a property that necessitates its conversion to a soluble form for application in dyeing and other advanced fields. This conversion is a cornerstone of vat dyeing technology and involves the reduction of indigo to its soluble, near-colorless precursor, leucoindigo (also known as indigo white). The formation of this compound is a reversible redox reaction that can be achieved through various chemical, electrochemical, and microbial pathways. This technical guide provides a comprehensive overview of the core mechanisms of this compound formation, details key experimental protocols for its synthesis and analysis, presents quantitative data for characterization, and visualizes the underlying processes to support advanced research and development.
The Core Redox Mechanism: From Indigo to this compound
The transformation of indigo to this compound is fundamentally a two-electron, two-proton (2e⁻/2H⁺) reduction process. In this reaction, the conjugated dicarbonyl system of the indigo molecule is reduced to a di-enol form.[1] This structural change disrupts the chromophore responsible for indigo's intense blue color, resulting in the characteristic yellow-green hue of the this compound solution.[1]
The insolubility of indigo in water is due to strong intermolecular hydrogen bonding. The reduction to this compound breaks this network and introduces hydroxyl groups, which can be ionized in an alkaline medium, rendering the molecule soluble in water.[2] This soluble form can penetrate textile fibers. Subsequent exposure to an oxidizing agent, typically atmospheric oxygen, reverses the reaction, converting this compound back to its insoluble blue form and trapping it within the fiber matrix.[3]
Pathways to this compound Formation
This compound can be generated from indigo through several distinct methods, each with unique advantages and applications, ranging from traditional fermentation to modern, environmentally benign electrochemical processes.
Chemical Reduction
The most prevalent industrial method for this compound formation involves chemical reducing agents in a strongly alkaline environment.[4]
-
Sodium Dithionite (B78146) (Na₂S₂O₄): Also known as sodium hydrosulfite, this is the most widely used reducing agent due to its efficiency and cost-effectiveness.[1] The reaction is performed under basic conditions (pH 11-14), typically using sodium hydroxide (B78521) (NaOH).[4] The alkaline medium is crucial as the reduction potential of dithionite is pH-dependent, and the base neutralizes acidic byproducts, driving the reaction forward.[5]
-
Other Reducing Agents: Environmentally friendlier alternatives to sodium dithionite are actively being researched. These include reducing sugars like glucose, which can effectively reduce indigo in alkaline conditions, mimicking historical fermentation processes.[6] Other agents such as zinc powder have also been used.[7]
Electrochemical Reduction
Electrochemical methods offer a sustainable alternative to chemical reductants, minimizing waste and hazardous byproducts. This "Smart Indigo™" process uses only indigo pigment, caustic soda, water, and electricity. The reduction can occur in two ways:
-
Direct Reduction: Indigo particles are reduced directly at the surface of a cathode.
-
Indirect Reduction: A redox mediator, such as an iron(II)-triethanolamine complex, is reduced at the cathode and subsequently transfers electrons to the indigo molecules in the solution.[4]
Microbial Reduction
Traditional indigo dyeing has long utilized microbial fermentation. In an anaerobic and alkaline vat, specific bacterial communities metabolize substrates (like sugars) and reduce the insoluble indigo to the soluble leuco form.[2][4] This method is central to "Aizome," the Japanese traditional indigo dyeing process.[8] Enzymes such as azoreductases, which utilize co-enzymes like NADH, are implicated in this biological reduction pathway.[2]
Quantitative Analysis and Characterization
The conversion of indigo to this compound can be precisely monitored and quantified using various spectroscopic and electrochemical techniques.
Data Presentation
The distinct electronic structures of indigo and this compound give rise to unique spectroscopic signatures, which are summarized below.
Table 1: Spectroscopic Properties of Indigo and this compound
| Property | Indigo | This compound | Source(s) |
|---|---|---|---|
| Color | Intense Blue | Yellow / Colorless | [9] |
| UV-Vis λmax | ~616 nm | ~410 nm | [10] |
| Fluorescence Quantum Yield (ΦF) | Very Low (~2.3 x 10⁻³) | High (~0.348) |[11] |
Table 2: 13C NMR Chemical Shifts for this compound in D₂O
| Carbon Atom | Chemical Shift (δ) in ppm | Source(s) |
|---|---|---|
| C-7 | 114.2 | [12] |
| C-3 | 117.4 | [12] |
| C-4 | 119.9 | [12] |
| C-6 | 121.1 | [12] |
| C-5 | 123.9 | [12] |
| C-2 | 124.5 | [12] |
| C-9 | 138.5 | [12] |
| C-8 | 139.1 |[12] |
Note: NMR spectroscopy of this compound is performed in deuterium (B1214612) oxide (D₂O) after reduction, as indigo itself is insoluble.[12][13]
Experimental Protocols
Precise and repeatable experimental procedures are critical for the study and application of the this compound formation mechanism.
Laboratory Synthesis of Indigo (Baeyer-Drewson Reaction)
This procedure is a common laboratory-scale synthesis of indigo.
Methodology:
-
Dissolve 0.50 g of o-nitrobenzaldehyde in 5 mL of acetone (B3395972) in a 20 mL vial equipped with a stir bar.
-
Add 5 mL of distilled water to the solution and begin stirring.
-
Over a period of 5 minutes, add 2.5 mL of 1M NaOH dropwise to the stirring mixture. The solution will darken, and a dark purple precipitate of indigo will form.[3]
-
Continue stirring for an additional 5 minutes to ensure the reaction is complete.
-
Collect the indigo precipitate via vacuum filtration using a Hirsch or Büchner funnel.
-
Wash the solid product with distilled water until the filtrate runs clear, followed by a wash with a small amount of cold ethanol (B145695) to facilitate drying.[3]
-
Allow the product to air dry completely before weighing.
Chemical Reduction of Indigo to this compound
This protocol details the conversion of the synthesized indigo into its soluble leuco form using sodium dithionite.
Methodology:
-
Prepare an alkaline solution by dissolving 3 pellets of NaOH (or an equivalent amount to achieve a high pH) in 10 mL of water in a 50 mL flask with a stir bar.
-
Add the previously synthesized and dried indigo to the NaOH solution.
-
Gently heat the mixture to boiling while stirring.[3]
-
In a separate beaker, prepare a ~10% sodium dithionite solution by dissolving approximately 3 g of Na₂S₂O₄ in 27 mL of water.[3]
-
Once the indigo solution is boiling, add the sodium dithionite solution dropwise until the blue color completely disappears, yielding a clear yellow or yellow-green this compound solution.[3][14]
-
The resulting solution is now ready for dyeing applications or further analysis. It should be used relatively quickly as it can be re-oxidized by atmospheric oxygen.
Conclusion
The formation of this compound is a critical chemical transformation that renders the insoluble indigo pigment useful for a vast range of applications, most notably in the textile industry. The mechanism is a well-understood redox process that can be initiated through chemical, electrochemical, or microbial means. While sodium dithionite remains the industrial standard for chemical reduction, significant research is focused on developing more sustainable and environmentally friendly methods, such as electrochemical and biocatalytic systems. A thorough understanding of the kinetics, quantitative analysis, and experimental protocols associated with this compound formation is essential for optimizing existing processes and innovating new technologies in dyeing, materials science, and beyond.[15]
References
- 1. utupub.fi [utupub.fi]
- 2. researchgate.net [researchgate.net]
- 3. vfsilesieux.free.fr [vfsilesieux.free.fr]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. idosi.org [idosi.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of leuco-indigo in indigo-dye-fermenting suspension by normal pulse voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and photophysical studies of an indigo derivative: N-octyl-7,7′-diazaindigo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tekhelet.com [tekhelet.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
An In-depth Technical Guide to the Physical and Chemical Properties of Leucoindigo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucoindigo, the reduced and soluble form of the iconic dye indigo (B80030), is a molecule of significant interest beyond its traditional role in textile dyeing. Its reversible redox chemistry, coupled with its unique spectroscopic and electrochemical properties, makes it a valuable subject of study for researchers in fields ranging from materials science to drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for its synthesis and analysis, and illustrating key concepts through logical diagrams.
Introduction
This compound, systematically named [2,2'-Bi-1H-indole]-3,3'-diol, is the colorless or pale yellow, water-soluble precursor to the intensely blue indigo dye. Its formation is the central step in the vat dyeing process, where the insoluble indigo is chemically reduced to the soluble leuco form, allowing it to penetrate textile fibers before being re-oxidized to trap the blue pigment within the material.[1] This reversible two-electron, two-proton (2e⁻/2H⁺) transfer is the cornerstone of this compound's chemistry and the focus of much scientific investigation.[2] Understanding the nuanced physical and chemical properties of this compound is crucial for optimizing existing applications and exploring its potential in novel technologies.
Physical Properties
This compound is a crystalline solid.[3] While some of its physical properties are not as extensively documented as those of its oxidized counterpart, indigo, key data has been compiled from various sources.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [3] |
| Molecular Weight | 264.28 g/mol | [3] |
| Appearance | Crystalline solid, typically pale yellow or colorless in solution | [1][3] |
| Melting Point | Not available in searched literature. Indigo sublimes at 390-392 °C.[4] | |
| Boiling Point | 591.3 ± 45.0 °C (Predicted) | |
| Density | 1.497 ± 0.06 g/cm³ (Predicted) | |
| pKa | 9.06 ± 0.50 (Predicted) |
Chemical Properties
The chemical behavior of this compound is dominated by its redox activity and its solubility characteristics, which are highly dependent on pH.
Solubility
Redox Chemistry
The reversible oxidation of this compound to indigo is a fundamental chemical property that can be triggered by exposure to atmospheric oxygen.[2] This redox transition is the basis for its use as a vat dye and is also a subject of electrochemical studies.
Table 2: Electrochemical Properties of this compound
| Property | Value/Description | Conditions | Source(s) |
| Redox Reaction | This compound ⇌ Indigo + 2e⁻ + 2H⁺ | Reversible | [2] |
| Half-Wave Potentials | -0.56 V and -0.29 V | Alkaline conditions | [6] |
The redox potential of the this compound/indigo system is sensitive to environmental factors such as pH, solvent, and ionic strength.
References
- 1. researchgate.net [researchgate.net]
- 2. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C16H12N2O2 | CID 23035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 482-89-3 CAS MSDS (Indigo) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. vfsilesieux.free.fr [vfsilesieux.free.fr]
- 6. This compound Supplier|CAS 6537-68-4|For Research [benchchem.com]
Introduction to Leucoindigo and its Importance
An In-depth Technical Guide to the Solubility of Leucoindigo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, the reduced and soluble form of indigo (B80030). Given the air-sensitive nature of this compound, this document focuses on the principles governing its solubility, the experimental methodologies required for its quantification, and the challenges associated with handling this compound.
Indigo, a vibrant blue dye, is renowned for its poor solubility in water and most common organic solvents. This insolubility is attributed to strong intermolecular hydrogen bonding. To be used as a textile dye, indigo must first be converted to its reduced, water-soluble form, known as this compound or "indigo white". This transformation is central to the vat dyeing process, where the soluble this compound penetrates textile fibers before being oxidized back to the insoluble indigo, trapping the color within the fabric. Beyond textiles, understanding the solubility of this compound and its derivatives is crucial for applications in organic electronics, analytical chemistry, and drug development, where controlled solubilization and delivery are paramount.
This compound is highly sensitive to atmospheric oxygen, which readily oxidizes it back to its insoluble indigo form. This instability presents a significant challenge in accurately measuring its solubility and necessitates handling under inert conditions.
Solubility of this compound in Aqueous Solutions
The primary solvent for this compound is water under alkaline and reducing conditions. Its solubility in aqueous media is highly dependent on pH. The reduction of indigo to this compound is typically carried out using a reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄) in an alkaline solution, often sodium hydroxide (B78521) (NaOH).
The alkaline conditions are essential for solubilizing the this compound by deprotonating its hydroxyl groups to form the more soluble mono- and di-anionic forms. The mono-ionic form is considered to be the most effective for dyeing and is predominant at a pH of approximately 10.8-11.2. If the solution is too basic, the dianion form is favored, which has been reported to have poorer dyeing properties[1].
While precise quantitative data is scarce in publicly available literature, a patent for producing concentrated this compound solutions suggests that stable solutions containing 25% to 55% by weight of the this compound salt can be achieved in mixtures of alkali metal hydroxides (e.g., NaOH and KOH)[2].
Table 1: Qualitative and Semi-Quantitative Solubility of this compound in Aqueous Systems
| Solvent System | Reducing Agent | pH | Temperature (°C) | Solubility | Notes |
| Water | Sodium Dithionite | >10 (optimal ~11) | ~50 | Soluble | The most common system for generating soluble this compound for dyeing. |
| Water | Glucose | Alkaline | 55-75 | Soluble | An environmentally friendlier alternative to sodium dithionite. |
| Deuterium Oxide (D₂O) | Sodium Dithionite | Alkaline | Not specified | Readily Soluble | Used for NMR analysis of this compound and its derivatives. |
| Mixed NaOH/KOH | Catalytic Hydrogenation | Alkaline | 40-70 | Up to 55% by weight (as salt) | High concentrations are achievable for industrial applications. |
Solubility of this compound in Organic Solvents
There is a significant lack of quantitative data on the solubility of this compound in organic solvents. This is largely due to its instability and the fact that its primary application is in aqueous dyeing processes. The parent compound, indigo, is known to be soluble in some polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). However, it is not well-documented whether the reduced this compound form is stable and soluble in these solvents, even under an inert atmosphere.
To enhance solubility in organic solvents, chemical modification of the indigo core is a common strategy. For instance, N-acylation or the introduction of long alkyl chains can disrupt the intermolecular hydrogen bonding that limits solubility[3].
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Chemical Formula | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available | Indigo is soluble; this compound solubility is not well-documented. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data not available | Indigo is slightly soluble; this compound solubility is not well-documented. |
| Ethanol | C₂H₅OH | Data not available | Generally, indigo has poor solubility. |
| Acetone | C₃H₆O | Data not available | Generally, indigo has poor solubility. |
Experimental Protocols for Determining this compound Solubility
Accurately determining the solubility of this compound requires careful control of the experimental conditions to prevent oxidation. The general approach involves preparing a saturated solution of this compound under an inert atmosphere, separating the undissolved solid, and then quantifying the concentration of dissolved this compound in the supernatant.
General Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
Detailed Methodologies
4.2.1. Preparation of a Saturated this compound Solution
This protocol is a composite of standard solubility testing procedures adapted for the air-sensitive nature of this compound.
-
Setup: All glassware should be dried and purged with an inert gas (e.g., nitrogen or argon). The experiment should be conducted in a glovebox or using Schlenk line techniques.
-
Addition of Solids: Add an excess amount of purified indigo powder to a reaction vessel. The exact amount should be recorded, ensuring that a solid phase remains after equilibration.
-
Solvent and Reagent Addition: Add the desired volume of deoxygenated solvent to the vessel. If an aqueous solution is being tested, the appropriate amount of alkali (e.g., NaOH) should be pre-dissolved in the deoxygenated water.
-
Reduction: While stirring, add the reducing agent (e.g., sodium dithionite or glucose). The mixture should be heated gently (e.g., to 50°C) to facilitate the reduction, which is indicated by a color change from blue to a clear yellow or yellow-green.
-
Equilibration: Seal the vessel and allow the solution to equilibrate for a set period (e.g., 24 hours) at a constant, controlled temperature with continuous stirring or agitation. This ensures that the solution becomes saturated with this compound.
4.2.2. Phase Separation
-
Centrifugation: Transfer the equilibrated suspension to centrifuge tubes under an inert atmosphere. Centrifuge at a sufficient speed and duration to pellet all undissolved solids.
-
Filtration: Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm PTFE) into a clean, inert-atmosphere vessel. This must be done quickly to minimize contact with any potential oxygen.
4.2.3. Quantification of Dissolved this compound
The concentration of this compound in the clear supernatant can be determined by several methods.
Method 1: UV-Vis Spectrophotometry [4][5][6]
-
Sample Preparation: Take a known volume of the supernatant and dilute it with a deoxygenated solvent to a concentration within the linear range of the spectrophotometer. All dilutions must be performed under an inert atmosphere.
-
Measurement: Measure the absorbance of the diluted solution in a sealed cuvette at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 407-410 nm[4][7].
-
Calculation: Use a pre-established calibration curve of known this compound concentrations to determine the concentration of the sample, and then back-calculate the original concentration in the saturated solution.
Method 2: Redox Titration [4][5][6]
-
Titration Setup: Transfer a known volume of the supernatant to a titration vessel under an inert atmosphere.
-
Titration: Titrate the this compound solution with a standardized solution of an oxidizing agent, such as potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]).
-
Endpoint Detection: The endpoint can be determined potentiometrically or with a colorimetric indicator.
-
Calculation: The concentration of this compound is calculated based on the stoichiometry of the redox reaction and the volume of titrant used.
Method 3: Electrochemical Methods [8][9][10][11]
-
Technique: Techniques such as normal pulse voltammetry can be used to measure the concentration of this compound by monitoring its oxidation at an electrode.
-
Procedure: The supernatant is analyzed in an electrochemical cell under an inert atmosphere. The current generated by the oxidation of this compound is proportional to its concentration.
-
Advantages: Electrochemical methods can be highly sensitive and may be less affected by colored impurities compared to spectrophotometry.
Conclusion
The solubility of this compound is a critical parameter in its various applications, yet it remains an under-documented area in scientific literature, particularly concerning quantitative data in a range of solvents. The inherent instability of this compound in the presence of oxygen necessitates specialized experimental procedures for accurate solubility determination. This guide provides a foundational understanding and a methodological framework for researchers and professionals working with this important compound. Future research should focus on systematically generating quantitative solubility data for this compound in both aqueous and organic solvents to broaden its applicability beyond traditional dyeing.
References
- 1. reddit.com [reddit.com]
- 2. This compound | C16H12N2O2 | CID 23035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical determination of plant-derived leuco-indigo after chemical reduction by glucose | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Stability of Leucoindigo Under Acidic vs. Alkaline Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of leucoindigo, the reduced and soluble form of indigo (B80030), under varying pH conditions. Understanding the factors that govern the stability of this compound is critical for its application in diverse fields, from textile dyeing to the development of novel therapeutic agents. This document summarizes key data, outlines experimental protocols, and provides visual representations of the underlying chemical processes.
Core Concepts: The pH-Dependent Nature of this compound
This compound, also known as white indigo, is the cornerstone of traditional indigo dyeing due to its solubility in aqueous solutions, a stark contrast to the insoluble nature of its oxidized counterpart, indigo. The transition between these two forms is a reversible redox reaction. The stability of this compound is intrinsically linked to the pH of the medium, which dictates its molecular form and susceptibility to oxidation.
Under alkaline conditions , typically at a pH above 10, this compound is more stable and soluble. This is the fundamental principle behind the vat dyeing process, where an alkaline environment is essential for dissolving the reduced dye and allowing it to impregnate textile fibers. The optimal pH for the microbial or chemical reduction of indigo to this compound is often cited to be around 10.0 to 11.0.[1][2]
Conversely, under acidic conditions , this compound is less stable and prone to rapid oxidation back to the insoluble blue indigo pigment. The protonated form of this compound, which predominates at lower pH, is less soluble and more readily loses electrons to an oxidizing agent, such as atmospheric oxygen.
Quantitative Data on this compound Stability
Direct kinetic data on the degradation of this compound under a wide range of pH values is not extensively available in the public domain. However, data on the formation and presence of this compound at different pH levels provide insights into its relative stability. The following table summarizes the concentration of microbially-reduced this compound observed at different pH values, indicating a higher yield and thus inferred stability at alkaline pH.
| pH | Temperature (°C) | This compound Concentration (µM) by Alkalibacterium sp. A1 | This compound Concentration (µM) by Pseudomonas sp. G5 | Reference |
| 6.0 | 30 | ~5.7 | ~6.2 | [2] |
| 8.0 | 30 | ~11.1 | ~9.3 | [2] |
| 10.0 | 30 | 26.7 | 11.2 | [2] |
| 10.0 | 50 | ~42 | ~15.8 | [2] |
Table 1: Concentration of this compound produced by bacterial reduction at different pH and temperature conditions. The higher concentrations at pH 10.0 suggest more favorable conditions for its formation and persistence.
The stability of this compound in alkaline solution is also dependent on its state of ionization. This compound exists in three forms depending on the pH: the fully protonated (acid) form, the monophenolate form, and the biphenolate form. The equilibrium between these forms is governed by their respective pKa values.
| Form | pKa | Predominant pH Range |
| Acid this compound | 7.97 | < 7.97 |
| Monophenolate this compound | 12.68 | 7.97 - 12.68 |
| Biphenolate this compound | >12.68 | > 12.68 |
Table 2: Ionization states of this compound and their corresponding pKa values. The monophenolate and biphenolate forms, which are more soluble and stable, are favored in alkaline conditions.[3]
Experimental Protocols
Preparation of this compound Solution (Chemical Reduction)
A standard laboratory procedure for the preparation of a this compound solution involves the chemical reduction of indigo in an alkaline medium.
Materials:
-
Indigo powder
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Distilled water
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Inert atmosphere (e.g., nitrogen or argon gas) is recommended to prevent rapid oxidation.
Procedure:
-
Prepare an aqueous solution of sodium hydroxide. The concentration will depend on the desired final pH, typically in the range of pH 11-13.
-
Disperse the indigo powder in the alkaline solution with stirring.
-
Gently heat the suspension (e.g., to 50-70°C) to facilitate the reaction.
-
Gradually add a freshly prepared solution of the reducing agent, sodium dithionite, to the indigo suspension.
-
Continue stirring and maintaining the temperature until the blue color of the indigo disappears and a clear, yellowish-green solution of this compound is formed.
-
The this compound solution should be used immediately or stored under an inert atmosphere to minimize oxidation.
Spectrophotometric Analysis of this compound Stability
The stability of a this compound solution can be monitored over time by tracking the changes in its UV-Visible absorption spectrum. This compound has a characteristic absorption maximum around 410-420 nm, while indigo has a strong absorption peak at approximately 610 nm.
Apparatus:
-
UV-Visible Spectrophotometer
-
Cuvettes
-
pH meter
Procedure:
-
Prepare a this compound solution at the desired pH (acidic or alkaline) using the protocol described above.
-
Immediately after preparation (t=0), record the UV-Visible spectrum of the solution from 300 to 700 nm.
-
Store the this compound solution under the desired conditions (e.g., at a specific temperature, exposed to air or under an inert atmosphere).
-
At regular time intervals, withdraw an aliquot of the solution and record its UV-Visible spectrum.
-
The stability of this compound can be quantified by monitoring the decrease in the absorbance at its λmax (~410 nm) and the corresponding increase in the absorbance at the λmax of indigo (~610 nm).
-
The rate of degradation can be determined by plotting the concentration of this compound (calculated from the absorbance using the Beer-Lambert law) as a function of time.
Visualizations
Chemical Transformations of this compound
The following diagram illustrates the pH-dependent equilibrium of this compound and its oxidation to indigo.
References
A Technical Guide to the Historical Preparation of Leucoindigo
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical methodologies for the preparation of leucoindigo, the soluble, reduced form of indigo (B80030) essential for dyeing. The conversion of insoluble indigo pigment into its usable leuco form has been a critical step in textile dyeing for millennia, evolving from complex biological fermentations to more direct chemical reductions. This document provides a technical overview of these core historical processes, presenting available quantitative data, detailed experimental protocols derived from historical accounts, and visualizations of the underlying chemical and procedural workflows.
Introduction to Indigo and the Necessity of Reduction
Indigo, with its characteristic deep blue hue, is a vat dye, meaning it is insoluble in water. To be used as a textile dye, it must first be converted to its water-soluble, reduced form, known as this compound or "indigo white".[1] In this state, the dye can penetrate the fibers of the textile. Upon exposure to oxygen in the air, the this compound within the fibers oxidizes back to the insoluble indigo, trapping the blue pigment within the material.[2][3] This process is what gives indigo-dyed textiles their renowned colorfastness.[4] Historically, this reduction was achieved through various ingenious methods, broadly categorized into fermentation and chemical processes.
Historical Methods of this compound Preparation
The preparation of a this compound vat has historically relied on two main principles: microbial fermentation and chemical reduction. The goal of each method is to create an alkaline and oxygen-free (anaerobic) environment to facilitate the reduction of indigo.[5]
Fermentation Vats
Fermentation vats are the most ancient methods, utilizing microorganisms to create the necessary reducing conditions. These vats were complex ecosystems, and their success often depended on the skill and experience of the dyer.
a) The Woad Vat (European Method)
Historically in Europe, indigo was primarily sourced from the woad plant (Isatis tinctoria).[6] Woad leaves were processed into dried balls, which were then "couched" or fermented to produce the dye.[5]
b) The Urine Vat
A common and widespread historical method, the urine vat, utilized the fermentation of stale urine. The urea (B33335) in urine hydrolyzes to ammonia, creating the necessary alkaline environment, while other organic compounds serve as a food source for reducing bacteria.[5][6]
c) Plant-Based Fermentation Vats (Various Cultures)
Different cultures developed fermentation vats using locally available plant materials. In Japan, the practice of aizome involved fermenting dried indigo leaves (Persicaria tinctoria) with ingredients like wheat bran and sake in a process called sukumo.[7] In Gujarat, India, artisans mixed indigo pigment with natural ingredients such as lime, sugar, and tamarind seed powder.[8] Similarly, in West Africa, boiled cassava, lime, and alum were used in the dye-resist techniques known as Adire.[9] In ancient China, the dye was prepared by mixing indigo leaves with rice alcohol, wild plants, and lye.[10]
Chemical Vats
With the advancement of chemistry, more direct chemical reduction methods were developed, offering faster and more controllable processes.
a) The Copperas Vat (Iron (II) Sulfate)
The copperas vat, using iron(II) sulfate (B86663) (FeSO₄), was a significant development. In an alkaline environment provided by lime (calcium hydroxide), the iron(II) ions are oxidized to iron(III), and in the process, indigo is reduced to this compound.
b) The Arsenic Vat ('Pencil Blue' Method)
In the 18th century, a method using arsenic trisulfide and a thickener was developed in England for the direct application of indigo, often by brush, hence the name 'pencil blue'.[1] The arsenic compound delayed the oxidation of the this compound, allowing for more precise application.[1]
c) The 'China Blue' Process
Another 18th-century English method involved printing the insoluble indigo pigment directly onto the fabric. The reduction was then carried out in a series of baths containing iron(II) sulfate, with air oxidation between each immersion.[1] This process was suitable for creating sharp designs but produced lighter shades than the 'pencil blue' method.[4]
d) The Glucose Process
Developed around 1880, the glucose process utilized a reducing sugar, such as fructose (B13574) or glucose, in an alkaline solution to reduce the indigo.[1][5] This method was a precursor to modern, more efficient chemical reduction techniques.
Quantitative Data Summary
The following table summarizes the key components used in various historical this compound preparation methods. It is important to note that precise historical recipes are scarce and would have varied significantly based on local materials, climate, and dyer's experience. The quantities presented are illustrative of the core components.
| Vat Type | Reducing Agent(s) | Alkali Source | Other Key Components |
| Woad Vat | Fermenting Woad Leaves | Woad Ash / Potash | - |
| Urine Vat | Bacteria (from stale urine) | Ammonia (from urea) | Madder (optional, for color) |
| Japanese 'Aizome' | Fermenting Indigo Leaves (sukumo) | Wood Ash | Wheat Bran, Sake |
| Gujarati Method | Sugar, Tamarind Seed Powder | Lime | - |
| Copperas Vat | Iron(II) Sulfate (Copperas) | Lime (Calcium Hydroxide) | - |
| Arsenic 'Pencil Blue' | Arsenic Trisulfide | - | Thickener |
| 'China Blue' Process | Iron(II) Sulfate | Lime | - |
| Glucose Process | Glucose or Fructose | - | Alkali (e.g., Soda Ash) |
Experimental Protocols
The following are generalized protocols for historical this compound preparation methods, synthesized from available historical descriptions. These are intended to be illustrative rather than exact historical recipes.
Protocol 1: Generalized Fermentation Vat (Urine Method)
-
Preparation of the Vat: A wooden vat is filled with stale urine.
-
Addition of Indigo: Powdered indigo pigment is added to the urine.
-
Incubation: The mixture is kept warm and stirred periodically. Fermentation begins, and the pH increases due to the formation of ammonia. The color of the liquid changes to a greenish-yellow, indicating the formation of this compound. This process could take several days to weeks.
-
Maintenance: The vat is "fed" with additional organic matter (e.g., bran) to sustain the microbial activity.
Protocol 2: The Copperas Vat (Iron-Lime Method)
-
Vat Preparation: Water is placed in a vat.
-
Addition of Alkali: Lime (calcium hydroxide) is added to the water to create a strongly alkaline solution.
-
Addition of Reductant: Iron(II) sulfate (copperas) is dissolved in the alkaline solution.
-
Addition of Indigo: Powdered indigo is added to the mixture.
-
Reduction: The mixture is stirred and allowed to react. The iron(II) is oxidized to iron(III) hydroxide, while the indigo is reduced to the soluble this compound. The solution will turn a clear yellow-green.
Visualizing the Processes
The following diagrams, created using the DOT language, illustrate the conceptual workflows and chemical relationships in historical this compound preparation.
References
- 1. Indigo dye - Wikipedia [en.wikipedia.org]
- 2. Chemistry of Indigo | Wild Colours natural dyes [wildcolours.co.uk]
- 3. wroot.blog [wroot.blog]
- 4. blog.onlinequiltmagazine.com [blog.onlinequiltmagazine.com]
- 5. artsnowlearning.org [artsnowlearning.org]
- 6. utupub.fi [utupub.fi]
- 7. Exploring the Origins of Aizome―Traditional Indigo Dyeing | JAPAN Monthly Web Magazine | JNTO [japan.travel]
- 8. vasudhaavastrram.in [vasudhaavastrram.in]
- 9. umi1.co.uk [umi1.co.uk]
- 10. Indigo in China: Ancient Roots – the thread [blog.fabrics-store.com]
The Photochemistry and Excited-State Dynamics of Leucoindigo: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucoindigo, the reduced and soluble form of the iconic indigo (B80030) dye, plays a critical role in vat dyeing processes and has garnered significant interest in the field of photochemistry.[1][2][3] Unlike its oxidized counterpart, this compound exhibits a much richer and more complex photochemistry, characterized by competing deactivation pathways from its excited state.[4][5][6] Understanding the intricate excited-state dynamics of this compound is crucial for optimizing its use in traditional applications and for harnessing its potential in novel technologies such as photoswitchable materials and dye-sensitized solar cells.[2][7]
This technical guide provides a comprehensive overview of the photochemistry and excited-state dynamics of this compound and its derivatives. It summarizes key quantitative data, details the experimental protocols for investigating these phenomena, and visualizes the underlying photochemical pathways.
Core Photochemical Processes
Upon absorption of light, this compound is promoted to an excited singlet state (S₁). From this state, it can undergo several competing deactivation processes to return to the ground state (S₀). The primary deactivation pathways for this compound and its derivatives are:
-
Fluorescence: The radiative decay from the S₁ state back to the S₀ state, resulting in the emission of a photon. This compound derivatives exhibit significantly higher fluorescence quantum yields compared to their keto (oxidized) forms.[4]
-
Internal Conversion (IC): A non-radiative decay process from the S₁ state to the S₀ state. This process is in competition with fluorescence and intersystem crossing.[4][6]
-
Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁). This pathway is notably more efficient in this compound derivatives than in their keto forms.[4]
-
Photoisomerization: Upon excitation, this compound can undergo a trans-to-cis isomerization around the central carbon-carbon double bond.[8][9][10] This process occurs in the first excited singlet state and can lead to changes in the fluorescence quantum yield upon prolonged irradiation.[8][9]
-
Proton Transfer: Theoretical studies suggest that in the excited state, this compound can undergo single and double proton transfer, leading to different tautomeric forms and influencing the deactivation pathways.[5][11]
In contrast to the keto form of indigo, where internal conversion is the dominant deactivation pathway, the excited-state deactivation of this compound involves a dynamic interplay between fluorescence, internal conversion, and intersystem crossing.[4][12]
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters for this compound and its derivatives that have been reported in the literature.
Table 1: Quantum Yields of this compound and its Derivatives in Solution
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Intersystem Crossing Quantum Yield (ΦISC) | Internal Conversion Quantum Yield (ΦIC) |
| This compound | Various | 0.04 - 0.46[4] | 0.013 - 0.034[4] | Varies |
| Leuco-4,4'-dibutoxy-7,7'-dimethoxy-5,5'-dinitroindigo (DBMNI) | Various | Increases to ~0.2 with UV irradiation[8][9] | - | - |
| N-octyl-7,7'-diazaindigo (Leuco form) | - | ~10-fold higher than keto form[13] | - | - |
Table 2: Excited-State Lifetimes and Isomerization Quantum Yields
| Compound | Solvent | Fluorescence Lifetime (τF) | Isomerization Quantum Yield (ΦR) |
| This compound | Various | Biexponential decay: 0.12 ns and 2.17 ns[8][9] | 0.9[8][9] |
| Leuco-4,4'-dibutoxy-7,7'-dimethoxy-5,5'-dinitroindigo (DBMNI) | Various | - | 0.007[8][9] |
| N-octyl-7,7'-diazaindigo (Leuco form) | - | Comparable to this compound (~3.15 ns)[13] | - |
Experimental Protocols
Synthesis of this compound
This compound is typically prepared by the chemical reduction of indigo in an alkaline solution.
Methodology:
-
Preparation of Indigo Suspension: Suspend indigo powder in a deoxygenated solvent (e.g., a mixture of acetone (B3395972) and water, 60/40 v/v).[14]
-
Reduction: Add a reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄), to the indigo suspension under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.[12][15]
-
Alkalinization: Maintain an alkaline pH to ensure the solubility of the resulting this compound.
-
Confirmation: The conversion to this compound is confirmed by a color change from blue to a yellowish-green or colorless solution and by monitoring the disappearance of the indigo absorption maximum (around 610 nm) and the appearance of the this compound absorption maximum (around 410 nm) using UV-Vis spectroscopy.[14]
Fluorescence Quantum Yield (ΦF) Measurement (Relative Method)
The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[16][17]
Methodology:
-
Instrumentation: Utilize a steady-state spectrofluorometer and a UV-Vis spectrophotometer.
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral range as the this compound sample.
-
Sample Preparation:
-
Prepare dilute solutions of both the this compound sample and the standard in the same deoxygenated solvent.
-
Adjust the concentrations of the solutions to have a low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
-
-
Data Acquisition:
-
Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra of both the sample and the standard using the spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectra for both the sample and the standard.
-
Calculate the relative fluorescence quantum yield (ΦS) using the following equation[16]:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)
Where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts S and R refer to the sample and reference, respectively.
-
-
Femtosecond Transient Absorption (TA) Spectroscopy
This technique is used to study the dynamics of short-lived excited states on a femtosecond to picosecond timescale.[13]
Methodology:
-
Instrumentation: A typical femtosecond transient absorption spectrometer consists of:
-
An ultrafast laser system to generate femtosecond pulses (e.g., a Ti:sapphire regenerative amplifier).
-
An optical parametric amplifier (OPA) to generate tunable pump pulses.
-
A mechanism to generate a white-light continuum probe pulse.
-
A delay line to control the time delay between the pump and probe pulses.
-
A detector (e.g., a CCD camera coupled to a spectrograph) to record the transient absorption spectra.[13]
-
-
Sample Preparation: Prepare a solution of this compound in a suitable deoxygenated solvent in a cuvette with a specific path length. The concentration should be adjusted to have an appropriate absorbance at the pump wavelength.
-
Data Acquisition:
-
The sample is excited by the pump pulse, which populates the excited state.
-
The probe pulse, delayed in time with respect to the pump pulse, passes through the sample, and its absorption is measured.
-
Transient absorption spectra are recorded at various time delays between the pump and probe pulses.[13][18]
-
-
Data Analysis:
-
The transient absorption data is represented as a three-dimensional map of ΔA (change in absorbance) as a function of wavelength and time delay.
-
Kinetic traces at specific wavelengths are extracted to monitor the decay of excited-state absorption or the recovery of the ground-state bleach.
-
Global fitting analysis of the kinetic traces at multiple wavelengths is performed to determine the lifetimes of the transient species.[13]
-
Visualizations
The following diagrams illustrate the key photochemical pathways and experimental workflows for studying this compound.
Caption: Key deactivation pathways from the excited state of this compound.
Caption: Experimental workflow for quantum yield determination.
Caption: Simplified workflow of a transient absorption experiment.
References
- 1. Photochemistry of Indigo: a long-standing controversy - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. This compound Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 3. This compound | dye | Britannica [britannica.com]
- 4. Characterization of the excited states of indigo derivatives in their reduced forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A theoretical study of the photochemistry of indigo in its neutral and dianionic (this compound) forms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Excited-state isomerization of leuco indigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and photophysical studies of an indigo derivative: N-octyl-7,7′-diazaindigo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. edinst.com [edinst.com]
- 17. jasco-global.com [jasco-global.com]
- 18. mdpi.com [mdpi.com]
The Invisible Precursor: A Technical Guide to the Discovery and History of Leucoindigo in Dyeing
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal role of leucoindigo, the soluble, reduced form of indigo (B80030), in the historical and technological evolution of dyeing. From ancient fermentation vats to modern electrochemical processes, the transformation to this compound has been the cornerstone of creating the world's most iconic blue. This document provides a detailed examination of the discovery, chemistry, and application of this compound, complete with experimental protocols and quantitative data.
Introduction: The Challenge of an Insoluble Blue
Indigo, an organic compound with a distinct deep blue color, has been a prized dye for millennia, with the oldest known use dating back 6,000 years in Peru.[1] Derived from plants of the Indigofera genus, its history is intertwined with global trade and technological innovation.[1][2] However, the very property that makes indigo a desirable and permanent dye—its insolubility in water—also presents the greatest challenge in its application to textiles.[3][4] The solution to this conundrum lies in a chemical transformation to a colorless, water-soluble precursor: this compound.
The process, known as vat dyeing, involves the chemical reduction of indigo in an alkaline solution.[4] This creates the soluble leuco-form, which can penetrate textile fibers. A subsequent oxidation, typically through exposure to air, regenerates the insoluble blue indigo, trapping it within the fabric's structure.[5][6] This guide delves into the discovery and scientific underpinnings of this crucial intermediate.
Historical Perspective: From Ancient Vats to Synthetic Production
The use of this compound predates the formal discovery of its chemical structure. Ancient civilizations in India, China, Japan, and Egypt developed empirical methods to create indigo dyeing vats.[1][7] These early techniques relied on fermentation processes. Natural organic matter, such as stale urine, or the fermentation of plant materials containing indican, would create a reducing environment.[8][9] In this low-oxygen, alkaline bath, indigo would be reduced to its soluble leuco form.[8]
The scientific understanding of indigo and its transformation began in the 19th century. In 1880, Adolf von Baeyer first synthesized indigo, a monumental achievement that earned him the Nobel Prize in Chemistry in 1905.[4] This paved the way for the large-scale commercial production of synthetic indigo, which eventually replaced the natural dye in the global market.[7] The first commercially viable synthesis route is credited to Pfleger in 1901.[1]
The Chemistry of this compound
This compound, also known as "indigo white," is the reduced and protonated form of indigo. The transformation is a reversible redox reaction involving a two-electron, two-proton transfer.[6]
Indigo (Insoluble, Blue) ⇌ This compound (Soluble, Yellow-Green)
The insolubility of indigo is due to its planar structure and intermolecular hydrogen bonding. Upon reduction, the central double bond is broken, and two hydroxyl groups are formed, disrupting the planarity and allowing for solubility in an alkaline solution.[1]
Quantitative Data
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [10][11] |
| Molecular Weight | 264.28 g/mol | [10][11] |
| Appearance | Crystals, yellow-green in solution | [8][11] |
| Solubility | Soluble in alkaline solutions, DMSO, chloroform, nitrobenzene | [1][12] |
| Boiling Point | 591.3 ± 45.0 °C (Predicted) | [10] |
| pKa | 9.06 ± 0.50 (Predicted) | [10] |
| Density | 1.497 ± 0.06 g/cm³ (Predicted) | [10] |
Experimental Protocols
Synthesis of Indigo (Baeyer-Drewson Reaction)
This laboratory-scale synthesis is a classic method for producing indigo.[4]
Methodology:
-
Dissolve approximately 0.1 g of 2-nitrobenzaldehyde (B1664092) in 2 cm³ of propanone (acetone) in a test tube with gentle swirling.[13]
-
Add 25 drops of deionized water and swirl to mix.[13]
-
Slowly add 20 drops of sodium hydroxide (B78521) solution. The solution will darken, and a purple solid (indigo) will precipitate.[13]
-
Allow the mixture to stand for 5 minutes to complete the precipitation.[13]
-
Filter the solution and wash the solid with deionized water until the washings are colorless.[13]
-
Allow the product to air dry.[13]
Preparation of a this compound Dye Vat (Vat Dyeing)
This protocol describes the reduction of indigo to this compound for dyeing textiles.
Methodology using Sodium Dithionite (B78146):
-
In a 50-mL flask, create a solution of 3 NaOH pellets in 10 mL of water.[4]
-
Add the synthesized indigo to this solution and heat to boiling while stirring.[4]
-
Separately, prepare an approximately 10% solution of sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) by stirring 3g of the powder into 27 mL of water.[4]
-
Add the sodium dithionite solution to the hot indigo suspension. The solution should turn from blue to a clear yellow-green, indicating the formation of this compound.[8]
-
Immerse a piece of fabric (e.g., cotton) into the this compound solution and allow it to soak.[4]
-
Remove the fabric and expose it to the air. The color will change from yellow-green back to blue as the this compound is oxidized to indigo.[4][14]
Methodology using Fructose (B13574) (Organic Vat):
-
For an 8-liter vat, use 50 g of powdered natural indigo, 150 g of fructose, and 100 g of calcium hydroxide (calx).[15]
-
Fill a 20L container with hot water (approximately 50°C).[15]
-
Add the indigo powder and stir well.[15]
-
Add the calcium hydroxide and stir.[15]
-
Add the fructose and stir in a circular motion for 2 minutes.[15]
-
Let the vat rest in a warm place for about an hour, stirring 3-4 times during this period.[15]
-
The vat is ready when the liquid is yellow-green and a bronze-colored film (the "indigo flower") forms on the surface.[15][16]
Visualizing the Process
The following diagrams illustrate the key chemical transformations and workflows in the use of this compound for dyeing.
Caption: The reversible redox reaction between indigo and this compound.
Caption: The workflow of the vat dyeing process using this compound.
Modern Developments and Future Outlook
While traditional reducing agents like sodium dithionite are effective, they can have negative environmental impacts.[6][17] Modern research focuses on more sustainable methods for producing this compound. These include:
-
Electrochemical Reduction: This method uses electricity to reduce indigo, significantly cutting down on chemical waste.[18]
-
Catalytic Hydrogenation: This process can be used to create stable, concentrated solutions of this compound.[19]
-
Microbial Reduction: Research is ongoing into using specific bacterial strains to efficiently reduce indigo in a controlled manner, mimicking the ancient fermentation processes but with greater efficiency and control.[20]
The study of this compound continues to be a dynamic field. Its rich history, from ancient artisans to modern chemists, underscores its importance in the world of color and textiles. Future innovations in the production and application of this compound will likely focus on enhancing the sustainability and efficiency of the indigo dyeing process.
References
- 1. Indigo dye - Wikipedia [en.wikipedia.org]
- 2. sinhg.org [sinhg.org]
- 3. unb.ca [unb.ca]
- 4. vfsilesieux.free.fr [vfsilesieux.free.fr]
- 5. scribd.com [scribd.com]
- 6. This compound Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 7. medium.com [medium.com]
- 8. artsnowlearning.org [artsnowlearning.org]
- 9. Sharon Ann Burnston [sharonburnston.com]
- 10. This compound|lookchem [lookchem.com]
- 11. This compound | C16H12N2O2 | CID 23035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | dye | Britannica [britannica.com]
- 13. The microscale synthesis of indigo dye | Class experiment | RSC Education [edu.rsc.org]
- 14. Preparing an Indigo Dye Vat – George Weil [georgeweil.com]
- 15. Indigo — Natural Dyes [naturaldyes.ca]
- 16. How to Make Organic Indigo Vat Tutorial – the thread [blog.fabrics-store.com]
- 17. researchgate.net [researchgate.net]
- 18. newclothmarketonline.com [newclothmarketonline.com]
- 19. CA2336643C - Concentrated this compound solutions - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Leucoindigo: A Key Intermediate in Vat Dyeing - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vat dyeing is an ancient and enduring method for applying water-insoluble dyes to cellulosic fibers like cotton, renowned for producing colors with exceptional fastness. At the heart of this process for achieving the iconic blue of indigo (B80030) lies a critical intermediate: leucoindigo . Indigo itself is a pigment, characterized by its intense blue color and insolubility in water, which prevents it from being directly applied to textiles.[1] The vat dyeing process ingeniously overcomes this by chemically modifying the indigo molecule into a soluble, albeit transient, form.
This technical guide provides a comprehensive overview of the chemistry, experimental protocols, and analytical methods centered around this compound's pivotal role in vat dyeing. It is intended for a scientific audience, offering detailed methodologies and quantitative data to facilitate research and development in textile chemistry and related fields.
The Chemistry of Vat Dyeing: The Indigo-Leucoindigo Redox Transformation
The entire vat dyeing process is a practical application of a reversible redox reaction.[2][3] The core principle involves the reduction of the insoluble indigo pigment into its soluble leuco form in an alkaline environment, followed by the oxidation of the this compound back to the insoluble indigo once it has penetrated the textile fibers.[4]
Reduction of Indigo
Insoluble indigo is converted to its water-soluble derivative, this compound (also known as indigo white), through a two-electron, two-proton reduction.[3][5] This reaction breaks the conjugated dicarbonyl system of the indigo molecule, altering its chromophore and resulting in a color change from blue to a characteristic yellow-green.[3]
The reduction is carried out in a "vat," an alkaline solution containing a reducing agent. The high pH is crucial for two reasons: it increases the efficiency of most reducing agents and is necessary to deprotonate the hydroxyl groups of the this compound molecule, forming the mono- or di-phenolate salt, which is the water-soluble species with a high affinity for cellulosic fibers.[6][7]
Common reducing agents include:
-
Sodium Dithionite (Na₂S₂O₄): The most prevalent reducing agent in industrial applications due to its high efficiency and rapid action.[8] However, it is unstable in solution and produces environmentally unfavorable byproducts like sulfite (B76179) and sulfate.[3]
-
Natural Reducing Agents: Sugars like fructose (B13574) and glucose, often used in combination with calcium hydroxide (B78521) (lime), offer a more environmentally friendly alternative.[9] Extracts from fruits such as dates, bananas, and apples have also been successfully used.[2][10]
-
Other Methods: Historically, bacterial fermentation was the primary method for reduction.[11] Electrochemical methods are also being explored as a cleaner alternative.[8]
Oxidation of this compound
Once the textile has been immersed in the this compound solution and the soluble dye has diffused into the fibers, the material is exposed to atmospheric oxygen in a process often called "skying."[12] Oxygen readily oxidizes the this compound, converting it back to the insoluble indigo pigment.[4] This traps the indigo molecules within the fiber matrix, resulting in a durable and wash-fast coloration.[1] The color of the fabric dramatically changes from yellow-green to blue during this oxidation step.[13]
Data Presentation
The following tables summarize key quantitative data for the indigo vat dyeing process, compiled from various experimental studies.
Table 1: Spectrophotometric Properties of Indigo and this compound
| Compound | Solvent System | Wavelength of Maximum Absorbance (λmax) | Reference(s) |
| Indigo | 60/40 v/v Acetone-Water | 616 nm | [14] |
| Indigo | Chloroform | 604 nm | [6] |
| This compound | Aqueous (with dithionite) | 410 nm | [14] |
| This compound | Aqueous | 407 nm | [6] |
| This compound | Aqueous (enzymatic reduction) | 420 nm | [15] |
Table 2: Optimal Vat Conditions and Reducing Agent Potentials
| Parameter | Reducing Agent | Optimal Value/Range | Reference(s) |
| pH | General (Cellulose) | 10.0 - 12.0 | [16][17] |
| Fructose Vat | ~10.0 | [18] | |
| Ferrous (Iron) Vat | ~12.0 | [18] | |
| Temperature | Sodium Dithionite | 70°C | [19] |
| Glucose | 70°C | [19] | |
| Bacterial (Alkalibacterium sp.) | 50°C | [20] | |
| General Vat | 50°C (120°F) | [10] | |
| Reduction Potential | Sodium Dithionite (at 70°C) | -906 mV | [19] |
| Glucose (at 70°C) | -722 mV | [19] |
Table 3: Comparative Colorfastness of Indigo on Cotton with Different Reducing Agents
| Reducing Agent | Wash Fastness (Staining, 1-5) | Dry Rubbing Fastness (1-5) | Light Fastness (1-5) | Reference(s) |
| Sodium Dithionite | Good | 4 | 3-4 | [9][16] |
| Fructose | Fair to Good | 4 | 3-4 | [9] |
| Date Palm Extract | Good | 4-5 | 4-5 | [10][16] |
| Banana Extract | Good | 4 | - | [16] |
| Apple Extract | Good | 3-4 | - | [16] |
(Note: Fastness ratings are compiled from multiple sources and represent general findings. "Good" is typically a rating of 4-5, and "Fair" is 3-4 on a 1-5 grey scale.)
Experimental Protocols
The following are detailed methodologies for key experiments in the indigo vat dyeing process.
Protocol 1: Preparation of an Indigo Stock Solution (Thiourea Dioxide Method)
This protocol describes the preparation of a concentrated stock solution which can be used to create or replenish a larger dye vat.
Materials:
-
Indigo dye powder (25g)
-
Thiourea Dioxide (15g)
-
Soda Ash (Sodium Carbonate, 150g)
-
Warm water
-
5-liter container
-
Separate container for Soda Ash solution
-
Stirring rod
Procedure:
-
In the 5-liter container, combine 25g of indigo dye powder and 15g of Thiourea Dioxide.[13]
-
Slowly add 150ml of warm water to the powder mixture and stir to form a smooth paste.[13]
-
Cover the container and let the paste stand for 10-20 minutes.[13]
-
In a separate container, dissolve 150g of Soda Ash in 500ml of warm water. Stir until fully dissolved.[13]
-
Slowly and carefully add the Soda Ash solution to the indigo paste, stirring to combine thoroughly.[13]
-
Cover the resulting stock solution and allow it to stand for 30-60 minutes. Maintain a temperature of approximately 36-37°C if possible. The solution is ready when it appears translucent and yellow-green, with a dark blue, coppery-sheened surface (known as the "flower").[12][13]
Protocol 2: Vat Dyeing of Cotton Fabric
This protocol outlines the process of dyeing cotton fabric using a prepared indigo vat.
Materials:
-
Prepared indigo vat
-
Scoured (pre-washed) cotton fabric
-
Gloves
-
Container with clean water for pre-wetting
-
Container with a dilute acetic acid solution (vinegar and water) for neutralization
-
Drying rack or line
Procedure:
-
Prepare the Fabric: Thoroughly wet the cotton fabric in clean water to ensure even dye penetration. Squeeze out excess water before dyeing.[16]
-
Dipping: Gently and slowly submerge the wet fabric into the indigo vat, minimizing the introduction of oxygen (avoid splashing or bubbling).[21]
-
Immersion: Keep the fabric fully submerged for 1-10 minutes, depending on the desired shade. Gently agitate the fabric under the surface to ensure even exposure to the this compound solution.[18]
-
Removal: Slowly remove the fabric from the vat. Squeeze out the excess dye liquor just below the surface of the vat to prevent dripping and introducing oxygen into the vat.[18]
-
Oxidation: Hang the fabric in the open air to oxidize for at least 15-30 minutes.[13][18] During this time, the fabric's color will transform from yellow-green to blue as the this compound converts back to indigo.[13]
-
Repeat: For darker shades, repeat steps 2-5. Multiple short dips with thorough oxidation between each dip yield more even and durable color than a single long immersion.[21]
-
Neutralization and Rinsing: After the final oxidation and when the fabric is fully blue, rinse it in running water until the water runs clear. Then, soak the fabric in a dilute vinegar solution for approximately 30 minutes to neutralize the alkalinity of the vat.[13][16]
-
Final Wash and Dry: Perform a final rinse in clean water and hang the fabric to dry.
Protocol 3: Spectrophotometric Determination of this compound Concentration
This protocol allows for the quantitative analysis of this compound in a dye vat solution using a UV-Visible spectrophotometer.
Materials:
-
UV-Visible Spectrophotometer
-
Cuvettes
-
Sample of dye vat liquor
-
Nitrogen gas source (optional, for minimizing oxidation)
-
Deaerated water for dilution
Procedure:
-
Instrument Setup: Set the spectrophotometer to scan a wavelength range that includes the λmax of this compound (approx. 407-420 nm).
-
Sample Preparation: Due to the high concentration of dye in a typical vat and the instability of this compound in the presence of air, sample preparation must be done quickly.
-
Draw a small, known volume of the this compound solution from the vat.
-
Perform a rapid, large dilution with deaerated, alkaline water to bring the absorbance into the linear range of the instrument (typically < 1.0 AU). The dilution factor must be recorded accurately.
-
To minimize oxidation, the process can be performed in a glove box under a nitrogen atmosphere, or the dilution buffer can be sparged with nitrogen prior to use.
-
-
Measurement:
-
Calculation: The concentration of this compound in the original vat can be calculated using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of this compound is known. Alternatively, a calibration curve can be prepared using standards of known concentration. The final concentration must be corrected for the dilution factor.
Mandatory Visualizations
Chemical Signaling Pathway: The Indigo Redox Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Search results [inis.iaea.org]
- 3. utupub.fi [utupub.fi]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 8. sdc.org.uk [sdc.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. idosi.org [idosi.org]
- 11. researchgate.net [researchgate.net]
- 12. Indigo Vat Troubleshooting: Sludge and Sediment — Graham Keegan [grahamkeegan.com]
- 13. m.youtube.com [m.youtube.com]
- 14. What went wrong with the Indigo Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 15. ifatcc.org [ifatcc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. kristinarzt.com [kristinarzt.com]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Leuco Form of Vat Dyes: A Technical Guide to Their Chemistry and Application
For Researchers, Scientists, and Drug Development Professionals
Vat dyes are a class of water-insoluble dyes that are prized in the textile industry for their exceptional fastness properties. A critical step in their application is the temporary conversion to a water-soluble "leuco" form. This in-depth technical guide explores the core principles of the leuco form of vat dyes, including their chemical transformation, properties, and the experimental protocols for their preparation and analysis.
The Principle of the Leuco Form
Vat dyeing hinges on a reversible reduction-oxidation reaction. The parent vat dye, which is insoluble in water, is chemically reduced in an alkaline medium to its leuco form. This leuco form is typically colorless or lightly colored and, most importantly, soluble in the alkaline solution. This solubility allows the dye to penetrate the amorphous regions of textile fibers, such as cellulose. Once inside the fiber, the leuco dye is re-oxidized to its original insoluble and intensely colored form, effectively trapping it within the fiber matrix. This process is the reason for the excellent wash and light fastness of vat dyes.[1][2][3]
The term "leuco" is derived from the Greek word leukos, meaning white, as the reduced form of indigo, one of the first known vat dyes, is yellowish-white.[1]
Chemical Transformation and Properties
The conversion of a vat dye to its leuco form is a reduction reaction that typically targets the carbonyl (C=O) groups within the dye's chromophore. Common reducing agents include sodium dithionite (B78146) (also known as sodium hydrosulfite, Na₂S₂O₄) in a strongly alkaline solution (pH 11-13), which provides the necessary negative reduction potential.[4][5]
The general redox transformation can be represented as:
Insoluble Vat Dye (Oxidized Form) + Reducing Agent (e.g., Na₂S₂O₄) in Alkali (e.g., NaOH) ⇌ Soluble Leuco-Vat Dye (Reduced Form)
The required reduction potential for most vat dyes falls within the range of -700 to -1000 mV.
Key Properties of the Leuco Form
The defining characteristic of the leuco form is its solubility in aqueous alkaline solutions, a stark contrast to the insolubility of the parent dye. This solubility is crucial for the dyeing process as it allows for the transport of the dye from the dyebath into the fiber. The color of the leuco form is also significantly different from the oxidized form, often being yellow, greenish-yellow, or even brownish, providing a visual indicator of the reduction state.[4][6][7]
The stability of the leuco form is highly dependent on the pH and the absence of oxidizing agents. It is most stable in a highly alkaline environment and is readily oxidized back to the insoluble parent dye upon exposure to atmospheric oxygen or chemical oxidizing agents.[8]
Data Presentation: Properties of Selected Vat Dyes and Their Leuco Forms
The following tables summarize key quantitative and qualitative data for representative indigoid and anthraquinone (B42736) vat dyes and their corresponding leuco forms.
| Vat Dye | C.I. Name | Chemical Class | Color (Oxidized Form) | Solubility (Oxidized Form) |
| Indigo | Vat Blue 1 | Indigoid | Blue | Insoluble in water |
| 3,3'-Dichloroindanthrone | Vat Blue 6 | Anthraquinone | Aquamarine Blue | Insoluble in water |
| - | Vat Red 10 | Anthraquinone | Deep Red | Insoluble in water |
| - | Vat Violet 1 | Anthraquinone | Brilliant Blue Purple | Insoluble in water |
| Leuco-Vat Dye | Color (Reduced Form) | Solubility (Reduced Form) | λmax (Leuco Form) |
| Leuco-indigo | Yellow-green | Soluble in alkaline solutions | ~410 nm |
| Leuco-Vat Blue 6 | Green-light yellow | Soluble in alkaline solutions | Not widely reported, expected in the visible range |
| Leuco-Vat Red 10 | Dark brown | Soluble in alkaline solutions | Not widely reported, expected in the visible range |
| Leuco-Vat Violet 1 | Blue | Soluble in alkaline solutions | Not widely reported, expected in the visible range |
Note: Specific solubility values in g/L for leuco-vat dyes are not widely available in the public domain and are highly dependent on pH, temperature, and the concentration of other electrolytes.
Experimental Protocols
Protocol for the Reduction of Vat Dyes to their Leuco Form (Vatting)
This protocol provides a general procedure for the reduction of vat dyes. Specific quantities may need to be optimized depending on the dye.
Materials:
-
Vat dye powder (e.g., C.I. Vat Blue 6)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Deionized water
-
Dispersing agent (optional)
-
Beaker or flask
-
Magnetic stirrer and hotplate
-
Thermometer
Procedure:
-
Dispersion: Prepare a dispersion of the vat dye powder in warm water (45-50°C). A small amount of a dispersing agent (e.g., 1 g/L) can be added to create a fine, stable dispersion.[4]
-
Alkalinization: While stirring, add the required amount of sodium hydroxide to the dispersion to achieve a strongly alkaline pH (typically pH 11-13).[4]
-
Reduction: Gently warm the alkaline dispersion to 50-60°C. Carefully add sodium hydrosulfite in small portions. The amount required depends on the concentration of the dye.[4]
-
Observation: Continue stirring at 50-60°C. Observe the color change, which indicates the formation of the soluble leuco form (e.g., from blue to green-light yellow for Vat Blue 6). This process can take from 15 to 45 minutes.[4]
Protocol for the Re-oxidation of Leuco-Vat Dyes
This protocol describes the process of converting the soluble leuco dye back to its insoluble form within the textile fiber.
Materials:
-
Dyed fabric containing the leuco-vat dye
-
Hydrogen peroxide (H₂O₂) or Sodium perborate (B1237305) (NaBO₃)
-
Acetic acid (optional, to neutralize excess alkali)
-
Beaker
Procedure:
-
Air Oxidation: After removing the fabric from the dyebath, expose it to the air. The oxygen in the atmosphere will begin to oxidize the leuco dye, and the final color will start to develop.
-
Chemical Oxidation (Optional but recommended for complete oxidation): For a faster and more complete oxidation, immerse the fabric in a dilute solution of an oxidizing agent, such as hydrogen peroxide or sodium perborate.[9]
-
Soaping: After oxidation, the dyed fabric is typically "soaped" by washing it in a hot detergent solution. This step removes any loose dye particles from the surface and helps to stabilize the final shade.
Protocol for Quantitative Analysis of Leuco-Vat Dye Concentration using UV-Vis Spectroscopy
This protocol outlines a method for determining the concentration of a leuco-vat dye in solution.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
Leuco-vat dye solution of unknown concentration
-
Alkaline reducing solution (blank)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the leuco-vat dye with known concentrations. This is done by reducing a known mass of the parent vat dye as described in Protocol 4.1 and then performing serial dilutions with an oxygen-free alkaline reducing solution.
-
Determination of λmax: Scan one of the standard solutions across a suitable wavelength range (e.g., 350-700 nm) to determine the wavelength of maximum absorbance (λmax) for the leuco form.
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the unknown leuco-vat dye solution at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the unknown sample based on its absorbance.
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows described in this guide.
References
- 1. Leuco dye - Wikipedia [en.wikipedia.org]
- 2. artsnowlearning.org [artsnowlearning.org]
- 3. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stabilization of the Dianionic Form of Leucoindigo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for stabilizing the dianionic form of leucoindigo. This reduced and soluble form of indigo (B80030) is crucial for various applications, yet its inherent instability, particularly its susceptibility to oxidation, presents a significant challenge. This document details various stabilization strategies, presents quantitative data for comparison, outlines experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound and its Dianionic Form
Indigo, a water-insoluble blue pigment, must be converted to its reduced, water-soluble form, this compound, for applications such as vat dyeing.[1] This reduction process, typically carried out under alkaline conditions, involves a two-electron, two-proton transfer.[1] The resulting this compound can exist in different ionic states depending on the pH of the solution.
The stability and reactivity of this compound are highly dependent on its ionization state. The pKa values for the two hydroxyl groups of this compound have been determined to be approximately 8.0 and 12.7.[2] In highly alkaline environments (pH > 12.7), the fully deprotonated dianionic form of this compound is predominant. While this form exhibits high solubility, it is also highly susceptible to oxidation back to the insoluble indigo pigment upon exposure to atmospheric oxygen.[1][3] Understanding and controlling the stability of this dianionic species is paramount for optimizing processes that rely on the soluble this compound form.
Factors Affecting the Stability of Dianionic this compound
The primary factor contributing to the instability of dianionic this compound is its rapid oxidation by atmospheric oxygen. Other factors that influence its stability include:
-
pH: While a high pH is necessary to maintain the dianionic form, excessively alkaline conditions can sometimes lead to poorer dyeing properties.[4] The optimal pH for many applications is a balance between solubility and stability.
-
Temperature: Higher temperatures can increase the rate of oxidation.
-
Presence of Oxidizing Agents: Besides oxygen, other oxidizing species in a solution can accelerate the degradation of this compound.
-
Counter-ions: The nature of the cation (e.g., Na⁺, K⁺) associated with the dianionic this compound can influence its stability and solubility characteristics.[3]
Stabilization Strategies for Dianionic this compound
Several strategies have been developed to enhance the stability of the this compound dianion, thereby extending its shelf-life and improving its performance in various applications.
pH Control and Use of Reducing Agents
Maintaining an optimal pH is a fundamental strategy for stabilizing this compound. For many dyeing applications, a pH just above 11 is considered optimal.[5] This pH ensures a high proportion of the soluble mono-ionic form while minimizing the presence of the less stable dianionic form that predominates at higher pH values.
The continuous presence of a reducing agent is often necessary to counteract oxidation. Sodium dithionite (B78146) (Na₂S₂O₄) is a powerful and widely used reducing agent, but it is unstable in acidic solutions and generates environmentally harmful byproducts.[6]
Encapsulation in a Nanocellulose Matrix
A promising method for stabilizing this compound is its encapsulation within a nanocellulose hydrogel.[7] The viscous, three-dimensional network of the nanocellulose matrix physically limits the diffusion of oxygen, thereby significantly slowing down the oxidation of the entrapped this compound.[7][8] Studies have shown that the leuco form can be retained for extended periods in a nanocellulose suspension.[7] Interestingly, this compound derived from natural indigo sources exhibits even greater stability in this matrix due to the presence of naturally occurring radical scavenging species.[7]
Chemical Modification: Formation of Stable Derivatives
A highly effective stabilization strategy involves the chemical modification of the hydroxyl groups of this compound to form stable "pro-dyes". These derivatives can be stored for long periods and then easily converted back to this compound when needed.
One common approach is the synthesis of O,O'-diacyl-leucoindigos . In this method, the disodium (B8443419) salt of this compound is reacted with an acyl chloride (e.g., acetyl chloride) to form a stable di-ester. This protected form is resistant to oxidation and can be hydrolyzed back to this compound under basic conditions.
Quantitative Data on this compound Stability
The stability of the this compound dianion can be quantified by monitoring its concentration over time under specific conditions. This is often achieved using UV-Visible spectroscopy, where the disappearance of the characteristic absorbance of this compound and the appearance of the indigo absorbance are measured.
| Parameter | Condition | Value | Reference |
| pKa1 | Aqueous solution | ~8.0 | [2] |
| pKa2 | Aqueous solution | ~12.7 | [2] |
| This compound Absorbance Max (λmax) | Aqueous solution | ~410 nm | [9] |
| Indigo Absorbance Max (λmax) | Acetone-water solution | ~616 nm | [9] |
| This compound Concentration (Alkalibacterium sp. A1) | pH 6.0, 30°C, 24h | ~5 µM | [10] |
| This compound Concentration (Alkalibacterium sp. A1) | pH 8.0, 30°C, 24h | ~10 µM | [10] |
| This compound Concentration (Alkalibacterium sp. A1) | pH 10.0, 30°C, 24h | ~25 µM | [10] |
| This compound Concentration (Pseudomonas sp. G5) | pH 6.0, 30°C, 24h | ~6 µM | [10] |
| This compound Concentration (Pseudomonas sp. G5) | pH 8.0, 30°C, 24h | ~9 µM | [10] |
| This compound Concentration (Pseudomonas sp. G5) | pH 10.0, 30°C, 24h | ~11 µM | [10] |
Experimental Protocols
Preparation and Stabilization of this compound in a Nanocellulose Hydrogel
This protocol describes the preparation of a this compound-nanocellulose suspension to enhance the stability of the reduced indigo form.[7]
Materials:
-
Indigo powder
-
Sodium carbonate (Na₂CO₃)
-
Sodium dithionite (Na₂S₂O₄)
-
Nanocellulose (CNF) suspension (e.g., 1.6 wt%)
-
Deionized water
-
Magnetic stirrer and hot plate
-
pH meter
-
Vials
Procedure:
-
Prepare Indigo Solution: Create a 2 mg/mL aqueous solution of indigo.
-
Alkalinization and Reduction:
-
Heat the indigo solution to 50°C.
-
Add sodium carbonate until the pH of the solution reaches 10.
-
Add sodium dithionite to a final concentration of 2 mg/mL.
-
Stir the mixture at 50°C for 30 minutes to ensure complete reduction to this compound. The solution should turn from blue to a yellowish color.
-
-
Preparation of Nanocellulose Suspension: Dilute the stock nanocellulose suspension with deionized water to the desired concentrations (e.g., 0.1, 0.5, 1.0 wt%) and stir for at least 1 hour.
-
Encapsulation:
-
Add the freshly prepared this compound solution to the nanocellulose suspension in a volumetric ratio of 1:2.5 (this compound solution:nanocellulose suspension).
-
Mix the solution using a magnetic stirrer in open vials.
-
-
Stability Monitoring: Observe the color change of the suspension over time. The stabilized this compound will retain its yellowish color for a longer period compared to an aqueous solution without nanocellulose. For quantitative analysis, periodically measure the UV-Vis spectrum of the solution.
Monitoring this compound Oxidation via UV-Visible Spectroscopy
This protocol outlines the use of UV-Visible spectroscopy to monitor the kinetics of this compound oxidation.[9][11][12]
Materials and Equipment:
-
This compound solution (prepared as in 5.1)
-
UV-Visible spectrophotometer
-
Cuvettes
-
Oxygen source (e.g., air)
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the absorbance maxima for both this compound (around 410 nm) and indigo (around 610-620 nm).
-
Sample Preparation: Place the freshly prepared this compound solution in a cuvette.
-
Initiate Oxidation: Expose the solution to air or a controlled oxygen source to initiate the oxidation process.
-
Data Acquisition:
-
Immediately record the initial UV-Vis spectrum of the this compound solution.
-
Record spectra at regular time intervals as the oxidation proceeds.
-
-
Data Analysis:
-
Plot the absorbance at the λmax of this compound (~410 nm) as a function of time. A decrease in absorbance indicates the oxidation of this compound.
-
Plot the absorbance at the λmax of indigo (~616 nm) as a function of time. An increase in absorbance indicates the formation of indigo.
-
From these plots, the rate of oxidation can be determined.
-
Electrochemical Analysis of this compound using Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of this compound and determine its redox potential.[4][13][14][15]
Materials and Equipment:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode)
-
Electrochemical cell
-
This compound solution in an appropriate electrolyte (e.g., alkaline solution)
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
Procedure:
-
Solution Preparation: Prepare a solution of this compound in a suitable supporting electrolyte. Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the deoxygenated this compound solution.
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate.
-
Run the cyclic voltammogram. The resulting plot will show the current response as a function of the applied potential.
-
-
Data Interpretation: The cyclic voltammogram of this compound will typically show a reversible or quasi-reversible redox couple corresponding to the oxidation of this compound to indigo and its subsequent reduction. The formal potential of the this compound/indigo couple can be estimated from the peak potentials.
Visualizing Pathways and Workflows
General Pathway for this compound Formation and Oxidation
Caption: Redox cycle of indigo and its dianionic this compound form.
Workflow for this compound Stabilization in Nanocellulose
Caption: Experimental workflow for this compound stabilization.
Chemical Modification Pathway for this compound Stabilization
Caption: Stabilization via chemical modification.
Conclusion
The stabilization of the dianionic form of this compound is a critical aspect of its practical application. This guide has outlined the key factors influencing its stability and detailed several effective stabilization strategies, including pH control, encapsulation in nanocellulose matrices, and chemical modification. By providing quantitative data and detailed experimental protocols, this document serves as a valuable resource for researchers and professionals working to optimize the use of this important chemical intermediate. The continued development of novel and sustainable stabilization techniques will undoubtedly expand the applications of this compound in various scientific and industrial fields.
References
- 1. This compound Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 2. utupub.fi [utupub.fi]
- 3. US2159930A - Preparation of leuco-indigo - Google Patents [patents.google.com]
- 4. Voltammetric in-situ monitoring of leuco-indigo in indigo-fermenting suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.aalto.fi [research.aalto.fi]
- 8. research.aalto.fi [research.aalto.fi]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Whitepaper: The Pivotal Role of Intramolecular Hydrogen Bonds in the Chemistry of Leucoindigo
Audience: Researchers, scientists, and drug development professionals.
Core Focus: An in-depth technical exploration of the intramolecular hydrogen bonding in leucoindigo, its influence on the molecule's structure and properties, and the experimental methodologies used for its characterization.
Executive Summary
This compound, the reduced and soluble precursor to the iconic indigo (B80030) dye, is central to the vat dyeing process. Its chemical behavior, particularly its solubility and reactivity, is intricately linked to its molecular structure. This whitepaper provides a comprehensive analysis of the role of intramolecular hydrogen bonds in defining the stereochemistry and electronic properties of this compound. While the parent indigo molecule is stabilized in a planar conformation by strong intramolecular hydrogen bonds, the transformation to this compound introduces significant structural and electronic changes. This guide details the redox chemistry, presents experimental data from spectroscopic and computational studies, and provides protocols for the characterization of this important molecule.
From Indigo to this compound: A Fundamental Redox Transformation
The conversion of indigo to this compound is the cornerstone of its application in dyeing. Indigo itself is a dark blue crystalline powder, highly insoluble in water due to strong intermolecular forces and intramolecular hydrogen bonding that stabilize its planar structure. To be applied to textiles, it must be converted to its soluble "leuco" form.
This transformation is a reversible redox reaction involving a two-electron, two-proton (2e⁻/2H⁺) transfer. In a typical industrial or laboratory setting, this reduction is achieved using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) under alkaline conditions.
The structural consequences of this reduction are profound:
-
Bonding: The central carbon-carbon double bond in indigo is reduced to a single bond in this compound. This introduces rotational freedom between the two indole (B1671886) rings.
-
Functional Groups: The two carbonyl (C=O) groups are converted to hydroxyl (O-H) groups.
-
Color: The extensive π-conjugated system of indigo, responsible for its deep blue color (λmax ≈ 613 nm), is disrupted. This results in the characteristic yellow or pale green color of this compound, which has a primary absorption maximum at a much shorter wavelength (λmax ≈ 410 nm).
-
Solubility: The newly formed hydroxyl groups, especially when deprotonated in an alkaline solution to form anions, can readily form intermolecular hydrogen bonds with water, rendering this compound water-soluble.
The Influence of Intramolecular Hydrogen Bonds
Intramolecular hydrogen bonds play a critical role in dictating the preferred conformation and, consequently, the properties of both indigo and this compound.
Indigo: A Planar, Stabilized Molecule
In the indigo molecule, two strong intramolecular hydrogen bonds exist between the amine hydrogen (N-H) and the oxygen of the adjacent carbonyl group (C=O). These bonds lock the molecule into a rigid, planar, and symmetrical trans-conformation. This planarity is essential for the extensive π-conjugation that gives rise to its intense blue color. Furthermore, these internal hydrogen bonds limit the molecule's ability to interact with water, contributing significantly to its insolubility.
This compound: A More Complex and Flexible System
The reduction to this compound fundamentally alters the hydrogen bonding landscape. The carbonyl groups, which were hydrogen bond acceptors in indigo, become hydroxyl groups, which can act as both hydrogen bond donors and acceptors. This creates the potential for new intramolecular hydrogen bonds, such as between the N-H group and the adjacent O-H group.
While the single C-C bond allows for rotation, computational studies suggest that a planar conformation of this compound can be stabilized, in part, by these intramolecular hydrogen bonds. The molecule's final conformation is a delicate balance between the steric hindrance of the indole rings in a planar arrangement and the stabilizing energy of the intramolecular hydrogen bonds. This flexibility and the altered electronic nature are key to its function in the dyeing process.
Experimental Protocols and Characterization
The study of this compound requires specific experimental techniques, as it is readily oxidized back to indigo upon exposure to air.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of this compound. Due to the insolubility of indigo, analysis is performed on the soluble leuco form.
Experimental Protocol: Reduction of Indigo Derivatives for NMR Analysis
-
Sample Preparation: Place a small quantity of the indigo derivative (e.g., 6,6'-dibromoindigo) into an NMR tube.
-
Solvent Addition: Add a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for water-soluble analysis.
-
Reduction: Introduce a sufficient amount of a reducing agent, such as sodium dithionite (Na₂S₂O₄), to the tube. The disappearance of the characteristic indigo color indicates the successful formation of the leuco form.
-
Dissolution: Cap the NMR tube and shake gently to ensure the complete dissolution of the this compound.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra immediately. The sample must be kept under an inert atmosphere (e.g., nitrogen or argon) if possible, as the leuco form can be rapidly re-oxidized by atmospheric oxygen.
Data Presentation: NMR Chemical Shifts
The following table summarizes ¹H and ¹³C NMR chemical shift data for this compound and a key derivative. Chemical shifts (δ) are reported in parts per million (ppm).
| Compound | Nucleus | Chemical Shift (δ) in ppm | Solvent | Reference |
| This compound | ¹³C | 114.2 (C-7), 117.4 (C-3), 119.9 (C-4), 121.1 (C-6), 123.9 (C-5), 124.5 (C-2), 138.5 (C-9), 139.1 (C-8) | D₂O | |
| Leuco-6,6'-dibromoindigo | ¹H | 7.50 (d, 1.8 Hz), 7.48 (d, 8.4 Hz), 7.09 (dd, 8.4, 1.6 Hz) | D₂O |
UV-Visible Spectroscopy
UV-Vis spectroscopy is ideal for monitoring the redox conversion between indigo and this compound due to their distinct and well-separated absorption maxima.
Experimental Protocol: Spectroscopic Monitoring of Indigo Reduction
-
Indigo Spectrum: Dissolve a small amount of indigo in a suitable solvent mixture (e.g., 60/40 v/v acetone-water) and record its UV-Vis spectrum. Note the absorption maximum (λmax) around 616 nm.
-
Reduction: To the solution in the cuvette, add a small amount of sodium dithionite.
-
This compound Spectrum: Immediately record the UV-Vis spectrum. Observe the disappearance of the peak at 616 nm and the appearance of a new band around 410 nm, corresponding to this compound.
-
Re-oxidation (Optional): Bubble oxygen or air through the this compound solution and record spectra over time. This will show the reappearance of the indigo peak as the leuco form is oxidized.
Data Presentation: Spectroscopic Data
| Compound | λmax (nm) | Solvent/Conditions | Color | Reference |
| Indigo | 616 | Acetone/Water | Blue | |
| This compound | 410 | Aqueous (post-reduction) | Yellow |
Computational Studies
Density Functional Theory (DFT) and other computational methods are invaluable for probing the structure and energetics of molecules like this compound. These studies can:
-
Calculate the relative energies of different conformers (e.g., planar vs. twisted).
-
Model the geometry of intramolecular hydrogen bonds, including bond lengths and angles.
-
Predict spectroscopic properties (like NMR shifts and UV-Vis spectra) to corroborate experimental findings.
Computational results have been instrumental in demonstrating that intramolecular hydrogen bonds can stabilize a planar or near-planar structure of this compound, challenging the simpler model of a freely rotating, non-planar molecule.
Visualizations of Key Processes and Structures
Diagram 1: Redox Transformation of Indigo
Caption: The reversible redox reaction between insoluble blue indigo and soluble yellow this compound.
Diagram 2: Experimental Workflow for NMR Analysis
Caption: Workflow for the preparation and NMR analysis of a this compound sample.
Diagram 3: Comparison of Intramolecular Hydrogen Bonding
Methodological & Application
Application Notes and Protocols for the Electrochemical Synthesis of Leucoindigo from Indigo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo (B80030), a water-insoluble vat dye, is renowned for its use in dyeing textiles, most notably denim. For application, it must first be reduced to its water-soluble form, leucoindigo. Traditionally, this reduction is achieved using chemical agents like sodium dithionite, which poses significant environmental challenges due to the generation of sulphate and sulphite byproducts.[1][2] Electrochemical synthesis offers a cleaner, more sustainable alternative, replacing harsh chemical reductants with electrons.[3] This method provides better control over the reduction process and minimizes waste production.[4][5]
This document provides detailed protocols for the direct and indirect electrochemical synthesis of this compound, along with methods for its quantification.
Principle of Electrochemical Reduction
The electrochemical reduction of indigo is a two-electron process that converts the insoluble blue indigo into the soluble yellow-green this compound (also known as vat acid in its non-ionic form).[1] The reaction takes place in an alkaline medium, which is necessary to solubilize the resulting leuco-form.[2] The synthesis can be performed through two primary pathways:
-
Direct Electrochemical Reduction: In this method, indigo particles are reduced by direct electron transfer from the cathode surface.[4][6] This process is typically carried out using high-surface-area electrodes, such as graphite (B72142) granules.
-
Indirect Electrochemical Reduction: This approach utilizes a redox mediator in the solution. The mediator is first reduced at the cathode and then, in turn, chemically reduces the indigo. The oxidized mediator is subsequently regenerated at the cathode, creating a catalytic cycle.[7] Common mediators include anthraquinone (B42736) derivatives and iron(II) complexes.[1][5][7]
The fundamental redox reaction is illustrated below:
Caption: Electrochemical reduction of indigo to its soluble leuco-form.
Experimental Protocols
Protocol 1: Direct Electrochemical Reduction in a Flow Cell
This protocol is based on the direct reduction of indigo on a fixed-bed cathode of graphite granules, suitable for scalable production.[4][6]
1. Materials and Equipment:
-
Electrochemical Cell: Flow cell with separate anode and cathode compartments (e.g., enViro cell).
-
Cathode: Fixed bed of graphite granules.
-
Anode: Platinum or nickel mesh.
-
Power Supply: Potentiostat/Galvanostat.
-
Electrolyte: 1 M Sodium Hydroxide (NaOH).
-
Reagents: Indigo powder (95%+ purity).
-
Peripherals: Pump for electrolyte circulation, inert gas supply (Argon or Nitrogen).
2. Procedure:
-
Cell Assembly: Assemble the flow cell, packing the cathode compartment with graphite granules. Ensure proper separation between the anode and cathode chambers.
-
Electrolyte Preparation: Prepare a 1 M NaOH solution.
-
System Purge: Circulate the anolyte and catholyte through their respective compartments. Purge the catholyte with an inert gas (Argon) for at least 30-60 minutes to remove dissolved oxygen, which can re-oxidize the this compound.[6]
-
Indigo Suspension: Disperse a known concentration of indigo powder (e.g., 1 g/L) in the catholyte.
-
Electrolysis:
-
Heat the system to the desired temperature (e.g., 50-90°C).[6]
-
Apply a constant current density. The optimal current density may vary, but starting points can be between 0.3 and 2 mA/cm².[6][8]
-
Continue circulation and electrolysis. The solution in the cathode compartment will gradually change from a blue suspension to a clear, yellow-green solution as this compound is formed.
-
-
Monitoring: Periodically take samples from the catholyte to analyze the concentration of this compound using voltammetry (Protocol 3) or spectrophotometry.
Protocol 2: Indirect (Mediated) Electrochemical Reduction
This protocol describes the use of an iron-triethanolamine (Fe-TEOA) complex as a mediator for indigo reduction in a divided cell.[5]
1. Materials and Equipment:
-
Electrochemical Cell: Divided H-type cell with an ion-exchange membrane.
-
Cathode: Stainless steel or nickel plate (e.g., 4x5 cm²).[5]
-
Anode: Stainless steel or nickel plate.[5]
-
Reference Electrode: Saturated Calomel Electrode (SCE).[5]
-
Power Supply: Potentiostat (constant current mode).
-
Catholyte: Solution containing indigo, NaOH, and the Fe-TEOA mediator.
-
Anolyte: 40 g/L NaOH solution.[5]
-
Optional: Ultrasonic bath or probe to enhance reaction rates.[5]
2. Procedure:
-
Mediator & Catholyte Preparation:
-
Prepare the catholyte by dissolving NaOH, the iron salt (e.g., FeCl₃), and triethanolamine (B1662121) in water. A typical concentration might be 40 g/L NaOH with the Fe-TEOA complex.
-
Disperse the indigo powder into the catholyte.
-
-
Cell Assembly: Assemble the electrochemical cell with the cathode, anode, and reference electrode. Separate the compartments with the membrane and fill them with the catholyte and anolyte, respectively.
-
Electrolysis:
-
Immerse the cell in an ultrasonic bath if desired.[5]
-
Apply a constant current to the system.
-
The Fe(III)-TEOA complex is reduced to Fe(II)-TEOA at the cathode.
-
The Fe(II)-TEOA then reduces the indigo to this compound throughout the bulk solution.
-
-
Monitoring and Completion:
-
The reduction is complete when the blue indigo suspension fully converts to a clear yellow-green this compound solution.
-
Monitor the process by observing the color change and measuring the redox potential of the solution.
-
Protocol 3: Analytical Quantification of this compound by Cyclic Voltammetry
This method allows for the quantification of this compound by measuring its electrochemical oxidation.[9][10]
1. Materials and Equipment:
-
Potentiostat: e.g., µAutolab Type III or similar.
-
Electrochemical Cell: 20 mL cell with a three-electrode setup.[9]
-
Working Electrode: Glassy carbon electrode (GCE).[9]
-
Counter Electrode: Platinum wire.[9]
-
Reference Electrode: Ag/AgCl.[9]
-
Sample: A filtered aliquot from the catholyte solution produced in Protocol 1 or 2.
2. Procedure:
-
Electrode Preparation: Polish the GCE surface before each measurement to ensure a clean, reproducible surface.
-
Sample Preparation: Dilute the sample from the catholyte with the base electrolyte (e.g., NaOH solution at the same concentration as the experiment) to a concentration within the linear range of the method.
-
Voltammetric Measurement:
-
Place the diluted sample in the electrochemical cell and insert the electrodes.
-
Perform a cyclic voltammetry scan. A typical potential window might be from -0.8 V to +0.8 V vs. Ag/AgCl at a scan rate of 50 mV/s.[9]
-
An anodic (oxidation) peak corresponding to the oxidation of this compound back to indigo will be observed.
-
-
Quantification:
-
Create a calibration curve by measuring the peak current of known concentrations of this compound (prepared by complete chemical reduction of a known amount of indigo).
-
Determine the concentration of this compound in the unknown sample by comparing its peak current to the calibration curve.
-
Data Presentation
The efficiency and rate of electrochemical indigo reduction are influenced by several parameters.
Table 1: Influence of Operating Parameters on Direct Electrochemical Reduction
| Parameter | Investigated Range | Observation | Reference |
| Current Density | 0.3 - 2.0+ mA/cm² | Reaction rate increases to a maximum, then may decrease due to polarization effects. | [6][8] |
| Temperature | 50 - 90 °C | Higher temperatures increase the reduction rate. | [6] |
| pH | 11 - 13+ | Highly alkaline conditions are required for this compound solubility. | [2][9] |
| Indigo Conc. | 1 g/L | Production rate is dependent on the concentration of suspended indigo. | [6] |
Table 2: Comparison of Reduction Methods
| Method | Typical Reductant/Mediator | Key Advantage | Key Disadvantage |
| Chemical | Sodium Dithionite (Na₂S₂O₄) | Fast and effective. | Environmentally unfavorable; produces sulphur byproducts. |
| Direct Electrochemical | Electrons (from cathode) | No chemical reducing agent needed; clean process. | Requires high surface area electrode; can be limited by mass transport. |
| Indirect Electrochemical | Fe-TEOA complex, Anthraquinone | High efficiency; reduction occurs in bulk solution. | Requires a mediator which must be contained in the system. |
Experimental Workflow and Logic
The overall process for electrochemical synthesis and analysis of this compound follows a logical sequence from preparation to final product quantification.
Caption: General workflow for electrochemical synthesis of this compound.
References
- 1. utupub.fi [utupub.fi]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical and environment-friendly indirect electrochemical reduction of indigo and dyeing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. sdc.org.uk [sdc.org.uk]
- 8. scribd.com [scribd.com]
- 9. ifatcc.org [ifatcc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Glucose-Based Reduction in Leucoindigo Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of leucoindigo through the reduction of indigo (B80030) using glucose. This method presents an environmentally benign alternative to traditional reducing agents like sodium dithionite.
I. Application Notes
The reduction of water-insoluble indigo to its soluble leuco-form is a critical step in vat dyeing processes. Traditionally, this has been achieved using sodium dithionite, which can lead to environmentally unfavorable by-products.[1] The use of glucose, a renewable and non-toxic reducing sugar, offers a greener alternative for this chemical transformation.[2]
In an alkaline medium, glucose is oxidized and reduces the conjugated dicarbonyl system of the indigo molecule to its leuco-form.[1][3] This process can be significantly enhanced by the use of a catalyst, such as anthraquinone (B42736), which facilitates the electron transfer process.[4] The glucose-driven reduction is particularly effective at elevated temperatures.[1]
This method is applicable for the preparation of this compound for various applications, including textile dyeing and potentially in the synthesis of indigo-derived pharmaceutical compounds. The protocols outlined below provide methods for both direct glucose reduction and anthraquinone-catalyzed glucose reduction of indigo.
II. Quantitative Data Summary
The following tables summarize key quantitative data for the glucose-based reduction of indigo.
Table 1: Comparison of Reduction Potentials
| Reducing Agent | Optimal Temperature | Reduction Potential (mV) | Reference |
| Glucose | 70°C | -722 mV | [1] |
| Sodium Dithionite | 70°C | -924 mV | [1] |
Table 2: Parameters for Anthraquinone-Catalyzed Glucose Reduction of Indigo
| Parameter | Value | Reference |
| Molar Ratio (Anthraquinone:Indigo) | 1:400 | [4] |
| Temperature | 65°C | [4] |
| NaOH Concentration | 0.1 M - 0.2 M | [5] |
| Glucose Concentration | 22 mM - 33 mM |
III. Experimental Protocols
Protocol 1: Direct Glucose Reduction of Indigo
This protocol describes the direct reduction of indigo to this compound using glucose in an alkaline solution.
Materials:
-
Indigo powder
-
D(+)-Glucose
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized water
-
Test tube or reaction vessel
-
Heating apparatus (e.g., water bath)
-
Ultrasonic washer (optional, for enhanced dissolution)[6]
Procedure:
-
Prepare a 1 M sodium hydroxide solution.
-
In a test tube, add a specific amount of indigo powder.
-
Add the desired volume of 1 M NaOH solution to the indigo powder.
-
Add D(+)-glucose to the mixture. The molar ratio of glucose to indigo can be optimized, but a significant excess of glucose is typically used.
-
Heat the mixture in a water bath at a controlled temperature, for example, 70°C.[1]
-
For enhanced reaction rates, the test tube can be placed in an ultrasonic washer at the desired temperature for a short period (e.g., 3 minutes).[6]
-
Observe the color change of the solution. A successful reduction will result in a clear, yellow-green solution of this compound.[6]
-
The this compound solution is sensitive to oxygen and should be used promptly or stored under an inert atmosphere.
Protocol 2: Anthraquinone-Catalyzed Glucose Reduction of Indigo
This protocol details the enhanced reduction of indigo using glucose in the presence of an anthraquinone catalyst.
Materials:
-
Indigo powder
-
Anthraquinone
-
D(+)-Glucose
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Impregnation:
-
Prepare a dilute solution of anthraquinone in acetone (e.g., 0.3 mM).
-
Add the desired amount of indigo powder to this solution to achieve a molar ratio of 1:400 (anthraquinone:indigo).
-
Sonicate the suspension to ensure uniform coating of the indigo particles with the catalyst.
-
Evaporate the acetone completely to obtain anthraquinone-impregnated indigo powder.
-
-
Reduction Reaction:
-
Prepare an aqueous solution of NaOH (e.g., 0.1 M or 0.2 M).
-
In a reaction vessel, add the NaOH solution and heat to the desired temperature (e.g., 65°C) under an inert atmosphere (argon or nitrogen).
-
Add the anthraquinone-impregnated indigo powder to the heated NaOH solution.
-
Add glucose to the reaction mixture (e.g., to a final concentration of 22 mM).
-
Stir the reaction mixture and monitor the formation of this compound. The solution will turn from a blue suspension to a clear yellow-green solution upon complete reduction.
-
The progress of the reaction can be monitored by taking aliquots and measuring the this compound concentration using electrochemical methods.[5]
-
IV. Visualizations
Caption: Chemical transformation of indigo to this compound via glucose reduction.
Caption: Proposed catalytic cycle for anthraquinone in glucose-based indigo reduction.
Caption: General experimental workflow for this compound synthesis using glucose.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. Reducing Pollution from Textile Industry: Glucose Facilitates Use of Natural Indigo - Fibre2Fashion [fibre2fashion.com]
- 3. researchgate.net [researchgate.net]
- 4. Anthraquinone catalysis in the glucose-driven reduction of indigo to leuco-indigo - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
enzymatic reduction of indigo to leucoindigo
An enzymatic approach to the reduction of indigo (B80030) offers a sustainable and environmentally benign alternative to conventional chemical methods that utilize harsh reducing agents like sodium dithionite. This process is central to the textile industry for denim dyeing and has potential applications in biocatalysis and the development of novel drug delivery systems. The enzymatic conversion of the water-insoluble blue indigo to its soluble, colorless leucoindigo form is typically accomplished by NAD(P)H-dependent reductases.
Core Principles
The enzymatic reduction of indigo hinges on the catalytic activity of specific oxidoreductases. These enzymes transfer electrons from a donor, commonly NADH or NADPH, to the indigo molecule, reducing its central double bond. This conversion transforms the insoluble blue pigment into the soluble, colorless this compound, which can then be used for dyeing. Subsequent oxidation, upon exposure to air, regenerates the blue indigo, fixing the color onto the fabric.
Enzymatic Systems
Several microbial enzymes have been identified and characterized for their ability to reduce indigo. These are often flavin-dependent reductases. A prominent example is the flavin-dependent reductase from Bacillus subtilis (YugA), which has demonstrated high efficiency in this process. Other microorganisms, including various bacteria and fungi, also produce enzymes with indigo-reducing capabilities.
Experimental Protocols
Protocol 1: Expression and Purification of Indigo Reductase (e.g., from Bacillus subtilis)
This protocol outlines the steps for producing and isolating the recombinant indigo reductase enzyme.
1. Gene Cloning and Expression Vector Construction:
- Amplify the gene encoding the putative indigo reductase from the genomic DNA of the source organism (e.g., Bacillus subtilis).
- Clone the amplified gene into a suitable expression vector (e.g., pET-28a(+)) with a polyhistidine tag for purification.
- Transform the constructed plasmid into a competent expression host (e.g., E. coli BL21(DE3)).
2. Protein Expression:
- Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin).
- Grow the culture overnight at 37°C with shaking.
- Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue to grow the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein expression.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation (e.g., 12000 x g for 30 minutes at 4°C) to remove cell debris.
- Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column.
- Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM).
- Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
- Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) and store at -80°C.
Protocol 2: Enzymatic Reduction of Indigo
This protocol details the in vitro enzymatic assay to reduce indigo to this compound.
1. Reaction Mixture Preparation:
- Prepare a stock solution of indigo by dissolving it in a suitable organic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then diluting it into the reaction buffer. Note that indigo has very low solubility in aqueous solutions.
- The reaction buffer should be optimized for the specific enzyme but a common starting point is a phosphate (B84403) or Tris-HCl buffer at a pH between 7.0 and 8.0.
- The final reaction mixture should contain:
- Indigo (e.g., 0.2 mM)
- NAD(P)H as the electron donor (e.g., 0.4 mM)
- Purified indigo reductase (concentration to be optimized, e.g., 1-5 µM)
- Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
2. Reaction Execution and Monitoring:
- The reaction should be carried out in an anaerobic environment to prevent the rapid re-oxidation of this compound by atmospheric oxygen. This can be achieved by performing the reaction in a sealed cuvette or vial that has been purged with an inert gas (e.g., nitrogen or argon).
- Initiate the reaction by adding the enzyme to the mixture.
- Monitor the reduction of indigo by observing the disappearance of the blue color.
- The reaction can be quantified by spectrophotometrically measuring the decrease in absorbance at the characteristic wavelength for indigo (around 610 nm).
Quantitative Data Summary
The efficiency of the enzymatic reduction of indigo can be evaluated based on various kinetic parameters. The following table summarizes hypothetical, yet realistic, data for a typical indigo reductase.
| Parameter | Value | Conditions |
| Michaelis-Menten Constant (Km) for Indigo | 50 µM | pH 7.5, 30°C |
| Michaelis-Menten Constant (Km) for NADH | 25 µM | pH 7.5, 30°C |
| Catalytic Rate Constant (kcat) | 15 s⁻¹ | pH 7.5, 30°C |
| Catalytic Efficiency (kcat/Km) for Indigo | 0.3 µM⁻¹s⁻¹ | pH 7.5, 30°C |
| Optimal pH | 7.5 - 8.0 | 30°C |
| Optimal Temperature | 35°C | pH 7.5 |
Visualizations
Experimental Workflow
Caption: Workflow for enzymatic indigo reduction.
Reaction Pathway
Caption: Enzymatic reduction and re-oxidation of indigo.
Application Note: Quantification of Leucoindigo Concentration by Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucoindigo, the reduced and soluble form of the vibrant blue dye indigo (B80030), is a crucial intermediate in various industrial and biological processes, including textile dyeing and enzymatic assays.[1] Accurate quantification of this compound is essential for process optimization, quality control, and research applications. Voltammetric methods offer a rapid, sensitive, and cost-effective approach for the direct measurement of this compound concentration. This application note provides detailed protocols for the quantification of this compound using common voltammetric techniques.
The electrochemical principle underlying this method is the oxidation of this compound at an electrode surface. The resulting oxidation current is directly proportional to the concentration of this compound in the sample, allowing for precise quantification. Various voltammetric techniques, including Cyclic Voltammetry (CV), Normal Pulse Voltammetry (NPV), and Square-Wave Voltammetry (SWV), can be employed for this purpose.[2][3][4]
Experimental Workflow
The general workflow for the voltammetric quantification of this compound involves sample preparation, electrochemical measurement, and data analysis.
Figure 1. A diagram illustrating the experimental workflow for quantifying this compound concentration using voltammetry.
Key Experimental Parameters and Protocols
Several voltammetric techniques can be adapted for this compound quantification. The choice of method may depend on the required sensitivity and the specific experimental conditions.
Protocol 1: Cyclic Voltammetry (CV) for General Quantification
Cyclic voltammetry is a versatile technique for characterizing the electrochemical behavior of this compound and for its quantification.[1][5]
Experimental Protocol:
-
Electrode Preparation:
-
Working Electrode: Glassy carbon electrode (GCE) or carbon paste electrode (CPE).[1][6] Polish the GCE surface with alumina (B75360) slurry and sonicate in ethanol (B145695) and water before use.
-
Reference Electrode: Ag/AgCl (saturated KCl).[1]
-
Counter Electrode: Platinum wire.
-
-
Electrolyte Solution: Prepare a 0.1 M Tris-HCl buffer solution with a pH of 7.2 or an alkaline solution such as 0.2 M NaOH.[1][6]
-
Sample Preparation (this compound Generation):
-
Chemical Reduction: To an aqueous suspension of indigo, add a reducing agent such as sodium dithionite or glucose.[1][6][7] For instance, indigo can be reduced by adding glucose in 0.2 M NaOH.[6][7][8]
-
Enzymatic Reduction: Utilize an appropriate enzyme system to generate this compound from an indigo precursor.
-
-
Voltammetric Measurement:
-
Deoxygenate the electrolyte solution by purging with nitrogen gas for at least 10 minutes.
-
Immerse the electrodes in the sample solution.
-
Scan the potential, for example, from -0.8 V to 0.6 V vs. Ag/AgCl.[1]
-
Record the cyclic voltammogram. The anodic peak current corresponds to the oxidation of this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the anodic peak current against known concentrations of this compound.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Protocol 2: Normal Pulse Voltammetry (NPV) for Enhanced Sensitivity
NPV is a more sensitive technique than CV and is particularly useful for quantifying low concentrations of this compound, especially in complex matrices like fermentation broths.[2][3]
Experimental Protocol:
-
Electrode and Electrolyte Setup: Follow the same setup as in Protocol 1.
-
Sample Preparation: Prepare samples as described in Protocol 1. This method has been successfully applied to quantify this compound in indigo-dye-fermenting suspensions.[2][3]
-
Voltammetric Measurement:
-
Apply a series of potential pulses of increasing amplitude.
-
Measure the current at the end of each pulse.
-
The resulting voltammogram will show a wave corresponding to the oxidation of this compound.
-
-
Quantification:
-
The limiting current of the voltammetric wave is proportional to the this compound concentration.
-
Generate a calibration plot of limiting current versus concentration for quantification.
-
Quantitative Data Summary
The following table summarizes typical experimental conditions and performance metrics for the voltammetric quantification of this compound based on available literature.
| Parameter | Cyclic Voltammetry (CV) | Alternating Current Voltammetry (ACV) | Normal Pulse Voltammetry (NPV) |
| Working Electrode | Carbon Paste Electrode[1] | Carbon Paste Electrode[1] | Not Specified, likely Carbon-based[2][3] |
| Reference Electrode | Ag/AgCl/sat. KCl[1] | Ag/AgCl/sat. KCl[1] | Not Specified |
| Supporting Electrolyte | 0.1 M Tris-HCl, pH 7.2[1] | 0.1 M Tris-HCl, pH 7.2[1] | Not Specified, likely buffered |
| Formal Potential | -0.4 V and +0.3 V[1] | Not Specified | Not Specified |
| Limit of Detection | Not explicitly stated | Nanomolar range with 2 min accumulation[1] | Not explicitly stated |
| Key Application | General quantification[1] | High sensitivity measurements[1] | Quantification in fermenting suspensions[2][3] |
Signaling Pathway and Logical Relationships
The core of the voltammetric detection of this compound is the redox reaction between indigo and this compound, which involves a two-electron, two-proton transfer.
Figure 2. The redox relationship between indigo and this compound, forming the basis for voltammetric quantification.
Conclusion
Voltammetric techniques provide a powerful and versatile platform for the rapid and sensitive quantification of this compound. By selecting the appropriate voltammetric method and optimizing experimental parameters, researchers can accurately measure this compound concentrations in a variety of sample matrices. The protocols and data presented in this application note serve as a valuable resource for scientists and professionals in diverse fields, from textile chemistry to drug development, enabling precise control and monitoring of processes involving this important molecule. Further optimization of electrode materials and electrolyte conditions may lead to even lower detection limits and improved selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of leuco-indigo in indigo-dye-fermenting suspension by normal pulse voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Voltammetric in-situ monitoring of leuco-indigo in indigo-fermenting suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical determination of plant-derived leuco-indigo after chemical reduction by glucose | Semantic Scholar [semanticscholar.org]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Notes & Protocols: Quantitative Analysis of Leucoindigo using UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucoindigo, the reduced and soluble form of the vibrant blue dye indigo (B80030), is a crucial intermediate in various industrial and research applications, including textile dyeing and electrochemical studies. Unlike the insoluble indigo, this compound is colorless or pale yellow and possesses distinct spectral properties. UV-Vis spectrophotometry offers a rapid, simple, and non-destructive method for the quantitative analysis of this compound in solution. This technique relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law. This document provides detailed application notes and experimental protocols for the accurate determination of this compound concentration using UV-Vis spectrophotometry.
Principle of the Method
Indigo and this compound exhibit significantly different absorption spectra in the UV-Vis region. Indigo strongly absorbs light at a wavelength (λmax) of approximately 604-616 nm, which is responsible for its characteristic blue color.[1] Upon reduction to this compound, this absorption peak diminishes, and a new characteristic absorption band appears in the ultraviolet to the visible region, with a maximum absorption (λmax) typically observed between 407 nm and 410 nm.[1][2] By measuring the absorbance at the λmax of this compound, its concentration can be determined. The conversion between the two forms is a reversible redox reaction.[3]
Quantitative Data Summary
The following table summarizes the key spectral properties of indigo and this compound, which are fundamental for their analysis using UV-Vis spectrophotometry.
| Compound | Chemical Structure | Color in Solution | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Indigo | C₁₆H₁₀N₂O₂ | Blue | ~ 604 - 616 | Varies with solvent |
| This compound | C₁₆H₁₂N₂O₂ | Colorless/Pale Yellow | ~ 407 - 410 | Varies with solvent and pH; must be determined experimentally.[3] |
Note: The molar absorptivity (ε) of this compound is highly dependent on the solvent system and pH.[3] Therefore, it is crucial to determine this value experimentally under the specific conditions of the analysis by preparing a calibration curve with standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
Indigo powder
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Appropriate solvent (e.g., a mixture of acetone (B3395972) and water, or an aqueous alkaline solution)
-
Volumetric flasks
-
Pipettes
-
Cuvettes (quartz or glass, depending on the wavelength range)
-
UV-Vis Spectrophotometer
Preparation of this compound Stock Solution
This protocol describes the in-situ reduction of indigo to form a this compound solution.
-
Prepare an Indigo Suspension: Accurately weigh a known amount of indigo powder and suspend it in a known volume of the chosen solvent in a volumetric flask.
-
Prepare a Reducing Solution: In a separate container, prepare a fresh reducing solution. A typical reducing solution consists of sodium dithionite and sodium hydroxide in deionized water. For example, a solution containing 10 g/L Na₂S₂O₄ and 13 mL/L of 33% (w/v) NaOH can be used.
-
Reduction of Indigo: Add the reducing solution to the indigo suspension. The blue color of the indigo should disappear, and the solution should turn to a pale yellow or colorless state, indicating the formation of this compound.[2] Ensure the flask is sealed to minimize oxidation by atmospheric oxygen. Gentle heating or sonication may be required to facilitate the dissolution of indigo.
-
Volume Adjustment: Once the reduction is complete and the solution is clear, carefully bring the solution to the final volume with the solvent and mix thoroughly. This will be your this compound stock solution of a known theoretical concentration (based on the initial mass of indigo).
Preparation of Calibration Standards
-
Perform serial dilutions of the this compound stock solution using the same solvent to prepare a series of at least five calibration standards of known concentrations.
-
It is critical to work quickly and minimize exposure of the standards to air to prevent re-oxidation to indigo. Preparing the standards in a glove box with an inert atmosphere is recommended for the highest accuracy.
UV-Vis Spectrophotometric Measurement
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize.
-
Wavelength Scan: To determine the λmax of this compound under your specific experimental conditions, perform a wavelength scan of one of the standard solutions from approximately 350 nm to 500 nm.
-
Blank Measurement: Fill a cuvette with the solvent used for preparing the standards and use it as a blank to zero the spectrophotometer at the determined λmax.
-
Standard Measurements: Measure the absorbance of each of the prepared calibration standards at the λmax.
-
Sample Measurement: Measure the absorbance of the unknown this compound sample at the same wavelength.
Data Analysis
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the calibration standards.
-
Linear Regression: Perform a linear regression analysis on the data points. The resulting equation will be in the form of y = mx + c, where y is the absorbance, x is the concentration, m is the slope of the line, and c is the y-intercept. According to the Beer-Lambert law (A = εcl), the slope (m) of the calibration curve is equal to the molar absorptivity (ε) multiplied by the path length (l) of the cuvette (typically 1 cm).
-
Concentration Determination: Use the equation of the line to calculate the concentration of this compound in the unknown sample from its measured absorbance.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Application of Leucoindigo's Oxidized Form, Indigo, in Dye-Sensitized Solar Cells: A Comprehensive Guide for Researchers
Introduction
The quest for cost-effective and environmentally friendly renewable energy technologies has led to significant research into dye-sensitized solar cells (DSSCs).[1] These devices mimic the principles of natural photosynthesis to convert sunlight into electricity.[1] A crucial component of a DSSC is the photosensitizer, a dye that absorbs light and initiates the electron transfer process. While synthetic dyes, such as ruthenium-based complexes, have demonstrated high efficiencies, their cost and potential environmental impact have driven the exploration of natural pigments.[2] Indigo (B80030), a historically significant and abundant natural dye, has emerged as a promising candidate for this purpose.[1] This document provides detailed application notes and protocols for the use of indigo, the oxidized and colored form of leucoindigo, as a photosensitizer in DSSCs, along with a discussion on the role of its reduced counterpart, this compound.
Principle of Operation
A dye-sensitized solar cell operates through a series of photo-electrochemical processes. Light is absorbed by the indigo dye molecules adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). This absorption excites electrons in the dye, which are then injected into the conduction band of the TiO₂.[3] The electrons travel through the semiconductor to an external circuit, generating an electric current. The oxidized dye is then regenerated by a redox electrolyte, which in turn is regenerated at the counter electrode, completing the circuit.[3]
Role of this compound
This compound is the reduced, colorless form of indigo.[4] In the context of dyeing textiles, indigo is reduced to the soluble this compound to allow it to penetrate the fabric, after which it is oxidized back to the insoluble, colored indigo. While computational studies have explored the electronic properties of both this compound and indigo for DSSC applications, experimental research has predominantly focused on using the colored indigo form as the primary photosensitizer.[4][5]
A theoretical study using Density Functional Theory (DFT) suggests that indigo's planar structure and broader absorption spectrum make it a more suitable candidate for a DSSC sensitizer (B1316253) compared to the non-planar this compound, which exhibits a shorter absorption wavelength.[4][5] Experimentally, the direct application of this compound as the primary sensitizer is not a common practice. However, the redox relationship between this compound and indigo is crucial. It is plausible that during the operation of an indigo-sensitized solar cell, the dye molecule may undergo reduction to a leuco-like state upon accepting an electron from the electrolyte for regeneration, before being re-excited by light. Understanding this dynamic interplay is essential for optimizing cell performance and stability.
Performance of Indigo-Based Dye-Sensitized Solar Cells
The performance of a DSSC is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (η). The following table summarizes reported photovoltaic performance data for DSSCs using indigo dye as the sensitizer. It is important to note that the efficiency of natural dye-based DSSCs is currently lower than that of synthetic dye-based cells; however, research is ongoing to optimize their performance.[1]
| Dye Source & Extraction Method | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) | Reference |
| Indigofera tinctoria (Cold Methanolic Extract of Dried Leaves) | - | - | - | 0.114 | [1] |
| Indigofera (fermented leaves) | 0.370 | 0.056 | - | 0.01 | |
| Co-sensitization of Betanin with Indigo | - | - | - | 0.655 ± 0.019 |
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of indigo-sensitized solar cells.
Preparation of Indigo Dye Solution
Materials:
-
Indigo powder
-
Ethanol (B145695) or other suitable organic solvent
-
Mortar and pestle (optional)
-
Beakers
-
Magnetic stirrer and stir bar
-
Filter paper
Procedure:
-
Weigh a desired amount of indigo powder.
-
If the powder is coarse, grind it to a fine powder using a mortar and pestle to increase its solubility.
-
In a beaker, add the indigo powder to a measured volume of ethanol to achieve the desired concentration.
-
Stir the mixture vigorously using a magnetic stirrer for several hours, or until the dye is fully dissolved. The solution should have a deep blue color.
-
Filter the solution using filter paper to remove any undissolved particles.
-
The prepared indigo solution is now ready for sensitizing the TiO₂ photoanode.
Fabrication of the TiO₂ Photoanode
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Surfactant (e.g., Triton X-100)
-
Acetic acid or nitric acid (dilute)
-
Doctor blade or screen printer
-
Furnace or hot plate capable of reaching 450-500°C
Procedure:
-
Clean the FTO glass slides thoroughly by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Identify the conductive side of the FTO glass using a multimeter.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO slide using a doctor blade technique or screen printing to achieve a uniform film.
-
Allow the film to air dry for a few minutes to let the paste settle.
-
Sinter the TiO₂-coated slide in a furnace. A typical sintering program involves gradually increasing the temperature to 450-500°C and maintaining it for 30 minutes. This process removes organic binders and sinters the TiO₂ nanoparticles together.
-
Allow the electrode to cool down slowly to room temperature to prevent cracking.
Dye Sensitization
Procedure:
-
Immerse the sintered TiO₂ photoanode into the prepared indigo dye solution while it is still warm (around 80°C).
-
Keep the electrode soaked in the dye solution for 12-24 hours in a dark environment to ensure sufficient dye adsorption onto the TiO₂ surface.[1]
-
After soaking, remove the photoanode from the dye solution and rinse it with ethanol to remove any non-adsorbed dye molecules.
-
The photoanode is now sensitized and should have a distinct blue color.
Assembly of the Dye-Sensitized Solar Cell
Materials:
-
Dye-sensitized TiO₂ photoanode
-
Counter electrode (e.g., platinum-coated FTO glass)
-
Thermoplastic sealant (e.g., Surlyn®)
-
Iodide/triiodide electrolyte solution
-
Binder clips
Procedure:
-
Place a thin frame of the thermoplastic sealant around the TiO₂ layer on the photoanode.
-
Position the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at approximately 100-120°C while gently pressing the electrodes together to melt the sealant and create a sealed cell.
-
Before the sealant completely cools and hardens, introduce the iodide/triiodide electrolyte into the space between the electrodes through small, pre-drilled holes in the counter electrode. Capillary action will aid in filling the cell.
-
Seal the holes with a small piece of sealant and a coverslip to prevent electrolyte leakage.
-
Use binder clips to hold the assembled cell together firmly.
Characterization of the DSSC
The performance of the fabricated indigo-sensitized solar cell can be evaluated by measuring its current-voltage (I-V) characteristics under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²). From the I-V curve, the key photovoltaic parameters (Voc, Jsc, FF, and η) can be determined.
Visualizations
Signaling Pathway: Electron Transfer in an Indigo-Sensitized Solar Cell
Caption: Electron transfer pathway in an indigo-sensitized solar cell.
Experimental Workflow: Fabrication of an Indigo-Sensitized Solar Cell
Caption: Workflow for fabricating and characterizing an indigo DSSC.
References
- 1. TW444049B - Concentrated leuco indigo solutions and process for preparing them - Google Patents [patents.google.com]
- 2. Long-Term Stability Improvement of Non-Toxic Dye-Sensitized Solar Cells via Poly(ethylene oxide) Gel Electrolytes for Future Textile-Based Solar Cells | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols: Leucoindigo as a Redox Indicator in Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucoindigo, and more commonly its water-soluble derivative indigo (B80030) carmine (B74029) (disodium 5,5'-indigodisulfonate), is a versatile organic compound that serves as an effective redox indicator in a variety of analytical titrations.[1] Its utility is rooted in a distinct and reversible color change upon undergoing oxidation or reduction. In its oxidized state, indigo carmine is a deep blue, while its reduced form, this compound carmine, is yellow.[1] This stark color transition provides a clear and easily detectable endpoint in redox titrations. These application notes provide an overview of the principles, applications, and detailed protocols for using this compound as a redox indicator in a laboratory setting.
Principle of Operation
The function of indigo carmine as a redox indicator is based on the reversible redox reaction of its indigoid structure. The core of this transformation involves a two-electron, two-proton transfer process.[2] In the presence of a reducing agent, the blue oxidized form accepts electrons and is converted to the yellow reduced (leuco) form. Conversely, an oxidizing agent will convert the yellow leuco form back to the blue oxidized state.[1]
The standard redox potential (E°) of indigo carmine is approximately +0.29 V (at pH 0 and 20°C); however, this potential is pH-dependent, a critical consideration when developing titration methods.[3]
Quantitative Data
The key properties of indigo carmine as a redox and pH indicator are summarized in the table below for easy comparison and reference in experimental design.
| Property | Value |
| Redox Potential (E°) | +0.29 V (vs. SHE at pH 0, 20°C)[3] |
| Redox Potential (E°' at pH 7.0) | ~ -0.125 V[4] |
| Oxidized Form Color | Blue |
| Reduced Form Color (this compound) | Yellow[1] |
| pH Indicator Range | pH 11.5 – 14.0 |
| Color at pH < 11.5 | Blue |
| Color at pH > 13.0 | Yellow |
| Maximum Absorption Wavelength (λmax) - Oxidized | ~610 nm[4] |
Signaling Pathway Diagram
The following diagram illustrates the reversible redox reaction that underlies the function of indigo carmine as a redox indicator.
Caption: Reversible redox reaction of indigo carmine.
Applications and Experimental Protocols
Determination of Tannins (Lowenthal-Permanganate Titration)
Indigo carmine is widely utilized in the food and beverage industry for the quantification of tannins in products such as cider, wine, and herbal extracts. In this method, tannins, which are reducing agents, are titrated with a strong oxidizing agent, potassium permanganate (B83412) (KMnO₄). Indigo carmine serves as the indicator to signal the endpoint of the titration. The tannins react with the permanganate first. Once all the tannins have been oxidized, the excess permanganate oxidizes the indigo carmine, resulting in a color change from blue through green to a golden yellow endpoint. A blank titration is essential to account for the volume of permanganate required to oxidize the indicator itself.[1]
Experimental Protocol:
-
Materials:
-
Sample containing tannins
-
Potassium permanganate (KMnO₄), 0.02 M standard solution
-
Indigo carmine indicator solution (see preparation below)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Distilled water
-
1000 mL conical flask
-
50 mL burette
-
Magnetic stirrer and stir bar
-
Analytical balance
-
-
Preparation of Indigo Carmine Indicator Solution:
-
Dissolve 1.0 g of indigo carmine in 1 liter of distilled water containing 50 mL of concentrated sulfuric acid.
-
Mix thoroughly.
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 5.0 g of the finely ground sample into a 1000 mL conical flask. Add 750 mL of distilled water and stir the mixture on a magnetic stirrer for 30 minutes.
-
Titration: To the sample mixture, add 25 mL of the indigo carmine indicator solution. The solution should turn a royal blue color. Titrate with the 0.02 M potassium permanganate solution while stirring continuously. The endpoint is reached when the color changes from blue to green and finally to a stable golden yellow. Record the volume of KMnO₄ used.
-
Blank Determination: In a separate 1000 mL conical flask, add 750 mL of distilled water and 25 mL of the indigo carmine indicator solution. Titrate with the 0.02 M potassium permanganate solution to the same golden yellow endpoint. Record the volume of KMnO₄ used.
-
Experimental Workflow for Tannin Titration
Caption: Workflow for the determination of tannins.
Colorimetric Determination of Dissolved Oxygen
Indigo carmine can be employed for the colorimetric determination of dissolved oxygen in water.[1] In this application, the reduced (leuco) form of indigo carmine, which is yellow-green, is introduced to the water sample. The dissolved oxygen oxidizes the this compound carmine to its blue form. The intensity of the resulting blue color is proportional to the concentration of dissolved oxygen and can be quantified spectrophotometrically.[1]
Experimental Protocol:
-
Materials:
-
Water sample
-
Reduced indigo carmine reagent (commercially available in sealed ampoules)
-
Spectrophotometer or colorimeter
-
Cuvettes
-
-
Procedure:
-
Sample Collection: Collect the water sample carefully to avoid the introduction of atmospheric oxygen. The analysis should be performed immediately after collection.
-
Color Development: Introduce the reduced indigo carmine reagent to a known volume of the water sample, typically by breaking a sealed ampoule within the sample. The reduced indicator is in a yellow-green state. In the presence of dissolved oxygen, it will be oxidized to a blue color. Allow a specified time for the color to develop fully.
-
Measurement: Transfer the colored solution to a cuvette and measure the absorbance at approximately 610 nm using a spectrophotometer.
-
Quantification: Determine the dissolved oxygen concentration by comparing the absorbance to a calibration curve prepared with standards of known dissolved oxygen concentration.
-
Qualitative Demonstration of Reducing Sugars ("Chemical Traffic Light")
The reversible redox reaction of indigo carmine with a reducing sugar like glucose is famously demonstrated in the "chemical traffic light" experiment. In an alkaline solution, glucose reduces the blue indigo carmine to its yellow leuco form. Shaking the solution introduces atmospheric oxygen, which re-oxidizes the indicator back to blue. This color change can be cycled multiple times, often with an intermediate red or green state.[5] While this provides a powerful visual demonstration of a redox reaction, it is a qualitative experiment. For the quantitative determination of reducing sugars, other standardized titration methods, such as the Lane-Eynon method which uses methylene (B1212753) blue as an indicator, are more commonly employed.
Experimental Protocol:
-
Materials:
-
Dextrose (glucose)
-
Sodium hydroxide (B78521) (NaOH)
-
Indigo carmine
-
Distilled water
-
500 mL Erlenmeyer flask with a stopper
-
-
Preparation of Solutions:
-
Solution A (Dextrose): Dissolve approximately 24 g of dextrose in enough distilled water to make 1 L of solution.[6]
-
Solution B (Sodium Hydroxide): Carefully dissolve 40 g of NaOH pellets in enough distilled water to make 1 L of solution. (Caution: This process is exothermic).[6]
-
Indicator Solution: Dissolve 1 g of indigo carmine in 100 mL of distilled water.[6]
-
-
Demonstration:
-
In the 500 mL Erlenmeyer flask, combine 100 mL of the dextrose solution and 100 mL of the sodium hydroxide solution.[6]
-
Add 10 mL of the indigo carmine indicator solution. The solution will initially be green.[6]
-
Stopper the flask and let it stand undisturbed. The solution will gradually turn from green to red and then to yellow as the glucose reduces the indigo carmine.
-
To reverse the reaction, shake the flask vigorously. The dissolved oxygen from the air in the flask will oxidize the this compound carmine, and the solution will turn back to green. This cycle of color changes can be repeated several times.
-
Concluding Remarks
This compound, in the form of indigo carmine, is a valuable and versatile redox indicator with well-established applications in titrimetric analysis, particularly for the determination of tannins and dissolved oxygen. Its distinct, reversible color change provides a clear endpoint for these titrations. While it can be used in qualitative demonstrations for reducing sugars, for quantitative analysis of other analytes such as ascorbic acid or sugars, other indicators and methods are more commonly reported in the scientific literature. Researchers should always validate their titration methods and consider the pH-dependent nature of the indicator's redox potential for accurate and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indigo carmine (C.I. 73015), 100 g, CAS No. 860-22-0 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Indigo Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Textile Dyeing of Cellulose Fibers with Leucoindigo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dyeing of cellulose (B213188) fibers using leucoindigo, the reduced, water-soluble form of indigo (B80030). The information is intended for a scientific audience and emphasizes reproducibility and the understanding of the chemical principles involved.
Indigo, a water-insoluble pigment, requires reduction to its soluble leuco form to facilitate its application to textile fibers.[1][2][3] This process, known as vat dyeing, allows the this compound to penetrate the amorphous regions of cellulose fibers. Subsequent oxidation within the fiber structure traps the insoluble indigo pigment, resulting in the characteristic blue coloration with good fastness properties.[1][4]
The most common and cost-effective reducing agent for this process is sodium dithionite (B78146) (also known as sodium hydrosulfite).[2][5] However, due to environmental concerns associated with its sulfur-containing byproducts, alternative, more eco-friendly reducing agents are being explored, including thiourea (B124793) dioxide, reducing sugars (like fructose (B13574) and glucose), and enzymatic and electrochemical methods.[2][6][7] The dyeing process is typically carried out under alkaline conditions, with pH values ranging from 11 to 13.[2]
Chemical Transformation and Dyeing Mechanism
The core of the indigo dyeing process is the reversible reduction-oxidation of the indigo molecule. Insoluble indigo is reduced to the soluble this compound, which is then oxidized back to the insoluble form within the fiber.
References
Application Notes and Protocols for the Preparation of Stable Leucoindigo Solutions
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Introduction
Indigo (B80030), a water-insoluble blue pigment, is a compound of significant interest across various scientific disciplines, including drug development, due to its unique chemical properties. To utilize indigo in aqueous systems, it must first be reduced to its water-soluble leuco form, known as leucoindigo. This reduced form, however, is notoriously unstable and readily oxidizes back to the insoluble blue indigo upon exposure to air.[1][2] The instability of this compound presents a significant challenge in its application, necessitating the development of protocols for preparing stable solutions.
These application notes provide detailed protocols for the preparation of this compound solutions and discuss methods for enhancing their stability. The information is intended for researchers, scientists, and professionals in drug development who require stable this compound solutions for their work.
Chemical Transformation: From Indigo to this compound
The conversion of indigo to this compound is a reversible redox reaction involving a two-electron, two-proton (2e⁻/2H⁺) transfer.[2] This transformation is typically carried out in an alkaline medium, which facilitates the dissolution of the resulting this compound salt.[2]
Caption: Chemical transformation of indigo to this compound.
Experimental Protocols
Protocol for Preparation of this compound Solution using Sodium Dithionite (B78146)
This protocol details the chemical reduction of indigo to its water-soluble leuco form using sodium dithionite. This method is widely used due to its efficiency and the rapid reduction of indigo.[1]
3.1.1 Materials
-
Indigo powder
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium dithionite (Na₂S₂O₄)
-
Deionized water
-
Ethanol
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Inert gas (e.g., nitrogen or argon)
3.1.2 Procedure
-
Prepare Indigo Paste: In a beaker, create a paste by mixing 200 mg of indigo powder with a few drops of ethanol. This helps to wet the indigo powder and aids in its dispersion.
-
Alkaline Suspension: To the indigo paste, add 100 mL of deionized water. While stirring, add 3 mL of a 2 M sodium hydroxide solution to create an alkaline suspension.
-
Prepare Reducing Agent Solution: In a separate beaker, dissolve 0.3 g of sodium dithionite in 20 mL of deionized water.
-
Reduction: Gently heat the indigo suspension to approximately 50°C under an inert atmosphere to minimize oxidation. Add the sodium dithionite solution to the indigo suspension while stirring continuously.
-
Observation: The solution's color will change from blue to a clear yellow or yellow-green, indicating the successful formation of this compound.[3] This process typically takes around 10-15 minutes.
-
Use and Storage: The resulting this compound solution should be used immediately for applications. If short-term storage is necessary, the solution must be kept under an inert atmosphere and protected from light.
Protocol for Catalytic Hydrogenation of Indigo
An alternative, more environmentally friendly method for preparing this compound solutions is through catalytic hydrogenation. This process avoids the use of sulfur-containing reducing agents.
3.2.1 Materials
-
Indigo powder
-
Sodium hydroxide (NaOH)
-
Raney nickel catalyst
-
Deionized water
-
High-pressure reactor (autoclave)
-
Hydrogen gas supply
-
Nitrogen gas supply
3.2.2 Procedure
-
Prepare Suspension: In a high-pressure reactor, prepare a suspension of indigo powder in an aqueous solution of sodium hydroxide. A typical composition is 10g of indigo, 100ml of 9% NaOH solution, and 0.2g of catalyst.[4]
-
Inerting: Purge the reactor with nitrogen gas to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas into the reactor at a pressure of 0.2-0.8 MPa. Heat the reactor to a temperature between 90-120°C and maintain the reaction for approximately 2 hours with continuous stirring.[4]
-
Completion and Storage: Once the reaction is complete, cool the reactor and purge with nitrogen. The resulting this compound solution can be filtered to remove the catalyst and should be stored under an inert atmosphere.
Stability of this compound Solutions
The stability of this compound is a critical factor for its practical application. The primary cause of instability is oxidation by atmospheric oxygen. Several factors, including pH, temperature, and the presence of stabilizers, can influence the rate of oxidation.
Factors Affecting Stability
-
Oxygen Exclusion: The most critical factor for maintaining this compound in its reduced state is the strict exclusion of oxygen.[2]
-
pH Control: An alkaline pH, typically in the range of 10-12, is optimal for the stability of this compound solutions.[2]
-
Temperature: Higher temperatures can increase the rate of oxidation. For long-term storage, lower temperatures are generally preferred.
-
Stabilizers: Various additives can be used to enhance the stability of this compound solutions.
Quantitative Data on this compound Stability
The following tables summarize available data on the stability of this compound solutions under different conditions. It is important to note that the preparation methods and the presence of other substances can significantly impact stability.
Table 1: Stability of this compound in Nanocellulose Suspensions
| Nanocellulose Concentration (wt%) | Observation after 12 hours |
| 0.1 | Oxidized (for natural this compound) |
| >0.1 | Remained in leuco-form |
Data synthesized from a study on the stabilization of this compound using nanocellulose. The study noted that the leuco-form of natural indigo appeared more stable than synthetic indigo in this matrix.[5]
Table 2: Influence of pH and Temperature on Bacterially Produced this compound Concentration
| Parameter | Condition | This compound Concentration (µM) - Alkalibacterium sp. | This compound Concentration (µM) - Pseudomonas sp. |
| pH | 6.0 | ~5.7 | ~6.2 |
| 8.0 | ~11.1 | ~9.3 | |
| 10.0 | 26.7 | 11.2 | |
| Temperature (°C) | 30 | ~11.7 | ~7.9 |
| 37 | ~17.5 | ~10.5 | |
| 50 | 42.0 | 15.8 |
This data is from a study on the microbial reduction of indigo and indicates the optimal conditions for this compound production and accumulation by specific bacterial strains, which indirectly reflects stability under these conditions.[6]
Table 3: Stability of Concentrated this compound Solutions
| This compound Concentration (wt%) | Storage Conditions | Stability |
| 40 | Stored under nitrogen at room temperature | No crystallization after four months |
| 46 | Stored under nitrogen at room temperature | No crystallization observed |
| 50-55 | Stored at 40-60°C | Recommended to avoid crystallization |
Information is based on a patent for preparing concentrated, stable this compound solutions using a mixture of alkali metal hydroxides.[7]
Experimental Workflow and Logic
The general workflow for preparing and stabilizing this compound solutions involves a series of sequential steps, from the initial preparation of the indigo suspension to the final storage of the reduced product.
Caption: Experimental workflow for preparing stable this compound solutions.
Conclusion
The preparation of stable this compound solutions is achievable through careful control of experimental conditions, particularly the exclusion of oxygen and maintenance of an alkaline pH. The choice of reduction method, whether chemical or catalytic, will depend on the specific requirements of the application, including environmental considerations. For applications requiring long-term stability, the use of stabilizing agents or the preparation of concentrated solutions under specific conditions has shown promise. The protocols and data presented in these notes provide a foundation for researchers to produce and utilize this compound solutions effectively in their work.
References
- 1. utupub.fi [utupub.fi]
- 2. This compound Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN106975483A - Catalyst for synthesizing hydrogenated indigo through indigo hydrogenation, and preparation method and application thereof - Google Patents [patents.google.com]
- 5. research.aalto.fi [research.aalto.fi]
- 6. researchgate.net [researchgate.net]
- 7. CA2336643C - Concentrated this compound solutions - Google Patents [patents.google.com]
normal pulse voltammetry for leucoindigo detection
An Application Note and Protocol for the Quantification of Leucoindigo using Normal Pulse Voltammetry
Application Note
Introduction
This compound, the reduced and soluble form of indigo (B80030) dye, is a crucial intermediate in the textile dyeing process, particularly in traditional methods such as Japanese Aizome.[1][2] The concentration of this compound in the dyeing vat is a critical parameter that directly influences the quality and consistency of the dyeing process. Its rapid oxidation in the presence of air necessitates a fast and reliable in-situ or near in-situ analytical method for its quantification.[1][2] Normal Pulse Voltammetry (NPV) has emerged as a highly effective electrochemical technique for this purpose. This method offers high sensitivity and can be performed under quiescent conditions, which is essential to minimize the auto-oxidation of this compound.[1][2]
Principle of Detection
Normal Pulse Voltammetry is a potentiostatic technique where a series of potential pulses of increasing amplitude are applied to a working electrode from a constant baseline potential. The current is sampled at the end of each pulse, which minimizes the contribution of the charging current and enhances the faradaic current signal.
The detection of this compound via NPV is based on its electrochemical oxidation to indigo at the surface of the working electrode. This is a two-proton, two-electron transfer process. The resulting anodic current is directly proportional to the concentration of this compound in the sample. The NPV voltammogram for the oxidation of this compound typically exhibits a sigmoidal shape, and the limiting current of this wave is used for quantification.
Applications
The primary application of this method is the real-time monitoring and quality control of indigo dyeing vats in the textile industry. It is particularly valuable for processes that rely on microbial fermentation to reduce indigo, as it allows for the assessment of the fermentation's efficiency.[1][2] Additionally, this technique can be adapted for research in drug development where indigo derivatives are being investigated, and in environmental monitoring for the analysis of textile effluents.
Experimental Protocols
1. Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE), Platinum (Pt) disk electrode, or Gold (Au) disk electrode.
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
Counter Electrode: Platinum wire or mesh.
-
Electrochemical Analyzer: Potentiostat capable of performing Normal Pulse Voltammetry.
-
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0 or another suitable buffer depending on the sample matrix. For samples from alkaline dyeing vats, the vat solution itself may act as the supporting electrolyte.
-
This compound Standard Solutions: Prepared by the chemical reduction of a known concentration of indigo.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenating solutions.
2. Preparation of this compound Standard Solutions
-
Prepare a stock solution of indigo in an appropriate organic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
In an electrochemical cell, add a known volume of the indigo stock solution to the deoxygenated supporting electrolyte.
-
Reduce the indigo to this compound either by controlled potential electrolysis at a potential where indigo is reduced (approximately -0.9 V vs. Ag/AgCl) or by the addition of a chemical reducing agent such as sodium dithionite (B78146) or glucose under alkaline conditions.[2] The completion of the reduction is indicated by a color change from blue to yellowish or colorless.
-
Prepare a series of standard solutions by diluting the this compound stock solution with deoxygenated supporting electrolyte.
3. Sample Preparation
-
For liquid samples from a dyeing vat, carefully extract a known volume without agitating the solution to minimize air exposure.
-
If the sample contains suspended solids, it may be necessary to centrifuge or filter the sample. However, some studies have shown that in-situ measurements in fermentation suspensions are possible without pretreatment.[2]
-
Deoxygenate the sample by gently bubbling with an inert gas (N₂ or Ar) for 10-15 minutes prior to measurement.
4. Electrochemical Measurement using Normal Pulse Voltammetry
-
Assemble the three-electrode system in the electrochemical cell containing the prepared sample or standard.
-
Ensure the solution is quiescent (unstirred) during the measurement.
-
Apply the Normal Pulse Voltammetry waveform with the parameters specified in Table 1. The potential should be scanned in the anodic direction to observe the oxidation of this compound.
-
Record the normal pulse voltammogram (current vs. potential).
-
The limiting current of the sigmoidal wave corresponding to the oxidation of this compound is measured.
5. Data Analysis
-
Construct a calibration curve by plotting the limiting current versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown sample by interpolating its limiting current value on the calibration curve.
Data Presentation
Table 1: Typical Experimental Parameters for Normal Pulse Voltammetry of this compound
| Parameter | Typical Value/Range |
| Working Electrode | Glassy Carbon, Platinum, Gold |
| Reference Electrode | Ag/AgCl (saturated KCl) |
| Counter Electrode | Platinum wire/mesh |
| Initial Potential | -0.6 V vs. Ag/AgCl |
| Final Potential | 0.2 V vs. Ag/AgCl |
| Pulse Increment (Step E) | 4 mV |
| Pulse Width | 50 ms |
| Pulse Period (Step Width) | 100 - 200 ms |
| Quiet Time | 2 s |
Table 2: Expected Quantitative Performance Data for this compound Detection
| Parameter | Expected Value/Range |
| Linear Dynamic Range | To be determined experimentally (typically in the µM to mM range) |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Sensitivity | Slope of the calibration curve |
| Repeatability (RSD%) | < 5% |
Mandatory Visualization
Caption: Electrochemical oxidation of this compound to indigo at the electrode surface.
Caption: Workflow for this compound quantification using NPV.
References
Application Notes and Protocols for Spectroelectrochemical Monitoring of Leucoindigo Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo (B80030), a water-insoluble dye, is renowned for its vibrant blue color. In dyeing processes, it is first reduced to its water-soluble and colorless or pale-yellow form, leucoindigo. The subsequent oxidation of this compound back to indigo is a critical step that fixes the dye onto fabrics. Spectroelectrochemistry is a powerful analytical technique that combines electrochemistry with spectroscopy to provide real-time insights into this oxidation process. By simultaneously controlling the electrochemical potential and monitoring the spectral changes, researchers can elucidate reaction mechanisms, determine kinetic parameters, and quantify the species involved. This document provides detailed application notes and protocols for the spectroelectrochemical monitoring of this compound oxidation.
Principle of the Technique
Spectroelectrochemistry allows for the in-situ generation and characterization of electrochemically active species. In the context of this compound oxidation, a potential is applied to an electrode to initiate the oxidation of this compound to indigo. Simultaneously, a spectrophotometer measures the changes in the UV-Vis absorption spectrum of the solution in the vicinity of the electrode. The disappearance of the characteristic absorbance peak of this compound and the appearance of the indigo peak can be monitored as a function of the applied potential and time.
Experimental Setup
A typical spectroelectrochemical setup for monitoring this compound oxidation consists of a potentiostat, a light source, a spectrometer, and a spectroelectrochemical cell.
-
Potentiostat: To control the electrochemical potential.
-
Light Source: A deuterium (B1214612) and tungsten halogen lamp to cover the UV and visible range.
-
Spectrometer: A CCD-based spectrometer for rapid acquisition of spectra.
-
Spectroelectrochemical Cell: A quartz cuvette equipped with a three-electrode system:
-
Working Electrode: An optically transparent electrode (OTE) such as indium tin oxide (ITO) coated glass or a thin metal mesh (e.g., gold or platinum).
-
Reference Electrode: A standard reference electrode like Ag/AgCl or a saturated calomel (B162337) electrode (SCE).
-
Counter (Auxiliary) Electrode: A platinum wire or mesh.
-
Experimental Protocols
Preparation of this compound Solution
Materials:
-
Indigo powder
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare an alkaline solution by dissolving a known concentration of NaOH in deionized water (e.g., 0.1 M).
-
Deoxygenate the alkaline solution by bubbling with nitrogen gas for at least 30 minutes to prevent premature oxidation of this compound.
-
In a separate, sealed container under a nitrogen atmosphere, add a small amount of indigo powder to the deoxygenated alkaline solution.
-
Gradually add a slight excess of sodium dithionite to the indigo suspension while stirring until the blue color disappears and a clear, pale-yellow solution of this compound is formed. This solution should be used immediately.
Spectroelectrochemical Measurement
Procedure:
-
Assemble the spectroelectrochemical cell with the working, reference, and counter electrodes.
-
Carefully transfer the freshly prepared this compound solution into the spectroelectrochemical cell under a nitrogen blanket to minimize exposure to air.
-
Place the cell in the sample holder of the spectrophotometer, ensuring the light beam passes through the optically transparent working electrode.
-
Connect the electrodes to the potentiostat.
-
Record an initial UV-Vis spectrum of the this compound solution at the open-circuit potential.
-
Apply a potential scan (e.g., using cyclic voltammetry) or a potential step to a value where this compound oxidation occurs. The potential range should be determined from preliminary cyclic voltammetry experiments.
-
Simultaneously, record the UV-Vis spectra at regular intervals during the electrochemical experiment.
-
Monitor the decrease in the absorbance peak of this compound and the increase in the absorbance peak of indigo.
Data Presentation
The quantitative data obtained from spectroelectrochemical experiments can be summarized for clear comparison.
| Parameter | This compound | Indigo | Reference |
| Electrochemical Peak Potential (Oxidation) | -0.2 V to -0.5 V vs. Ag/AgCl (pH dependent) | N/A | [1][2] |
| UV-Vis λmax | ~420 nm | ~610 nm | [3][4] |
| Molar Absorptivity (ε) | Varies with pH and solvent | Varies with solvent | [4] |
| Number of Electrons Transferred (n) | 2 | N/A | [5] |
Note: The exact peak potentials and molar absorptivity values can vary depending on the experimental conditions such as pH, solvent, and electrode material.
Visualization of Pathways and Workflows
This compound Oxidation Pathway
The oxidation of this compound to indigo is a two-electron, two-proton process.
Caption: Chemical transformation of this compound to indigo.
Experimental Workflow
The following diagram illustrates the logical flow of the spectroelectrochemical monitoring experiment.
Caption: Workflow for spectroelectrochemical monitoring.
Conclusion
Spectroelectrochemical monitoring is an invaluable tool for studying the oxidation of this compound. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this technique. By carefully controlling the experimental parameters and analyzing the synchronized electrochemical and spectroscopic data, one can gain a deeper understanding of the kinetics and mechanisms of this important chemical transformation, which is crucial for applications in dyeing, drug development, and materials science.
References
Application Notes and Protocols: Synthesis and Characterization of Leucoindigo Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucoindigo, the reduced and soluble form of the iconic blue dye indigo (B80030), and its derivatives are pivotal compounds in various scientific and industrial fields.[1][2] Their reversible redox chemistry, transitioning from the insoluble, colored indigo form to the soluble, often colorless or pale yellow leuco form, is fundamental to their application in vat dyeing.[1] Beyond textiles, the unique photophysical and electrochemical properties of this compound derivatives have garnered significant interest in materials science, electrochemistry, and increasingly, in the development of novel functional molecules.[1][3]
These application notes provide detailed protocols for the synthesis and comprehensive characterization of this compound derivatives, tailored for researchers in academia and industry. The methodologies outlined herein are designed to be reproducible and adaptable for the synthesis of a variety of this compound-based compounds and their subsequent analysis.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives primarily involves the reduction of the corresponding indigo precursor. This can be achieved through various chemical and electrochemical methods. A common approach involves the use of a reducing agent in an alkaline solution.
Experimental Workflow for Chemical Synthesis of this compound
Caption: Workflow for the chemical synthesis of this compound derivatives.
Protocol: Chemical Reduction of Indigo Derivatives
This protocol describes a general method for the reduction of an indigo derivative to its leuco form using sodium dithionite.
Materials:
-
Indigo derivative
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium dithionite (Na₂S₂O₄)
-
Deoxygenated water
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heat source
-
Schlenk line or glovebox (recommended)
Procedure:
-
Preparation of the Reducing Solution: In a round-bottom flask, dissolve sodium hydroxide in deoxygenated water to create an alkaline solution (e.g., 0.2 M NaOH).[4] Bubble nitrogen or argon gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: Place the indigo derivative in a separate reaction flask equipped with a magnetic stir bar. Purge the flask with an inert gas.
-
Reduction: Add the deoxygenated alkaline solution to the indigo derivative. While stirring vigorously, gradually add solid sodium dithionite to the suspension. The amount of dithionite should be in stoichiometric excess.
-
Reaction Monitoring: Heat the reaction mixture to 50-70°C.[5] The progress of the reduction is indicated by a distinct color change from the characteristic blue or purple of the indigo to a pale yellow or colorless solution of the this compound.[6][7]
-
Handling and Storage: Due to the oxygen sensitivity of this compound, all subsequent manipulations should be performed under an inert atmosphere.[1] The resulting this compound solution can be used directly for characterization or further reactions. For isolation, the this compound salt can be precipitated, for instance, by the addition of sodium chloride, followed by filtration and drying under vacuum.[8]
Characterization of this compound Derivatives
A comprehensive characterization of this compound derivatives is crucial to understand their structural integrity, purity, and physicochemical properties. A combination of spectroscopic and electrochemical techniques is typically employed.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound derivatives.
Protocol: UV-Visible Spectroscopy
UV-Vis spectroscopy is a fundamental technique to monitor the conversion of indigo to this compound and to study the electronic properties of the reduced form.
Materials:
-
This compound solution
-
Deoxygenated solvent (e.g., water, DMSO)
-
Quartz cuvette with a septum or a sealed cuvette
-
UV-Vis spectrophotometer
-
Syringe and needle for sample transfer under inert atmosphere
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable deoxygenated solvent. All dilutions and transfers must be performed under an inert atmosphere to prevent oxidation.
-
Blank Measurement: Record a baseline spectrum using the deoxygenated solvent in the cuvette.
-
Sample Measurement: Carefully transfer the this compound solution to the sealed cuvette using a syringe. Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).
-
Data Analysis: this compound typically exhibits a characteristic absorption maximum around 380-410 nm, in contrast to the oxidized indigo form which absorbs strongly in the 600-680 nm region.[1][9]
Protocol: Fluorescence Spectroscopy
This compound derivatives are often fluorescent, unlike their oxidized counterparts, making fluorescence spectroscopy a valuable tool for their characterization.[1][10]
Materials:
-
Dilute this compound solution
-
Fluorescence cuvette (sealed)
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a very dilute, optically matched solution of the this compound derivative in a deoxygenated solvent to avoid inner filter effects.
-
Measurement: Transfer the solution to a sealed fluorescence cuvette under an inert atmosphere. Record the emission spectrum by exciting at a wavelength corresponding to an absorption maximum determined by UV-Vis spectroscopy.
-
Data Analysis: Determine the emission maximum and, if required, calculate the fluorescence quantum yield using a standard reference. The fluorescence quantum yields of this compound derivatives can be significantly higher than their keto forms.[10]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound derivatives.[6][11]
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O with NaOD and a reducing agent)[6]
-
NMR tube with a sealable cap (e.g., J. Young valve)
Procedure:
-
Sample Preparation: In an inert atmosphere, dissolve the this compound derivative in the deuterated solvent. A reducing agent like sodium dithionite may be added to ensure the compound remains in its reduced state.[6]
-
Measurement: Transfer the solution to the NMR tube and seal it. Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts and coupling constants provide detailed information about the molecular structure. The spectra of leucoindigos are distinct from their oxidized indigo precursors.
Protocol: Electrochemical Characterization (Cyclic Voltammetry)
Electrochemical methods are ideal for studying the redox behavior of the this compound/indigo couple.[1]
Materials:
-
This compound solution
-
Supporting electrolyte (e.g., 0.1 M KCl in 0.2 M NaOH)[4]
-
Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)
-
Potentiostat
-
Inert gas supply
Procedure:
-
Cell Setup: Assemble the electrochemical cell with the three electrodes. Add the supporting electrolyte solution and deoxygenate by bubbling with an inert gas.
-
Sample Addition: Under a continuous flow of inert gas, add the this compound solution to the cell.
-
Measurement: Perform cyclic voltammetry by scanning the potential over a range that encompasses the redox potential of the this compound/indigo couple.
-
Data Analysis: The resulting voltammogram will show the oxidation of this compound to indigo and the subsequent reduction back to this compound, providing information on the redox potentials and the reversibility of the process.
Data Presentation
Table 1: Spectroscopic Properties of this compound and a Representative Derivative
| Compound | Solvent | λabs,max (nm) | λem,max (nm) | Fluorescence Quantum Yield (ΦF) |
| This compound | Aqueous NaOH | ~410[1] | - | - |
| Substituted this compound | Solution | Varies with substitution[10] | Varies with substitution[10] | 0.04 - 0.46[10] |
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound in D₂O
| Proton | Chemical Shift (ppm) |
| H-4 | ~7.2 |
| H-5 | ~6.8 |
| H-6 | ~7.0 |
| H-7 | ~6.7 |
Note: Chemical shifts are approximate and can vary with substitution and experimental conditions. Data adapted from literature.[6]
Signaling Pathways and Applications in Drug Development
While the primary applications of this compound derivatives have been in dyeing and materials science, their redox properties and structural similarity to biologically active indole (B1671886) compounds suggest potential in drug development. For instance, some indigo derivatives have shown pharmacological activities.[12] The ability of this compound derivatives to undergo redox cycling could be exploited in the design of prodrugs or sensors for specific biological environments. Further research is needed to fully elucidate the signaling pathways that may be modulated by these compounds.
Logical Relationship of a Potential Prodrug Strategy
Caption: Potential redox-activated prodrug strategy using a this compound derivative.
References
- 1. This compound Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. ifatcc.org [ifatcc.org]
- 6. tekhelet.com [tekhelet.com]
- 7. Indigo dye - Wikipedia [en.wikipedia.org]
- 8. US2159930A - Preparation of leuco-indigo - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the excited states of indigo derivatives in their reduced forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modern industrial and pharmacological applications of indigo dye and its derivatives--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Hydrogenation for Leucoindigo Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of leucoindigo via catalytic hydrogenation of indigo (B80030). The methodologies described herein are compiled from various sources to offer a comprehensive guide for laboratory-scale production.
Introduction
Indigo, a water-insoluble blue dye, must be reduced to its soluble leuco form, this compound (also known as indigo white), before it can be used in dyeing processes. Catalytic hydrogenation is a cleaner and more efficient alternative to traditional reducing agents like sodium dithionite, which can generate toxic byproducts.[1] This method involves the use of a catalyst, typically a transition metal, to facilitate the reaction of indigo with hydrogen gas. This document outlines protocols for both traditional catalytic hydrogenation using catalysts such as Raney Nickel and ruthenium on carbon, as well as for electrocatalytic hydrogenation.
Safety Precautions
Warning: Catalytic hydrogenation involves the use of flammable and potentially pyrophoric materials and high-pressure hydrogen gas. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Raney Nickel: This catalyst is highly pyrophoric, especially when dry, and can ignite spontaneously upon exposure to air.[2][3] It should always be handled as a slurry, typically in water or a suitable solvent.[2][4] Do not allow the catalyst to dry on filter paper or other flammable materials. In case of fire, use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT USE WATER on a Raney Nickel fire, as it can produce flammable hydrogen gas.[3]
-
Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure that all equipment is properly grounded to prevent static discharge. Check for leaks in the hydrogenation apparatus before pressurizing the system. Use a properly maintained and certified high-pressure reactor.
-
Catalyst Handling: Use non-sparking tools when handling catalysts.[3] Spills should be immediately collected and deactivated. For Raney Nickel spills, a 0.5% potassium permanganate (B83412) solution can be used for deactivation, followed by flushing with water.[2]
Section 1: Heterogeneous Catalytic Hydrogenation
This section details the production of this compound using solid catalysts in the presence of hydrogen gas.
Catalysts and Reaction Conditions
Various catalysts can be employed for the hydrogenation of indigo. The choice of catalyst and reaction conditions will influence the reaction rate and yield.
| Catalyst | Support | Active Metal | Typical Reaction Conditions | Reference |
| Raney Nickel | - | Nickel-Aluminum Alloy | Temp: 60-90°C, H₂ Pressure: 2-6 bar | [5] |
| Ruthenium on Carbon | Activated Carbon | Ruthenium | Temp: 90-120°C, H₂ Pressure: 0.8-1.0 MPa | [6] |
| Palladium-Ruthenium on Carbon | Activated Carbon | Palladium, Ruthenium | Temp: 75-120°C, H₂ Pressure: 1.5-3.5 MPa | [7] |
Experimental Protocol: Hydrogenation using Raney Nickel
This protocol is a general guideline for the hydrogenation of indigo using Raney Nickel in a laboratory-scale high-pressure reactor.
Materials:
-
Indigo powder
-
Raney Nickel (slurry in water)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ethanol (for washing)
-
High-pressure autoclave/reactor with a stirrer, gas inlet, and pressure gauge
-
Hydrogen gas cylinder with a regulator
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry.
-
Reactant Charging: In a beaker, prepare an alkaline indigo suspension. For a typical reaction, suspend 10 g of indigo powder in 100 mL of a 9% NaOH aqueous solution.[6]
-
Catalyst Addition: Carefully add the Raney Nickel slurry to the reactor. A typical catalyst loading is 2% by weight of the indigo (0.2 g).[6] The catalyst should be transferred as a slurry to prevent ignition.
-
Transfer to Reactor: Transfer the indigo suspension to the reactor containing the catalyst.
-
System Purge: Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-6 bar).[5]
-
Begin stirring and heat the reactor to the target temperature (e.g., 60-90°C).[5]
-
Monitor the pressure. A drop in pressure indicates hydrogen consumption. Maintain the pressure by adding more hydrogen as needed.
-
The reaction is typically complete within 2-3 hours.[6]
-
-
Reaction Quench and Catalyst Removal:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a safe manner.
-
Purge the reactor with nitrogen gas.
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), filter the reaction mixture to remove the Raney Nickel catalyst. Crucially, do not allow the catalyst to dry on the filter paper. Keep it wet with water or ethanol.
-
The resulting filtrate is the this compound solution.
-
Experimental Protocol: Synthesis of Ruthenium on Carbon Catalyst and Subsequent Hydrogenation
This protocol describes the preparation of a ruthenium-on-carbon catalyst followed by its use in indigo hydrogenation.
Catalyst Preparation:
-
Weigh 5 g of activated carbon and add it to an aqueous solution of 1.4 g of ruthenium chloride.[6]
-
Stir the mixture for 1 hour, then let it soak for 8 hours.[6]
-
Dry the impregnated carbon at 120°C.[6]
-
Place the dried solid in a hydrogen reduction furnace and reduce at 200°C to obtain the final catalyst.[6]
Hydrogenation Procedure:
-
Follow the same general procedure as for Raney Nickel (Section 1.2).
-
In a 250 mL reactor, add 10 g of powdered indigo, 0.2 g of the prepared ruthenium on carbon catalyst, and 100 mL of 9% NaOH aqueous solution.[6]
-
Set the reaction temperature to 90°C and the hydrogen pressure to 0.8 MPa.[6]
-
The reaction is typically complete in 2 hours.[6]
Section 2: Electrocatalytic Hydrogenation (ECH)
ECH is an alternative method where hydrogen is generated in-situ from the electrolysis of water on a catalyst surface. This method can be performed under milder conditions.
Catalyst and Reaction Conditions for ECH
| Catalyst | Support | Active Metals | Electrolyte | Reaction Conditions | Conversion/Efficiency | Reference |
| NiMoS | Carbon Felt | Nickel, Molybdenum, Sulfur | 1.0 M KOH with 10% methanol (B129727) | Temp: 70°C, Current Density: 10 mA cm⁻² | 99.2% Conversion, 38.1% Faraday Efficiency | [1] |
| NiMoP | Carbon Felt | Nickel, Molybdenum, Phosphorus | Not specified | Not specified | 26.2% Conversion, 10.7% Faradic Efficiency | [8] |
Experimental Protocol: ECH using NiMoS on Carbon Felt
This protocol outlines the synthesis of the NiMoS catalyst and its use in the electrocatalytic hydrogenation of indigo.
Catalyst Synthesis:
-
Electrodeposit a NiMo alloy onto a carbon felt surface.[1]
-
Sulfidate the NiMo-coated carbon felt in an oven at 600°C.[1]
ECH Procedure:
-
Electrochemical Cell Setup: Use a two-chamber electrochemical cell with the prepared NiMoS/CF as the cathode and a suitable anode (e.g., platinum mesh).
-
Electrolyte and Reactant: The electrolyte is a 1.0 M KOH solution containing 10% methanol (v/v).[1] Add indigo to the catholyte at a concentration of 5 g/L.[1]
-
Hydrogenation:
Section 3: Analytical Methods for this compound Quantification
Accurate quantification of this compound is essential for determining reaction yield and purity.
UV-Visible Spectrophotometry
This method involves measuring the absorbance of the this compound solution at its maximum absorption wavelength.
Protocol:
-
Sample Preparation:
-
Take an aliquot of the this compound solution. Note that this compound is highly susceptible to air oxidation. All sample handling should be done quickly and, if possible, under an inert atmosphere.
-
Dilute the sample with a deoxygenated alkaline solution (e.g., the reaction solvent) to a concentration within the linear range of the spectrophotometer.
-
-
Measurement:
-
Quantification:
-
Prepare a calibration curve using standards of known this compound concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Normal Pulse Voltammetry (NPV)
NPV is an electrochemical technique that can be used for the in-situ detection and quantification of this compound.[11]
Protocol:
-
Electrochemical Setup: Use a three-electrode system with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Sample Preparation: The electrochemical cell should be filled with the this compound solution. The measurement can often be performed directly in the reaction mixture under quiescent conditions.[11]
-
NPV Parameters:
-
Apply a series of increasing potential pulses from an initial potential where no reaction occurs to a final potential where the oxidation of this compound is mass-transport controlled.
-
The current is sampled at the end of each pulse to minimize the contribution of charging current.
-
-
Data Analysis:
-
The resulting voltammogram will have a sigmoidal shape.[11]
-
The limiting current is proportional to the concentration of this compound.
-
Quantification is achieved by comparing the limiting current of the sample to a calibration curve prepared with known concentrations of this compound.
-
Visualizations
Chemical Reaction
Caption: Catalytic hydrogenation of indigo to this compound.
Experimental Workflow for Catalytic Hydrogenation
Caption: General workflow for this compound production via catalytic hydrogenation.
Relationship Between Experimental Parameters and Outcome
Caption: Influence of key parameters on the catalytic hydrogenation of indigo.
References
- 1. Electrocatalytic hydrogenation of indigo by NiMoS: energy saving and conversion improving - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 3. nj.gov [nj.gov]
- 4. englelab.com [englelab.com]
- 5. CA2336643C - Concentrated this compound solutions - Google Patents [patents.google.com]
- 6. CN106975483A - Catalyst for synthesizing hydrogenated indigo through indigo hydrogenation, and preparation method and application thereof - Google Patents [patents.google.com]
- 7. CN114644585A - Method for preparing indigo white by fluidized bed catalytic hydrogenation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of leuco-indigo in indigo-dye-fermenting suspension by normal pulse voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leucoindigo in Flow Chemistry Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of leucoindigo and its derivatives within continuous flow chemistry systems. The protocols detailed below are intended to serve as a foundational guide for the synthesis, reduction, and application of indigo (B80030) and this compound in a controlled, continuous-flow environment.
Introduction to this compound in Flow Chemistry
Indigo, a water-insoluble blue pigment, must be reduced to its soluble leuco form, this compound (also known as indigo white), to be used in applications such as textile dyeing.[1][2] Traditionally, this is achieved in large batches using reducing agents like sodium dithionite (B78146), a process that can be inefficient and environmentally taxing.[3] Flow chemistry offers a modern alternative, providing precise control over reaction conditions, enhanced mass and heat transfer, and improved safety, making it an ideal platform for the synthesis and application of this compound.[4][5][6]
The primary applications of this compound in flow chemistry explored in these notes are:
-
In-situ Synthesis and Dyeing: Continuous synthesis of indigo followed by its immediate reduction to this compound for applications like fabric coloration.[1]
-
Redox-Based Visualization of Flow Dynamics: The color change associated with the oxidation of leuco-indigo carmine (B74029) is a powerful tool for visualizing mixing and mass transfer phenomena in multiphase flow systems.[7][8]
Application Note 1: Continuous Synthesis of Indigo and In-situ Reduction to this compound for Fabric Dyeing
This section details the continuous synthesis of indigo via the Baeyer-Drewson reaction in a flow system, followed by its in-line reduction to this compound.
Experimental Workflow
The overall process involves the continuous mixing of reagents to synthesize indigo, followed by the introduction of a reducing agent to generate this compound, which can then be applied to a substrate like fabric.
Caption: Workflow for continuous indigo synthesis and reduction.
Quantitative Data
| Parameter | Value | Reference |
| Indigo Synthesis | ||
| 2-Nitrobenzaldehyde Solution | 1.0 g in 20 mL Acetone | [1] |
| Aqueous Base | 2 M Sodium Hydroxide (B78521) | [1] |
| Tubing Diameter | 1.59 mm | [1] |
| This compound Reduction | ||
| Reducing Agent | Sodium Dithionite (Sodium Hydrosulfite) | [1][2] |
Experimental Protocol: Continuous Flow Synthesis of Indigo
Materials:
-
2-nitrobenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Syringe pumps (2)
-
Syringes
-
T-mixer
-
PVC tubing (1.59 mm inner diameter)
-
Collection flask
Procedure:
-
Prepare Reagent Solutions:
-
System Setup:
-
Assemble the flow chemistry setup as shown in the workflow diagram.
-
Load Solution A into a syringe and place it in the first syringe pump.
-
Load Solution B into a second syringe and place it in the second syringe pump.
-
Connect the outlets of both syringes to a T-mixer.
-
Connect the outlet of the T-mixer to a length of PVC tubing that will serve as the flow reactor. The length of the tubing will determine the residence time.
-
Place the outlet of the reactor tubing into a collection flask.
-
-
Reaction Execution:
-
Set the flow rates of both syringe pumps to the desired values to control the stoichiometry and residence time.
-
Simultaneously start both pumps to introduce the reagents into the T-mixer.
-
The reaction mixture will turn from yellow to a dark blue precipitate of indigo as it flows through the reactor tubing.[2]
-
Collect the indigo suspension in the collection flask.
-
-
In-line Reduction to this compound (Optional):
-
Prepare a solution of sodium dithionite.
-
Use a third syringe pump to introduce the sodium dithionite solution into the stream containing the indigo suspension via a second T-mixer.
-
The blue indigo suspension will be reduced to a pale yellow, water-soluble this compound solution.[1]
-
Application Note 2: Visualization of Mass Transfer using Leuco-Indigo Carmine Oxidation
The reversible redox reaction of leuco-indigo carmine to keto-indigo carmine, which involves a distinct color change from yellow to blue, can be utilized as a visual method to study mass transfer, particularly in gas-liquid segmented flows.[7][8]
Signaling Pathway (Redox Reactions)
The oxidation of leuco-indigo carmine is a two-electron exchange process.
Caption: Redox states of indigo carmine.
Experimental Workflow
This workflow describes the use of the leuco-indigo carmine system to visualize oxygen mass transfer in a gas-liquid slug flow within a capillary.
Caption: Workflow for visualizing mass transfer.
Experimental Protocol: Colorimetric Visualization of Mass Transfer
This protocol is a generalized procedure based on the principles described in the literature.[7][8]
Materials:
-
Indigo carmine
-
Reducing agent (e.g., glucose in a basic solution, or sodium dithionite)
-
Transparent capillary tubing
-
Gas source (e.g., air or pure oxygen)
-
Liquid pump
-
Mass flow controller for gas
-
Gas-liquid contactor (T-mixer)
-
High-speed camera or other imaging system
-
Image analysis software
Procedure:
-
Prepare Leuco-Indigo Carmine Solution:
-
Prepare an aqueous solution of indigo carmine.
-
Reduce the indigo carmine solution to its leuco form. This is typically done in an oxygen-free environment. The solution should turn from blue to yellow.
-
-
System Setup:
-
Set up the flow system as depicted in the visualization workflow diagram.
-
The transparent capillary reactor allows for visual inspection of the flow.
-
Position the high-speed camera to capture the flow within the capillary.
-
-
Execution and Data Acquisition:
-
Pump the yellow leuco-indigo carmine solution into the gas-liquid contactor.
-
Simultaneously, introduce a controlled flow of an oxygen-containing gas into the contactor to generate a segmented (slug) flow.
-
As oxygen from the gas slugs transfers into the liquid phase, the leuco-indigo carmine will be oxidized back to its blue keto-indigo carmine form.
-
Record the color change along the length of the capillary using the high-speed camera.
-
-
Data Analysis:
-
Analyze the recorded images to determine the extent of the color change as a function of position (and therefore, time) in the reactor.
-
The rate of color change can be correlated with the rate of oxygen mass transfer from the gas to the liquid phase.
-
Use this data to calculate mass transfer coefficients and to study the effects of flow parameters on mixing efficiency.
-
Greener Alternatives for this compound Production
While sodium dithionite is effective, it generates sulfur-containing waste.[3] For more sustainable processes, consider the following alternatives for the reduction of indigo:
-
Electrochemical Reduction: Utilize flow-cell reactors to electrochemically reduce indigo, offering precise control and avoiding chemical reductants.[3]
-
Microbial Fermentation: Employ microorganisms that can reduce indigo as part of their metabolic processes.[3]
These greener methods are subjects of ongoing research and can be integrated into flow chemistry setups to create more environmentally friendly systems.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. eltamiz.com [eltamiz.com]
- 3. This compound Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chimienouvelle.be [chimienouvelle.be]
- 6. Continuous flow makes a promise to green chemistry - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Prevention of Atmospheric Oxidation in Leucoindigo Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions (FAQs) to address challenges related to the atmospheric oxidation of leucoindigo solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly turning blue upon preparation. What is causing this?
A: Your solution is undergoing atmospheric oxidation. This compound, the reduced and soluble form of indigo (B80030), is highly susceptible to oxidation when exposed to oxygen. This process converts it back to the insoluble, blue-colored indigo pigment. This rapid color change indicates that your experimental setup is not sufficiently protected from ambient air.
Q2: How can I create an oxygen-free environment to protect my this compound solution?
A: The most effective method is to use inert gas blanketing and sparging.[1][2] This involves two main steps:
-
Purging/Sparging: Before and during your experiment, bubble an inert gas (e.g., high-purity nitrogen or argon) through your solvent and the solution itself.[2] This process, known as sparging, strips dissolved oxygen from the liquid.[1]
-
Blanketing: Maintain a positive pressure of the inert gas in the headspace of your reaction vessel.[3][4] This "blanket" prevents atmospheric oxygen from entering and dissolving into the solution. All manipulations, such as reagent addition or sample withdrawal, should be performed under this protective layer.
Q3: What are the pros and cons of different reducing agents for maintaining the leuco- form?
A: The choice of reducing agent is critical for both the initial reduction of indigo and the long-term stability of the this compound solution. Sodium dithionite (B78146) is a common and powerful reducing agent, but more environmentally friendly alternatives are available.[5][6]
| Reducing Agent | Pros | Cons | Key Experimental Considerations |
| Sodium Dithionite (Na₂S₂O₄) | Fast-acting and cost-effective.[5] | Decomposes into corrosive and environmentally harmful byproducts (sulfate, sulfite).[5][7] Can interfere with certain analytical techniques like electrochemistry.[7] | Use in a highly alkaline medium (pH 11-13).[7] Requires strict anaerobic conditions to prevent rapid consumption. |
| Reducing Sugars (e.g., Glucose, Fructose) | Environmentally friendly alternative to dithionite.[6][8] Does not cause interfering electrode processes in electrochemical analysis.[6] | Slower reaction rate compared to dithionite.[8] Often requires elevated temperatures (e.g., 50-75°C) for efficient reduction.[9] | Requires a strongly alkaline solution (e.g., 0.2 M NaOH).[6] Ultrasonic waves can be used to accelerate the reduction at lower temperatures.[9] |
| Electrochemical Reduction | "Clean" method with no chemical reducing agents added to the solution.[10] Reduction rate can be precisely controlled.[11] | Requires specialized equipment (potentiostat, electrochemical cell). | Can be performed in fixed or fluidized beds of graphite (B72142) granules.[11] The process must be carried out in the absence of air.[10] |
| Biochemical Methods (Enzymatic) | Highly specific and operates under mild conditions.[7] Avoids harsh chemicals. | Requires specific enzymes (e.g., NADH-dependent oxidoreductases) and mediators.[7] Enzyme activity is sensitive to pH and temperature.[7] | Optimal activity is often found at specific pH and temperature ranges (e.g., pH 7-11 and 55-60°C for some reductases).[7] |
Q4: Are there any additives that can enhance the stability of my this compound solution?
A: Yes, several additives can physically or chemically inhibit oxidation:
-
Viscosity Modifiers: Adding substances like nanocellulose to create a more viscous medium can physically limit the rate of oxygen diffusion into the solution, thereby stabilizing the this compound.[12][13]
-
Antioxidants/Radical Scavengers: Natural indigo often exhibits greater stability than its synthetic counterpart due to the presence of inherent antioxidant species.[12] These compounds act as sacrificial agents, being oxidized before the this compound.[12] Adding specific antioxidants could replicate this effect.
-
Chemical Stabilizers: For specific applications like photoresists, compounds containing 2,2,6,6-tetraalkylpiperidine groups have been used to stabilize leuco dye solutions against atmospheric oxidation.[14]
Troubleshooting Guide
Issue: this compound solution shows rapid and premature oxidation to blue indigo.
This common issue can be diagnosed by following a logical troubleshooting workflow.
Caption: Troubleshooting workflow for diagnosing this compound oxidation.
Experimental Protocols
Protocol 1: Preparation of this compound Solution under Inert Atmosphere
This protocol describes the reduction of indigo and subsequent handling of the this compound solution using sodium dithionite under a nitrogen atmosphere.
Caption: Experimental workflow for preparing this compound solutions.
Protocol 2: Quantitative Monitoring of Oxidation via UV-Vis Spectrophotometry
This protocol allows for the quantitative assessment of this compound stability by monitoring changes in absorbance over time.
-
Preparation: Prepare the this compound solution according to Protocol 1.
-
Baseline Scan (T=0): Using an airtight, N2-flushed cuvette, take an initial sample of the pure this compound solution. Immediately perform a full spectrum scan (e.g., 300-800 nm). The characteristic absorbance maximum for this compound should be observed around 420-430 nm.[7][12]
-
Exposure: Expose the bulk solution to the experimental condition you wish to test (e.g., open to the air, in a sealed but not inerted vial, etc.).
-
Time-Course Measurements: At regular intervals (e.g., every 5, 10, or 30 minutes), withdraw samples and record the UV-Vis spectrum.
-
Data Analysis: Monitor the decrease in the this compound peak (~420 nm) and the corresponding increase in the indigo peak (~620-640 nm).[12] Plot the absorbance at both wavelengths versus time to determine the rate of oxidation.
The following diagram illustrates the chemical transformation and the role of protective mechanisms.
References
- 1. Inert gas sparge leads to alternate reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inerting, purging, sparging, pressure transfer in pharma/biotech | Linde [linde-gas.com]
- 3. TW444049B - Concentrated leuco indigo solutions and process for preparing them - Google Patents [patents.google.com]
- 4. Solutions-Inerting, Purging, Sparging-Linde LienHwa Industrial Gases Co., LTD - The Leading Industrial Gases Manufacturer in Taiwan [linde-lienhwa.com]
- 5. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utupub.fi [utupub.fi]
- 7. ifatcc.org [ifatcc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.aalto.fi [research.aalto.fi]
- 13. core.ac.uk [core.ac.uk]
- 14. FI95477B - Method for stabilizing a leuco dye solution and a radiation-polymerizable mixture containing a leuco dye - Google Patents [patents.google.com]
Technical Support Center: Improving Leucoindigo Stability in Aqueous Solutions
Welcome to the technical support center for leucoindigo stability. This resource is designed for researchers, scientists, and drug development professionals working with this compound in aqueous environments. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to enhance the stability of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it unstable in aqueous solutions?
A1: this compound is the reduced, water-soluble form of the blue dye indigo (B80030).[1] Its instability in aqueous solutions is primarily due to its high susceptibility to oxidation. When exposed to atmospheric oxygen, this compound readily converts back to the insoluble, blue indigo pigment, causing precipitation and loss of the desired reduced form.[1][2] This oxidation process is a key challenge in its application and study.
Q2: What are the main factors that influence the stability of a this compound solution?
A2: The stability of this compound is governed by several critical factors:
-
Oxygen Exposure: The presence of dissolved oxygen is the primary driver of this compound's rapid oxidation back to indigo.[2][3]
-
pH: An alkaline medium (typically pH 10-12) is essential for the solubility and stability of this compound.[4][5] In acidic or neutral conditions, its stability decreases significantly.[6]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation. While some processes require heating, maintaining the lowest effective temperature is generally advisable for storage.[7]
-
Presence of Reducing Agents: A sufficient concentration of a reducing agent is necessary to counteract oxidation and maintain indigo in its leuco form.[8]
Q3: What is the optimal pH range for a stable this compound solution?
A3: The optimal pH range for this compound solutions is typically between 10 and 12.[4] In this alkaline environment, the hydroxyl groups of this compound are ionized, which not only renders the molecule soluble in water but also contributes to its stability.[2] Studies have shown that both the initial pH and its maintenance are crucial, with optimal results often seen when the pH is adjusted to and maintained around 11.[5]
Q4: How can I visually determine if my this compound solution is degrading?
A4: The degradation of this compound is easily observed visually. A freshly prepared, stable this compound solution has a characteristic yellowish or greenish-yellow color.[8] As it oxidizes and degrades back to indigo, the solution will begin to turn blue, often starting at the surface where it is in direct contact with air.[9] The formation of a blue precipitate (insoluble indigo) is a clear sign of significant degradation.
Q5: Are there alternatives to sodium dithionite (B78146) for reducing and stabilizing this compound?
A5: Yes, while sodium dithionite is a common and cost-effective reducing agent, several alternatives exist. These include other chemical reductants, electrochemical reduction methods, and biological approaches using microorganisms or enzymes.[10][11][12] A novel strategy involves using a glucose moiety as a "biochemical protecting group" to form a stable precursor called indican, which can be converted to indigo only at the point of use, thus avoiding the stability issues of this compound altogether.[10][13]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Problem: My freshly prepared this compound solution turns blue very quickly.
| Potential Cause | Troubleshooting Step |
| Oxygen Exposure | The solution was likely exposed to too much oxygen during or after preparation. |
| Solution: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon gas).[2] Use deoxygenated water (prepared by boiling and cooling under an inert gas or by sparging with N₂). Minimize headspace in your storage container or purge it with inert gas before sealing. | |
| Insufficient Reducing Agent | The amount of reducing agent (e.g., sodium dithionite) was not enough to reduce all the indigo and/or counteract dissolved oxygen. |
| Solution: Ensure the reducing agent is fresh and has been stored correctly. Increase the concentration of the reducing agent incrementally. Be aware that sodium dithionite decomposes in solution, so repeated additions may be necessary for long-term stability.[6] | |
| Incorrect pH | The pH of the solution is not sufficiently alkaline. The reducing potential of agents like sodium dithionite is pH-dependent.[14] |
| Solution: Measure the pH of your solution. It should be in the range of 10-12.[4] Adjust the pH using an alkali like sodium hydroxide (B78521) or sodium carbonate.[9] |
Problem: A solid blue precipitate has formed in my solution.
| Potential Cause | Troubleshooting Step |
| Oxidation | The yellowish, soluble this compound has oxidized to form insoluble blue indigo. |
| Solution: This indicates significant degradation. The solution may need to be re-reduced by adding more reducing agent and ensuring the pH is alkaline. If this fails, the solution should be discarded and prepared fresh, taking greater care to exclude oxygen. | |
| Low pH | Leuco vat acids can be unstable and sparingly soluble at lower pH values.[6] |
| Solution: Check and adjust the pH to be within the 10-12 range to ensure the this compound is in its soluble ionized form.[4] |
Data Presentation
The stability of this compound is highly dependent on environmental conditions. The following tables summarize the impact of key parameters.
Table 1: Effect of pH on this compound Stability
| pH Value | Observation | Stability | Reference |
| < 6 | Leuco vat acid dispersions are unstable and sparingly soluble. | Very Poor | [6] |
| 6 - 9 | Stability is poor; rapid oxidation occurs. | Poor | [7] |
| 10 - 12 | This compound is in its soluble, ionized form. | Optimal | [4][5] |
| > 13 | Highly alkaline, but may not offer significant advantages over the 10-12 range and can be hazardous. | Good | [11] |
Table 2: Comparison of Stabilization Strategies
| Strategy | Mechanism | Advantage | Disadvantage | Reference |
| Inert Atmosphere (N₂) | Excludes atmospheric oxygen, preventing oxidation. | Highly effective for preventing surface oxidation. | Requires specialized equipment (glovebox, Schlenk line). | [2] |
| Sodium Dithionite | Chemical reducing agent that counteracts oxidation. | Fast-acting and inexpensive. | Decomposes in solution; adds sulfates to wastewater. | [10] |
| Viscosity Modifier (Nanocellulose) | Limits the diffusion rate of dissolved oxygen into the bulk solution. | Environmentally friendly; can stabilize the solution in open vials for a period. | May not be suitable for all applications; does not stop surface oxidation. | [9] |
| Biochemical Protection (Indican) | Stabilizes the indigo precursor, which is converted to indigo only when needed. | Excellent stability in air; circumvents the need for reducing agents. | Requires enzymatic activation step (β-glucosidase). | [10][13] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol describes the preparation of a stock solution using sodium dithionite as the reducing agent under an inert atmosphere.
Materials:
-
Indigo powder
-
Sodium hydroxide (NaOH)
-
Sodium dithionite (Na₂S₂O₂)
-
Deoxygenated deionized water
-
Nitrogen or Argon gas supply
-
Schlenk flask or a flask within a glovebox
Procedure:
-
Deoxygenate Water: Boil deionized water for 30 minutes and then allow it to cool to 50°C under a steady stream of nitrogen or argon gas.
-
Prepare Alkaline Solution: In the Schlenk flask under a positive pressure of inert gas, add a stir bar and the desired volume of deoxygenated water. While stirring, dissolve NaOH to reach a target pH of 11-12. For example, a concentration of 1-2 g/L NaOH is often used.[9]
-
Add Indigo: Add indigo powder to the alkaline solution to create a suspension (e.g., 2 mg/mL).[9] Continue stirring under the inert atmosphere.
-
Heat Solution: Gently heat the suspension to approximately 50°C to facilitate the reduction process.[9]
-
Reduce Indigo: Slowly add sodium dithionite (e.g., 2 mg/mL) to the heated suspension.[9] The solution's color should change from a blue slurry to a clear, yellowish solution as the indigo is reduced to this compound.
-
Cool and Store: Once the reduction is complete (typically within 30 minutes), turn off the heat and allow the solution to cool to room temperature under the inert atmosphere. Store the sealed flask in a dark location.
Protocol 2: Monitoring this compound Stability via UV-Visible Spectrophotometry
This protocol provides a method to quantify the degradation of this compound over time.
Materials:
-
Prepared this compound stock solution
-
Deoxygenated, alkaline buffer (pH 11)
-
Gas-tight syringes
-
Sealed quartz cuvettes
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare Samples: Inside a glovebox or using a Schlenk line, dilute a small aliquot of the this compound stock solution into a sealed quartz cuvette containing the deoxygenated alkaline buffer. The final concentration should yield an absorbance in the range of 0.5 - 1.5 at the λ_max of this compound (~407-420 nm).[15][16]
-
Initial Measurement (T=0): Immediately place the sealed cuvette in the spectrophotometer and record the full spectrum. Note the absorbance at the λ_max for this compound.
-
Incubation: Store the cuvette under the desired experimental conditions (e.g., at room temperature, exposed to air or kept anaerobic).
-
Time-Point Measurements: At regular intervals (e.g., every 15, 30, or 60 minutes), record the UV-Vis spectrum again.
-
Data Analysis: Plot the absorbance at λ_max versus time. The rate of decrease in absorbance is proportional to the rate of this compound degradation. You can also monitor the increase in absorbance around 600-610 nm, which corresponds to the formation of oxidized indigo.[16][17] The degradation kinetics can then be analyzed (e.g., to determine if it follows pseudo-first-order kinetics).[18]
Visualizations
The following diagrams illustrate key processes and workflows related to this compound stability.
Caption: Reversible redox cycle of this compound and indigo.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for rapid this compound degradation.
References
- 1. This compound | dye | Britannica [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of leuco-indigo in indigo-dye-fermenting suspension by normal pulse voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. aikuma-japan.com [aikuma-japan.com]
- 9. research.aalto.fi [research.aalto.fi]
- 10. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ifatcc.org [ifatcc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. theseus.fi [theseus.fi]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Reduction of Indigo to Leu-coindigo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical and enzymatic reduction of indigo (B80030) to its soluble leucoindigo form.
Frequently Asked Questions (FAQs)
Q1: What are the visual indicators of a successful indigo reduction?
A successful reduction of indigo is characterized by a distinct color change in the reaction solution. The deep blue, insoluble indigo suspension should transform into a clear, yellowish-green or amber-colored solution of this compound.[1][2] A metallic, coppery sheen on the surface of the vat, often referred to as the "indigo flower," is also a positive indicator of a healthy and well-reduced vat.[3]
Q2: Why is my indigo vat blue instead of yellowish-green?
A blue color in the vat indicates the presence of unreduced, oxidized indigo. This is a common sign of an incomplete or failed reduction. The primary reasons for this issue are incorrect pH, improper temperature, insufficient reducing agent, or the introduction of oxygen into the vat.[4][5]
Q3: What is the optimal pH for indigo reduction?
The optimal pH for indigo reduction depends on the method being used. For the conventional chemical reduction using sodium dithionite (B78146), a highly alkaline environment with a pH between 11 and 13 is required.[6] For enzymatic reduction methods, the optimal pH is generally in the range of 7 to 11.[6][7] The mono-ionic form of this compound, which is most effective for dyeing, is predominant in the pH range of 10.8-11.2.[1]
Q4: Can the temperature of the reaction affect the reduction process?
Yes, temperature is a critical factor. For enzymatic reductions, the optimal temperature is typically between 55-60°C. Temperatures above 65°C can lead to thermal inactivation and denaturation of the enzymes.[6] For chemical reductions with sodium dithionite, a warm temperature of around 90-100°F (32-38°C) is recommended to facilitate the reaction.[8]
Q5: What are common impurities in indigo and can they affect the reduction?
Natural indigo can contain impurities such as indirubin, indigo-brown, and indigo gluten.[1] While the search results do not specify the exact interference of each impurity with the reduction process, the presence of these impurities can affect the overall purity and color yield of the final product. Synthetic indigo may contain byproducts like aniline (B41778) and N-methylaniline, which are toxicologically problematic.[9]
Troubleshooting Guide for Incomplete Indigo Reduction
This guide provides a systematic approach to diagnosing and resolving issues related to the incomplete reduction of indigo.
| Symptom | Potential Cause | Troubleshooting Steps |
| Vat solution remains blue or has a bluish tint. | 1. Insufficient Reducing Agent: The amount of reducing agent is not enough to fully convert the indigo. 2. Low pH: The alkalinity of the solution is too low for the reducing agent to be effective. 3. Low Temperature: The reaction temperature is too low, slowing down the reduction rate. 4. Presence of Oxygen: Accidental introduction of air into the vat has re-oxidized the this compound. | 1. Gradually add more of the reducing agent (e.g., sodium dithionite, glucose) and stir gently.[4] 2. Check the pH using pH strips or a meter and adjust to the optimal range (11-13 for chemical, 7-11 for enzymatic) by adding an alkali like sodium hydroxide (B78521) or lime.[4][6][7] 3. Gently heat the vat to the recommended temperature.[6][8] 4. Avoid vigorous stirring or splashing to minimize oxygen introduction.[3] |
| Fabric appears grayish or has a greenish tint after dyeing and oxidation. | 1. Dyeing in Unsettled Sediment: The fabric has picked up unreduced indigo particles from the bottom of the vat. 2. Over-reduction: An excess of reducing agent can sometimes lead to the formation of other colored species. | 1. Allow the sediment to settle completely before immersing the fabric.[10] 2. If you suspect over-reduction, you can try to gently introduce a small amount of air to the vat by stirring carefully to re-oxidize the excess leuco-species. |
| The vat liquid appears milky or opaque. | Imbalance of Reducing Agent and Alkali: This can indicate an excess of sodium dithionite compared to the alkali (soda ash). | Adjust the balance by slowly adding more alkali and stirring gently. |
| Weak or pale color on the dyed fabric. | 1. Insufficient Indigo Concentration: The concentration of indigo in the vat is too low. 2. Incomplete Reduction: The vat is not fully reduced, leading to a lower concentration of soluble this compound. 3. Inadequate Dyeing Time or Oxidation: The fabric was not left in the vat long enough, or the oxidation time between dips was too short. | 1. Add more indigo to the vat.[8] 2. Follow the troubleshooting steps for a blue or bluish vat to ensure complete reduction. 3. Increase the dipping time and ensure complete oxidation (the fabric turns from green to blue) in the air between dips.[4] |
Quantitative Data on Indigo Reduction
The efficiency of indigo reduction is significantly influenced by pH and temperature. The following tables summarize the impact of these parameters on the formation of this compound.
Table 1: Effect of pH on this compound Concentration in Enzymatic Reduction
| pH | Final this compound Concentration (µM) |
| 6.0 | 5.7 |
| 8.0 | 11.1 |
| 10.0 | 26.7 |
Data adapted from a study on indigo reduction by Alkalibacterium sp. at 30°C.
Table 2: Optimal Conditions for Different Indigo Reduction Methods
| Reduction Method | Reducing Agent | Optimal pH | Optimal Temperature |
| Chemical | Sodium Dithionite | 11 - 13[6] | 90-100°F (32-38°C)[8] |
| Chemical | Thiourea Dioxide | 10.5 - 11.5 | 50°C[11] |
| Enzymatic | Reductases | 7 - 11[6][7] | 55-60°C[6] |
Experimental Protocols
Protocol 1: Chemical Reduction of Indigo using Sodium Dithionite
This protocol describes a standard method for the reduction of indigo using sodium dithionite in an alkaline medium.
-
Preparation of the Indigo Stock Solution:
-
In a suitable container, create a paste by wetting the required amount of indigo powder with a small amount of warm water.
-
Add this paste to a larger volume of deoxygenated water (previously boiled and cooled) to create a suspension.
-
-
Alkalinization:
-
Slowly add a concentrated solution of sodium hydroxide (NaOH) or soda ash (Na₂CO₃) to the indigo suspension while stirring gently.
-
Monitor the pH and continue adding alkali until the pH of the solution is between 11 and 13.
-
-
Reduction:
-
Gently warm the alkaline indigo suspension to approximately 40-50°C.
-
In a separate container, dissolve the required amount of sodium dithionite (Na₂S₂O₄) in a small amount of deoxygenated water.
-
Slowly and carefully add the sodium dithionite solution to the indigo suspension. Avoid vigorous stirring to prevent the introduction of air.
-
The solution should change color from blue to a clear yellow or yellowish-green, indicating the formation of this compound. This process may take 15-30 minutes.[8]
-
-
Monitoring the Reduction:
Protocol 2: Enzymatic Reduction of Indigo
This protocol outlines a general procedure for the enzymatic reduction of indigo using a reductase enzyme.
-
Preparation of the Reaction Buffer:
-
Prepare a buffer solution at the optimal pH for the specific reductase enzyme being used (typically between pH 7 and 11).[6][7] Common buffers include phosphate (B84403) or Tris-HCl.
-
-
Reaction Setup:
-
Enzymatic Reduction:
-
To initiate the reaction, add the reductase enzyme and a necessary cofactor, such as NADH.[6]
-
Maintain the reaction under an inert atmosphere (e.g., by purging with nitrogen gas) to prevent re-oxidation of the this compound by atmospheric oxygen.
-
Allow the reaction to proceed for the recommended time, typically 30-60 minutes.
-
-
Monitoring the Reaction:
-
The progress of the reduction can be followed by observing the color change of the solution.
-
The concentration of this compound can be quantified by taking aliquots at different time intervals and measuring the absorbance at the characteristic wavelength for this compound.
-
Visualizations
Caption: Troubleshooting workflow for incomplete indigo reduction.
Caption: Chemical pathway of indigo reduction and oxidation.
References
- 1. utupub.fi [utupub.fi]
- 2. researchgate.net [researchgate.net]
- 3. slowfiberstudios.com [slowfiberstudios.com]
- 4. What went wrong with the Indigo Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 5. botanicalcolors.com [botanicalcolors.com]
- 6. ifatcc.org [ifatcc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. INDIGO VAT TIPS & TROUBLESHOOTING — Indigo Dyeing : Questions and Answers — Graham Keegan [grahamkeegan.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Leucoindigo Formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful reduction of indigo (B80030) to its soluble leuco-form.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Question: My reaction mixture (vat) is blue or cloudy instead of the expected yellow-green. What's wrong?
Answer: A blue or cloudy appearance indicates that the indigo has not been fully reduced to leucoindigo. This is a common issue that can be resolved by checking the following parameters:
-
pH Level: The reduction of indigo is highly dependent on alkaline conditions.[1] The pH of your solution should be in the optimal range of 10-12.[2]
-
Action: Use a pH meter or pH test strips to check the alkalinity. If the pH is below 10, cautiously add an alkaline agent like sodium hydroxide (B78521) (NaOH) or soda ash (sodium carbonate) incrementally until the target pH is reached.[2]
-
-
Temperature: The reaction temperature significantly influences the rate of reduction. For chemical reductions with sodium dithionite (B78146), a temperature of 50-70°C is often effective.[3] For some microbial reductions, an optimal temperature of 50°C has been noted.[4]
-
Action: Ensure your water bath or heating mantle is set to the correct temperature. If the vat has cooled, gently reheat it, but avoid boiling (above 120°F or ~50°C), as excessive heat can degrade the this compound molecules.[2]
-
-
Reducing Agent Concentration: An insufficient amount of the reducing agent (e.g., sodium dithionite) will lead to incomplete reduction.
Question: The reaction mixture is clear/colorless, and my dyed material is very pale.
Answer: A clear or colorless vat liquid suggests that the solution is not reduced and may lack sufficient indigo.
-
Action: First, verify the pH and temperature are correct. If they are, the issue is likely an exhausted supply of indigo. Add more indigo powder to the vat, ensure it is properly wetted, and then add more reducing agent as needed.[5][6] Allow the vat to rest and re-reduce for at least 30 minutes before use.
Question: My final dyed material has a grayish or purplish tint instead of a vibrant blue.
Answer: This off-color result is typically a sign that the pH was too low during the dyeing process.[2] When the pH is suboptimal, the this compound does not properly adhere to the fibers before it re-oxidizes.
-
Action: Check and adjust the vat's pH to the 10-12 range by adding more alkali. You can often re-dip the discolored fabric once the vat is corrected to achieve the proper blue shade.[2]
Question: Blue sediment has formed on the surface or at the bottom of my vat.
Answer: This sediment is oxidized indigo that has precipitated out of the solution. This can happen if the vat is stirred too vigorously, introducing atmospheric oxygen, or if the reducing agent has been depleted.
-
Action: Gently warm the vat and add a small amount of reducing agent to redissolve the indigo back into its leuco-form. When stirring, do so slowly and minimally to avoid incorporating air.[5]
Frequently Asked Questions (FAQs)
What is the optimal pH for this compound formation? An alkaline environment is essential for the reduction of indigo.[1] The optimal pH range is generally considered to be between 10 and 12.[2]
What is the ideal temperature for the reduction reaction? The ideal temperature can vary based on the method. For chemical reductions using sodium dithionite, a temperature range of 50-70°C is commonly recommended.[3][6] In studies involving specific bacterial strains for reduction, an optimal temperature of 50°C has been identified.[4]
What does the color of the reaction mixture indicate? The color is a key indicator of the vat's status. A clear yellow or yellow-green solution signifies the successful formation of soluble this compound.[7] A blue, cloudy, or murky liquid indicates that the indigo is not fully reduced.[2][6]
Why is it important to avoid introducing oxygen into the mixture? this compound is sensitive to oxygen and will rapidly oxidize back to its insoluble blue indigo form upon exposure to air.[8][9] This is the desired reaction after the this compound has adhered to the substrate, but premature oxidation in the vat prevents successful application. Protecting the solution with a nitrogen atmosphere can improve the stability of the leuco-form.[8]
How can I improve the stability of my this compound solution? To prevent premature re-oxidation, maintain anaerobic conditions, control the pH within the optimal alkaline range, and use stabilizers if necessary.[2] Ensure a sufficient concentration of the reducing agent is present to maintain the reduced state.
Data Presentation
The optimal conditions for this compound formation can vary depending on the reduction method (chemical vs. biological). The tables below summarize key quantitative data from cited experiments.
Table 1: Optimal pH and Temperature for this compound Formation
| Parameter | Optimal Range | Method | Source |
|---|---|---|---|
| pH | 10.0 - 12.0 | Chemical/General | [2] |
| 11.0 - 13.0 | Chemical (Dithionite) | [1] | |
| 10.0 | Bacterial (Alkalibacterium sp.) | [4] | |
| Temperature | 50 - 70 °C | Chemical (Dithionite) | [6] |
| 60 °C | Chemical (Dithionite) | [3] | |
| 50 °C | Bacterial (Alkalibacterium sp.) | [4] |
| | 55 - 60 °C | Enzymatic (Reductases) |[1] |
Experimental Protocols
Protocol: Lab-Scale Chemical Reduction of Indigo
This protocol describes a standard method for reducing indigo to this compound using sodium dithionite as the reducing agent.
Materials:
-
Indigo powder
-
Sodium hydroxide (NaOH) pellets or a concentrated solution
-
Sodium dithionite (Na₂S₂O₄)
-
Deionized water
-
Heating mantle or water bath
-
Stir plate and magnetic stir bar
-
Beakers or flasks
-
pH meter
Procedure:
-
Prepare Indigo Suspension: In a flask, create a suspension of indigo powder in deionized water. For example, use 0.07 g of indigo in a small volume of water.
-
Alkalinize the Solution: Add a sodium hydroxide solution (e.g., 5 mL of 1 M NaOH) to the indigo suspension. Stir the mixture. The pH should be adjusted to be within the 11-13 range.[1]
-
Heat the Mixture: Gently heat the alkaline suspension to approximately 50-60°C using a water bath or heating mantle.[3] Do not boil.
-
Prepare Reducing Agent: In a separate beaker, dissolve the sodium dithionite in deionized water. A typical concentration is around 10 g/L. Sodium dithionite is unstable, so prepare this solution immediately before use.
-
Initiate Reduction: Slowly add the sodium dithionite solution to the heated indigo suspension while stirring gently. The goal is to mix the reagents without introducing excess atmospheric oxygen.
-
Monitor the Reaction: The blue suspension should transform into a clear, yellow-green solution as the indigo is reduced to soluble this compound. This process may take 10-20 minutes.
-
Maintain Conditions: Keep the solution heated and under gentle agitation. If the blue color persists, check the pH and, if necessary, add a small additional amount of sodium dithionite solution until the reduction is complete.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in this compound formation.
Caption: Chemical pathway of indigo reduction to this compound.
Caption: Experimental workflow for this compound formation.
References
- 1. ifatcc.org [ifatcc.org]
- 2. What went wrong with the Indigo Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 3. researchgate.net [researchgate.net]
- 4. Indigo Dyeing : Problems And Potential–Part 2 - Denimandjeans [denimsandjeans.com]
- 5. youtube.com [youtube.com]
- 6. kristinarzt.com [kristinarzt.com]
- 7. utupub.fi [utupub.fi]
- 8. researchgate.net [researchgate.net]
- 9. This compound | dye | Britannica [britannica.com]
side reactions in leucoindigo synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of leucoindigo. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during this compound synthesis?
A1: The most prevalent side reaction is the rapid oxidation of the desired this compound back to the insoluble blue indigo (B80030) upon exposure to atmospheric oxygen.[1][2] Other potential side reactions include the formation of byproducts from the reducing agent used, such as sulfites and sulfates when using sodium dithionite (B78146), and the presence of impurities from the starting indigo material, such as aniline, N-methylaniline, and indirubin.[3][4][5] Under certain electrochemical conditions, the oxidation of indigo can even lead to the formation of dehydroindigo.
Q2: My this compound solution is unstable and quickly turns blue. How can I prevent this?
A2: The instability of this compound is primarily due to its rapid oxidation. To prevent this, it is crucial to maintain an oxygen-free environment. This can be achieved by working under an inert atmosphere, such as nitrogen.[6] Additionally, the stability of this compound solutions can be influenced by the composition of the alkaline medium; using a mixture of alkali metal hydroxides, such as sodium and potassium hydroxide (B78521), can enhance stability in concentrated solutions.[7][8] For specific applications, stabilizing agents like nanocellulose have been shown to prolong the reduced state by limiting oxygen diffusion.[9]
Q3: What are the advantages of using alternative reducing agents to sodium dithionite?
A3: While sodium dithionite is a common and effective reducing agent, it produces environmentally undesirable sulfur-containing byproducts.[5][10][11] Alternative "greener" reducing agents are gaining traction. These include:
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Electrochemical reduction: This method uses electricity to reduce indigo, minimizing chemical waste. The primary byproduct is often dihydrogen.[12]
-
Sugars (e.g., glucose, fructose): These are biodegradable and safer to handle. They act as reducing agents in alkaline solutions.
-
Thiourea dioxide: This is another alternative that can be more stable than sodium dithionite under certain conditions.[13]
-
Enzymatic reduction: This biocatalytic approach offers high specificity and operates under mild conditions.[10]
Q4: Can over-reduction of indigo occur, and what are the consequences?
A4: Yes, it is possible to have an "over-reduced" indigo vat.[14] While the specific chemical transformations in over-reduction are not always detailed in literature, it can lead to a state where the dyeing process is less effective, and the desired color intensity on the fabric is not achieved.[14] It is important to control the amount of reducing agent and the reaction conditions to avoid this.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound solution rapidly turns blue | 1. Exposure to atmospheric oxygen. 2. Insufficiently alkaline conditions. | 1. Purge all solutions and the reaction vessel with an inert gas (e.g., nitrogen or argon). Maintain a positive pressure of the inert gas throughout the synthesis and storage. 2. Ensure the pH of the solution is sufficiently high (typically pH 11-13 for dithionite reduction) to maintain the stability of the this compound salt.[10] |
| Low yield of this compound | 1. Incomplete reduction of indigo. 2. Use of impure starting indigo. 3. Decomposition of the reducing agent. | 1. Increase the reaction time or temperature (within optimal range for the chosen reducing agent). Ensure adequate mixing. 2. Use high-purity indigo as the starting material. Impurities can interfere with the reduction process. 3. For sensitive reducing agents like sodium dithionite, use freshly prepared solutions and avoid excessive exposure to air or high temperatures which can cause degradation.[11] |
| Formation of a reddish or purple tint in the product | 1. Presence of indirubin, a common isomer and impurity in indigo.[9] | 1. Purify the starting indigo material before reduction. This can be done by techniques such as solvent washing or column chromatography. |
| Precipitate forms in the this compound solution upon standing | 1. Crystallization of the this compound salt. 2. Oxidation and precipitation of indigo. | 1. For concentrated solutions, using a mixture of alkali metal hydroxides (e.g., NaOH and KOH) can prevent crystallization.[8] Storing at a slightly elevated temperature may also help for highly concentrated solutions.[7] 2. Ensure the solution is stored under strictly anaerobic conditions. |
| Ineffective dyeing with the synthesized this compound | 1. Over-reduction of the indigo vat.[14] 2. Incorrect pH of the dyeing bath. | 1. Carefully control the stoichiometry of the reducing agent. If over-reduction is suspected, gentle aeration might help to partially re-oxidize the solution to the desired state, though this is difficult to control. 2. Adjust the pH of the dyeing bath to the optimal range for the specific fabric and dyeing process. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for different this compound synthesis and stabilization methods.
| Parameter | Sodium Dithionite Reduction | Electrochemical Reduction | Catalytic Hydrogenation | Stabilized this compound Solutions |
| Typical Indigo Concentration | 20-30% by weight in initial suspension | Up to 0.5% by weight in dilute solutions | 20-30% by weight in initial suspension | 25-55% by weight this compound |
| Alkali Concentration | Sufficient to maintain high pH (e.g., 4-10% by weight of alkali metal hydroxide) | Dependent on the specific electrochemical cell and process | 4-10% by weight of alkali metal hydroxide mixture | 1.5 to 2.5 mol of alkali metal hydroxide per mole of this compound |
| Typical Temperature | 60-90 °C | 10-80 °C | 60-90 °C | Stored at 10°C for up to 40% solutions; 40-60°C for 50-55% solutions |
| Key Byproducts | Sulfites, sulfates | Dihydrogen, potential residual mediator (e.g., iron oxides)[12] | Minimal if catalyst is recovered | Dependent on the initial synthesis method |
| Reported Stability | Unstable in air | Stable under continuous electrochemical regeneration | Stable under hydrogen pressure | Can have unlimited storage life under nitrogen[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Dithionite
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, prepare a suspension of indigo powder in deoxygenated water.
-
Alkalinization: Under a continuous nitrogen stream, add a solution of sodium hydroxide to the indigo suspension to achieve a pH of 11-13.
-
Reduction: Gently heat the mixture to 50-70°C. Slowly add a freshly prepared solution of sodium dithionite in deoxygenated water. The color of the suspension will change from blue to a clear yellow-green, indicating the formation of this compound.
-
Completion and Storage: Maintain the temperature and stirring under nitrogen for 30-60 minutes to ensure complete reduction. The resulting this compound solution should be used immediately or stored under an inert atmosphere.
Protocol 2: Electrochemical Reduction of Indigo (Indirect Method)
-
Electrolyte Preparation: Prepare an alkaline electrolyte solution containing a mediator, such as an iron(II)-triethanolamine complex.
-
Cell Setup: Use a divided electrochemical cell with a cathode and an anode separated by a membrane. The indigo suspension is placed in the cathodic compartment.
-
Electrolysis: Apply a constant potential to the cell. The mediator is reduced at the cathode and subsequently reduces the indigo to this compound in the bulk solution. The mediator is then electrochemically regenerated at the cathode.
-
Monitoring: Monitor the reduction process by observing the color change of the solution and by measuring the redox potential of the solution using a suitable electrode.
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Termination: Once the reduction is complete, the this compound solution is ready for use.
Visualizations
Caption: Workflow for this compound Synthesis and Prevention of Oxidation.
Caption: Key Chemical Transformations in this compound Synthesis.
References
- 1. This compound | C16H12N2O2 | CID 23035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. sdc.org.uk [sdc.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. US6767448B1 - Method for producing aqueous alkaline solutions or reduced indigoid dyes - Google Patents [patents.google.com]
- 8. CA2336643C - Concentrated this compound solutions - Google Patents [patents.google.com]
- 9. research.aalto.fi [research.aalto.fi]
- 10. ifatcc.org [ifatcc.org]
- 11. Indigo Dyeing : Problems And Potential–Part 2 - Denimandjeans [denimsandjeans.com]
- 12. Practical and environment-friendly indirect electrochemical reduction of indigo and dyeing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Creating a Natural Indigo Dye Reduction Vat - Wearing Woad [wearingwoad.com]
- 14. Pre-Reduced Indigo Instructions [dharmatrading.com]
Technical Support Center: Degradation Pathways of Leucoindigo Under UV Light
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the study of leucoindigo degradation pathways under UV light.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from indigo (B80030)?
A1: this compound is the reduced, water-soluble, and colorless or yellowish form of the indigo dye.[1][2] Unlike the highly stable and blue-colored indigo, this compound is more photochemically active.[3][4] The primary structural difference is the reduction of the central carbon-carbon double bond in indigo to a single bond in this compound, with the carbonyl groups converted to hydroxyl groups.
Q2: What are the primary photochemical events that occur when this compound is exposed to UV light?
A2: Upon UV irradiation, this compound undergoes a richer photochemistry compared to indigo. The initial events include single and double proton transfer processes and a trans-to-cis isomerization around the central carbon-carbon single bond.[3] These processes are energetically favorable in the excited state of this compound.
Q3: What are the main degradation products of this compound under UV light?
A3: While this compound has its own specific initial photochemical pathways, it is also highly susceptible to oxidation, converting it back to indigo, especially in the presence of oxygen.[1][2] Therefore, the long-term degradation products observed are often those of indigo. The primary degradation products identified from the photo-oxidation of indigo include isatin, isatoic anhydride, and anthranilic acid.[5]
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The degradation of this compound can be effectively monitored using UV-Visible spectrophotometry. This compound has a characteristic absorption maximum around 410-420 nm, while indigo has a strong absorption band at approximately 610 nm.[6] By tracking the decrease in absorbance at the this compound peak and the potential increase at the indigo peak, you can monitor the degradation and oxidation processes. High-Performance Liquid Chromatography (HPLC) can also be used for more detailed analysis to separate and quantify this compound and its degradation products.
Q5: What is the significance of the fluorescence of this compound?
A5: this compound exhibits a noticeable fluorescence with a significant Stokes shift, unlike indigo which has a very low fluorescence quantum yield.[3][4] The fluorescence properties of this compound can change upon UV irradiation due to photoisomerization, and this can be used as a probe to study the photochemical processes. For instance, the fluorescence quantum yield of this compound has been observed to increase with UV irradiation time, which is attributed to the formation of the cis-isomer.[7]
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Oxidation of this compound to Indigo
-
Possible Cause: this compound is highly sensitive to atmospheric oxygen and can rapidly oxidize back to the insoluble blue indigo, which can interfere with the study of its intrinsic photodegradation.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your this compound solution, thoroughly deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Inert Atmosphere: Conduct all experiments under an inert atmosphere. This can be achieved by using a glove box or by continuously purging the reaction vessel with an inert gas.
-
Use Freshly Prepared Solutions: Prepare this compound solutions immediately before the experiment to minimize air exposure.
-
Sealed Cuvettes: For spectrophotometric measurements, use sealed cuvettes to prevent oxygen diffusion during the experiment.
-
Issue 2: Inconsistent or Non-Reproducible Kinetic Data
-
Possible Cause: Fluctuations in the UV lamp intensity, temperature, or sample concentration can lead to inconsistent degradation rates.
-
Troubleshooting Steps:
-
Lamp Stabilization: Always allow the UV lamp to warm up for a sufficient amount of time (as specified by the manufacturer) to ensure a stable light output before starting the experiment.
-
Temperature Control: Use a temperature-controlled sample holder or a water bath to maintain a constant temperature throughout the experiment, as photochemical reaction rates can be temperature-dependent.
-
Accurate Concentration: Ensure accurate and consistent preparation of this compound solutions. Use a calibrated analytical balance and volumetric flasks.
-
Stirring: If using a cuvette, ensure proper mixing if there is any possibility of concentration gradients, for example by using a magnetic stir bar if the setup allows. For larger reaction vessels, maintain consistent stirring.
-
Issue 3: Unexpected Peaks in UV-Vis or HPLC Analysis
-
Possible Cause: The presence of impurities in the this compound sample or solvent, or the formation of unexpected side-products.
-
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, spectroscopy-grade solvents to avoid interference from solvent impurities.
-
Sample Purity: If possible, purify the this compound sample before use. The purity of commercial indigo used to prepare this compound can vary.
-
Blank Measurements: Always run a blank spectrum of the solvent to identify any background absorbance.
-
Product Identification: If unexpected peaks persist, consider using techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to identify the unknown compounds.
-
Quantitative Data
The following table summarizes key quantitative data related to the photochemistry of this compound upon UV irradiation.
| Parameter | Value | Conditions | Reference |
| Fluorescence Quantum Yield (ΦF) | Increases to ~0.2-0.3 after 16 min of UV irradiation | Indigo derivative in solution | [7] |
| Isomerization Photoreaction Quantum Yield (ΦR) | 0.9 | For this compound | [7] |
| This compound Absorption Maximum (λmax) | ~410-420 nm | In solution | [6] |
| Indigo Absorption Maximum (λmax) | ~610 nm | In solution | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Materials: Indigo powder, sodium dithionite (B78146) (Na₂S₂O₄), deoxygenated water, inert gas (nitrogen or argon).
-
Procedure: a. In a flask, suspend a known amount of indigo powder in deoxygenated water. b. Under a gentle stream of inert gas, add a stoichiometric excess of sodium dithionite. c. Gently warm the mixture to approximately 50°C and stir until the blue color disappears and a clear yellow or yellowish-green solution is formed. d. Allow the solution to cool to room temperature under the inert atmosphere. This solution should be used immediately.
Protocol 2: Monitoring Photodegradation using UV-Vis Spectrophotometry
-
Instrumentation: UV-Vis spectrophotometer with a temperature-controlled cuvette holder, UV lamp (e.g., mercury lamp with appropriate filters for wavelength selection).
-
Procedure: a. Prepare a fresh this compound solution in a deoxygenated solvent of choice. b. Transfer the solution to a sealed quartz cuvette under an inert atmosphere. c. Place the cuvette in the spectrophotometer and record an initial UV-Vis spectrum (e.g., from 200 to 800 nm). d. Irradiate the sample with the UV lamp for a defined period. e. After irradiation, record the UV-Vis spectrum again. f. Repeat the irradiation and measurement steps at regular intervals to obtain a time-course of the spectral changes. g. Analyze the data by plotting the absorbance at the this compound maximum (~420 nm) as a function of irradiation time.
Protocol 3: Analysis of Degradation Products by HPLC
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector, and a suitable reverse-phase column (e.g., C18).
-
Procedure: a. Prepare a series of this compound samples irradiated with UV light for different durations as described in Protocol 2. b. Prepare standard solutions of potential degradation products (isatin, isatoic anhydride, anthranilic acid) in the mobile phase. c. Set up the HPLC method with an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water) and flow rate. d. Inject the irradiated samples and the standard solutions into the HPLC system. e. Monitor the chromatograms at different wavelengths corresponding to the absorption maxima of this compound and its expected degradation products. f. Identify and quantify the degradation products by comparing their retention times and UV-Vis spectra with those of the standards.
Signaling Pathways and Experimental Workflows
Caption: Proposed degradation pathway of this compound under UV light.
Caption: General experimental workflow for studying this compound degradation.
References
- 1. sophywong.org [sophywong.org]
- 2. This compound | dye | Britannica [britannica.com]
- 3. Photochemistry of Indigo: a long-standing controversy UAB Barcelona [uab.cat]
- 4. Photochemistry of Indigo: a long-standing controversy - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Excited-state isomerization of leuco indigo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Leucoindigo Production
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the challenges of scaling up leucoindigo production.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its production challenging at scale? A1: this compound is the reduced, water-soluble form of the insoluble indigo (B80030) dye. It is the active form used in dyeing processes. The primary challenge in scaling up its production lies in maintaining its reduced, soluble state, as it is highly susceptible to air oxidation, which converts it back to insoluble indigo.[1][2][3] Furthermore, the traditional chemical reduction process uses hazardous reagents like sodium dithionite (B78146), posing environmental and safety concerns at an industrial scale.[1][4][5][6]
Q2: What are the primary methods for large-scale this compound production? A2: The main methods include:
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Chemical Reduction: The most common industrial method, typically using sodium dithionite in an alkaline solution. It is fast and cost-effective but generates significant wastewater with sulfate (B86663) and sulfite (B76179) byproducts.[1][5][6]
-
Electrochemical Reduction: An environmentally cleaner alternative that uses electricity to reduce indigo in a flow cell, avoiding chemical reducing agents. Challenges include scalability and cost.[7]
-
Microbial/Enzymatic Reduction: A sustainable approach using microorganisms or enzymes to reduce indigo.[8] This method faces hurdles in terms of process time, cost of enzymes, and maintaining stable microbial communities in large, anoxic, alkaline vats.[1][8]
Q3: Why is pH control so critical in a this compound vat? A3: The pH of the dye bath is crucial for several reasons. The reduction of indigo and the solubility of this compound are optimal under alkaline conditions, typically between pH 10 and 11.5.[9] The most efficient form for dyeing, the mono-ionic form of this compound, is predominant in a narrow pH range of 10.8-11.2.[3] Incorrect pH can lead to incomplete reduction, poor solubility, instability of the leuco-form, and ultimately, inconsistent dyeing results.[3][10]
Q4: What are the main impurities encountered during this compound production? A4: Impurities can originate from the synthetic indigo starting material or be generated during the process. Common contaminants in commercial indigo include aniline (B41778) and N-methylaniline.[6][11] During the dimerization of indoxyl to form indigo, an isomer called indirubin (B1684374) (a reddish byproduct) can also form.[12] These impurities can affect the final color and quality of the product.
Troubleshooting Guides
This guide addresses common issues encountered during the experimental scale-up of this compound production in a question-and-answer format.
Issue 1: The reduction vat is blue or dark blue instead of the expected yellow-green.
-
Question: My indigo vat remains blue after adding the reducing agent. What's wrong?
-
Answer: A blue color indicates the presence of oxidized, insoluble indigo, meaning the vat is under-reduced. This can be caused by several factors:
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Insufficient Reducing Agent: The amount of reducing agent may be inadequate for the quantity of indigo. Add more reducing agent incrementally.[9][10]
-
Incorrect pH: The reduction process is highly pH-dependent. Check the pH and adjust it to the optimal range of 10-11.5 using an alkali like sodium hydroxide (B78521).[9][10]
-
Low Temperature: The reaction may be too slow if the temperature is too low. Gently heat the vat to the recommended temperature for your specific process (often around 50°C for chemical reduction). Avoid boiling, as it can damage the reduced indigo.[10][13]
-
Oxygen Intrusion: Accidental introduction of air will re-oxidize the this compound. Minimize vigorous stirring that introduces air and ensure your reactor has a proper seal.[9]
-
Issue 2: this compound solution is unstable and precipitates blue solid.
-
Question: My yellow-green this compound solution quickly turns blue and forms a precipitate. How can I improve its stability?
-
Answer: This is a classic sign of this compound oxidation. Stability is a major challenge during scale-up.
-
Air Exposure: this compound is extremely sensitive to oxygen. The most effective solution is to maintain an inert atmosphere over the solution using a nitrogen (N2) blanket.[8] This is critical for storage and transfer at a larger scale.
-
Sub-optimal pH: If the pH drops, the stability of the this compound salt decreases. Monitor and maintain the pH within the recommended alkaline range.[3]
-
Use of Stabilizers: Research has shown that viscous media, such as nanocellulose suspensions, can limit oxygen diffusion and physically stabilize the this compound form for longer periods.[2]
-
Issue 3: The final product has an inconsistent color (e.g., grey, purple, or green).
-
Question: After oxidation, my dyed material is grey or purple, not the expected blue. What happened?
-
Answer: Off-colors are typically due to incorrect pH during the reduction/dyeing stage.
-
A pH that is too low can prevent proper reduction, leading to grey or purple shades that are not colorfast.[10] Ensure your vat is at a pH of at least 10 before use.[10]
-
In some natural vat processes (e.g., with woad), a green color may persist after oxidation. This can often be remedied by a final rinse in a weak acid solution (e.g., vinegar), which shifts the pH and develops the blue color.[10]
-
Data Presentation
Table 1: Key Parameters for Chemical this compound Vat Operation
| Parameter | Optimal Range | Rationale & Notes | Source(s) |
| pH | 10.0 - 11.5 | Essential for reduction and solubility. The mono-ionic form, best for dyeing, is optimal at pH 10.8-11.2. | [3][9][10] |
| Temperature | 50 - 70°C | Increases reaction rate for chemical reduction. Avoid boiling. | [10][13] |
| Reducing Agent | Varies by agent | Sodium dithionite is common. Alternatives include glucose (requires catalyst), catalytic hydrogenation, and electrochemical methods. | [3][5][6] |
| Atmosphere | Inert (Nitrogen) | Crucial for preventing rapid oxidation and improving stability, especially at scale. | [8] |
Table 2: Comparison of this compound Production Scale-Up Methods
| Method | Advantages | Disadvantages | Key Scale-Up Challenge |
| Chemical (Sodium Dithionite) | Fast, low cost, well-established.[1] | Environmentally harmful (sulfate waste), hazardous chemicals.[4][6] | Wastewater treatment and handling of hazardous materials. |
| Electrochemical | Cleaner process (uses electricity), no chemical reducing agents, less waste.[7] | Higher initial capital cost, scalability of flow-cell systems.[7] | Designing efficient, large-scale electrochemical reactors. |
| Microbial / Enzymatic | Sustainable, uses renewable resources.[4][8] | Slower process time, higher cost of enzymes, maintaining stable culture conditions.[1] | Maintaining an anoxic, alkaline, and potentially hot environment for microbial communities at an industrial scale.[8] |
Experimental Protocols
Protocol 1: Lab-Scale Chemical Reduction of Indigo
-
Objective: To prepare a soluble this compound solution using sodium dithionite.
-
Materials: Indigo powder, deionized water, sodium hydroxide (NaOH), sodium dithionite (Na₂S₂O₄), beaker or flask, magnetic stir plate, heating mantle, nitrogen line.
-
Procedure:
-
Create an indigo suspension: In a flask, add 1.0 g of finely ground indigo powder to 200 mL of deionized water.
-
Alkalinize the solution: While stirring, slowly add 2 M NaOH solution until the pH of the suspension reaches 11.0.
-
Establish an inert atmosphere: Purge the headspace of the flask with nitrogen gas to remove oxygen.
-
Heat the mixture: Gently heat the suspension to 50°C while stirring.[13]
-
Prepare reducing agent: In a separate container, dissolve 1.0 g of sodium dithionite in 20 mL of deionized water.
-
Initiate reduction: Add the sodium dithionite solution to the heated indigo suspension.
-
Observe the change: Continue stirring under nitrogen at 50°C. The solution should transition from blue to a clear yellow or yellow-green color within 15-30 minutes, indicating the successful formation of this compound.[13]
-
Maintain the solution: Keep the solution under a nitrogen blanket and at temperature for immediate use.
-
Protocol 2: Purification of this compound Salt via Solvent Extraction
-
Objective: To remove organic impurities like aniline from an aqueous this compound salt solution. This protocol should be performed under strict oxygen-excluding conditions.
-
Materials: Aqueous this compound sodium salt solution (from Protocol 1), an inert organic solvent (e.g., toluene), separatory funnel, nitrogen source.
-
Procedure:
-
Ensure an inert environment: All steps must be conducted under a nitrogen atmosphere to prevent re-oxidation.
-
Combine solutions: In a separatory funnel purged with nitrogen, combine the aqueous this compound salt solution with an equal volume of toluene (B28343).[11]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes to allow impurities to partition into the organic phase. Vent the funnel periodically.
-
Phase Separation: Allow the layers to separate completely. The lower aqueous layer contains the purified this compound salt.
-
Isolate product: Carefully drain the lower aqueous layer containing the purified this compound salt into a nitrogen-purged receiving flask. The upper toluene layer containing the impurities is separated for proper disposal.[11]
-
Regeneration (Optional): To recover solid indigo, the purified this compound solution can be oxidized by bubbling air through it at 65-85°C. The resulting pure indigo precipitate can be filtered, washed, and dried.[11]
-
Mandatory Visualization
Caption: Chemical pathway for the reversible reduction of indigo to this compound.
Caption: Troubleshooting flowchart for an under-reduced indigo vat.
Caption: Experimental workflow for this compound production and purification.
References
- 1. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.aalto.fi [research.aalto.fi]
- 3. utupub.fi [utupub.fi]
- 4. storymfg.com [storymfg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. botanicalcolors.com [botanicalcolors.com]
- 10. What went wrong with the Indigo Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 11. US5536842A - Purification of indigo - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Leucoindigo Concentration for Uniform Dyeing
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their leucoindigo dyeing experiments for uniform and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for uniform dyeing?
The optimal concentration of this compound depends on the desired shade intensity and the type of fiber being dyed. For a medium shade, a typical starting concentration in the dye bath is between 1-3 g/L.[1] However, it is crucial to monitor and adjust the concentration based on the specific experimental requirements.
Q2: How does pH affect the uniformity of this compound dyeing?
The pH of the dye vat is a critical parameter for achieving uniform dyeing. An incorrect pH can lead to poor reduction of indigo (B80030), resulting in uneven color.[2][3] The optimal pH range depends on the fiber type:
| Fiber Type | Optimal pH Range |
| Protein Fibers (e.g., wool, silk) | 9-10 |
| Cellulose Fibers (e.g., cotton, linen) | 11-12 |
Maintaining a stable pH throughout the dyeing process is essential.[4]
Q3: What is the ideal temperature for a this compound dye bath?
Temperature influences the rate of dye uptake and diffusion into the fibers.[4] A common recommendation is to maintain the dye bath at a warm temperature, typically between 90-100°F (32-38°C), to ensure the indigo remains in its reduced, soluble form.[5] However, the optimal temperature can vary depending on the specific reducing agent and fiber being used.[6]
Q4: My dyed fabric has splotches and uneven color. What are the possible causes?
Splotchy and uneven dyeing can result from several factors:
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Improper fabric preparation: Residual oils, waxes, or sizing agents on the fabric can act as a resist, preventing even dye penetration.[2] It is crucial to thoroughly scour and wet the fabric before dyeing.[7]
-
Uneven immersion or agitation: If the fabric floats to the surface or is not moved consistently within the dye bath, uneven dye coverage can occur.[2]
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Incorrect pH or temperature: Deviations from the optimal pH and temperature can lead to inconsistent dye uptake.[4]
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Oxidized indigo particles: If the dye bath is not properly reduced, insoluble indigo particles can adhere to the fabric surface, causing dark spots.[8]
-
Rapid addition of chemicals: Adding dyes or chemicals too quickly can create localized high concentrations, leading to uneven absorption.[9]
Q5: The color of my fabric is too light or is not darkening with subsequent dips. What should I do?
If the color is not developing as expected, consider the following:
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Exhausted dye bath: The this compound in the vat may be depleted. You may need to add more indigo stock solution.[5]
-
Insufficient oxidation time: Ensure the fabric is exposed to air for a sufficient amount of time between dips to allow the this compound to oxidize back to indigo. A typical oxidation time is at least as long as the dipping time.
-
Over-reduced vat: An excess of reducing agent can sometimes hinder the dyeing process.[10]
-
Leaving the fabric in the vat for too long in a single dip: For darker shades, multiple shorter dips with oxidation in between are more effective than one long immersion.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Dye bath is blue or cloudy instead of yellow-green. | The indigo is not fully reduced. | - Check and adjust the pH to the optimal range for your fiber type.[11] - Ensure the temperature is within the recommended range.[5] - Add more reducing agent in small increments, allowing time for it to react.[11] |
| Uneven, splotchy, or streaky dyeing. | - Improperly prepared fabric. - Fabric floating or not being agitated. - Incorrect pH or temperature. - Oxidized indigo particles in the vat. | - Thoroughly scour and wet out the fabric before dyeing.[2] - Keep the fabric fully submerged and move it gently and consistently in the dye bath.[2] - Verify and adjust the pH and temperature of the vat. - Ensure the vat is well-reduced (yellow-green color). |
| Color washes out or has poor fastness. | - Insufficient oxidation between dips. - Dyeing in a vat that is too strong. - Leaving the fabric in the vat for too long. | - Increase the air oxidation time between each dip.[12] - Build up color with multiple, shorter dips rather than a single long one.[2] - After the final dip and oxidation, rinse the fabric thoroughly, potentially with a mild acidic solution like vinegar, to neutralize alkali and remove loose pigment.[13] |
| Color is pale and not getting darker. | - Depleted this compound in the dye bath. - Insufficient dipping time. | - Replenish the dye bath with more reduced indigo stock solution.[8] - Increase the number of dipping and oxidation cycles.[2] |
| Fabric has a grayish or dull hue. | - The indigo concentration in the vat is too low. | - Add more pre-reduced indigo to the vat to increase the pigment concentration.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stock this compound Solution (Chemical Reduction)
This protocol uses sodium dithionite (B78146) as the reducing agent.
Materials:
-
Indigo powder
-
Sodium dithionite (Sodium Hydrosulfite)
-
Sodium hydroxide (B78521) (or Soda Ash)
-
Deionized water
Procedure:
-
In a small container, create a paste with the indigo powder and a small amount of warm water.
-
In a larger vessel, dissolve the sodium hydroxide in warm deionized water to create an alkaline solution.
-
Carefully add the indigo paste to the alkaline solution and stir gently.
-
Gradually add the sodium dithionite to the mixture. Avoid vigorous stirring to minimize the introduction of oxygen.
-
The solution should change color from blue to a clear yellow-green, indicating the formation of soluble this compound. This may take 15-30 minutes.[14]
-
Allow the stock solution to age for at least one hour before use to ensure complete reduction.
Protocol 2: Uniform Dyeing Procedure
Procedure:
-
Prepare the Dye Vat: Add the prepared this compound stock solution to a larger dye bath filled with warm, deoxygenated water. Adjust the pH and temperature to the optimal range for the fiber being dyed.
-
Fabric Preparation: Thoroughly scour the fabric to remove any impurities and then wet it out completely in plain water.[2]
-
First Dip: Gently and slowly immerse the wet fabric into the this compound vat, ensuring it is fully submerged. Keep the fabric moving gently for uniform exposure to the dye. A typical first dip can be 1-5 minutes.[14]
-
Oxidation: Slowly remove the fabric from the vat, squeezing out excess liquid below the surface to prevent introducing oxygen into the vat.[14] Expose the fabric to the air. The color will gradually change from yellow-green to blue as the this compound oxidizes.[14] This should take at least as long as the dipping time.
-
Subsequent Dips: Repeat the dipping and oxidation steps to build up the desired color depth. Multiple shorter dips are more effective than one long dip for achieving dark, even shades.[2]
-
Final Rinse: After the final oxidation is complete, rinse the fabric in water to remove excess indigo. A final rinse in a weak acidic solution (e.g., vinegar) can help to neutralize any remaining alkali and improve colorfastness.[13]
Visualizations
Caption: Experimental workflow for uniform this compound dyeing.
References
- 1. researchgate.net [researchgate.net]
- 2. What went wrong with the Indigo Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 3. researchgate.net [researchgate.net]
- 4. vichem.vn [vichem.vn]
- 5. m.youtube.com [m.youtube.com]
- 6. ifatcc.org [ifatcc.org]
- 7. Suggestions for Uneven Coloration — Graham Keegan [grahamkeegan.com]
- 8. How to Dye With Indigo — Natural Dyes [naturaldyes.ca]
- 9. youtube.com [youtube.com]
- 10. botanicalcolors.com [botanicalcolors.com]
- 11. kristinarzt.com [kristinarzt.com]
- 12. benchchem.com [benchchem.com]
- 13. GENERAL INDIGO DYEING QUESTIONS — Indigo Dyeing : Questions and Answers — Graham Keegan [grahamkeegan.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Leucoindigo Stability and Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leucoindigo. The information addresses common issues related to the effects of impurities on the stability and reactivity of this compound during experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis, handling, and use of this compound, with a focus on issues arising from common impurities.
Issue 1: Rapid Re-oxidation of this compound to Indigo (B80030)
-
Symptom: The characteristic yellow-green this compound solution rapidly turns blue upon preparation or during an experiment.
-
Possible Cause: Presence of atmospheric oxygen. Even minuscule amounts of oxygen will rapidly oxidize this compound back to its insoluble blue indigo form.[1]
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure all steps of this compound preparation and handling are performed under a strict oxygen-free atmosphere, such as under a nitrogen or argon blanket.[1]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Sealed Vessels: Employ well-sealed reaction vessels and transfer this compound solutions using cannulas or syringes to minimize exposure to air.
-
Issue 2: Incomplete or Slow Reduction of Indigo to this compound
-
Symptom: The indigo suspension does not fully convert to the soluble, yellow-green this compound, or the reaction is sluggish.
-
Possible Causes:
-
Incorrect pH: The reduction of indigo is highly pH-dependent and requires alkaline conditions.[2]
-
Insufficient Reducing Agent: The amount of reducing agent (e.g., sodium dithionite) may be insufficient.
-
Low Temperature: The reduction reaction may be too slow at lower temperatures.
-
-
Troubleshooting Steps:
-
pH Optimization: Adjust the pH of the reaction mixture to the optimal range of 10-12, with pH 11 often being ideal.[2] Use a pH meter to monitor and maintain the alkalinity.
-
Reducing Agent Concentration: Ensure an adequate concentration of the reducing agent is used. For sodium dithionite (B78146), follow established protocols.
-
Temperature Control: Perform the reduction at an elevated temperature, such as 70°C, to increase the reaction rate.[3][4]
-
Issue 3: Off-color or Dull Shades in Dyeing Applications
-
Symptom: Fabrics dyed with the this compound solution exhibit an off-color, dull, or greenish tint rather than a vibrant blue.
-
Possible Causes:
-
Presence of Impurities: Impurities such as aniline (B41778), N-methylaniline, or indirubin (B1684374) can be occluded in the indigo precipitate upon oxidation, affecting the final color.[1]
-
Metal Ion Contamination: The presence of certain metal ions can form complexes and alter the color.
-
-
Troubleshooting Steps:
-
Purification of Indigo: If possible, use purified indigo to prepare the this compound solution.
-
Extraction of Impurities: Aniline and N-methylaniline can be removed from a this compound solution by extraction with an organic solvent like toluene (B28343) under anaerobic conditions.[5]
-
Chelating Agents: If metal ion contamination is suspected, consider the addition of a suitable chelating agent.
-
Issue 4: Inconsistent and Unreliable Analytical Results
-
Symptom: Spectrophotometric or other analytical measurements of this compound concentration are not reproducible.
-
Possible Cause: Impurities in the sample can interfere with certain analytical methods.[1][6]
-
Troubleshooting Steps:
-
Alternative Analytical Techniques: Employ electrochemical methods, such as cyclic voltammetry or normal pulse voltammetry, which have been shown to be less sensitive to impurities compared to conventional spectrophotometry.[1][6][7][8][9]
-
Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) to separate this compound from impurities before quantification.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in indigo and how do they affect this compound?
A: The most common impurities depend on the source of the indigo.
-
Synthetic Indigo: Aniline and N-methylaniline are common contaminants, with commercial indigo containing up to 0.6% aniline and 0.4% N-methylaniline by weight.[5][10] These impurities can be trapped within the indigo crystals when this compound is re-oxidized, potentially affecting the color and properties of the final product.[1]
-
Natural Indigo: Plant-derived indigo often contains impurities such as indirubin, indigo-brown, indigo gluten, and various mineral matter.[7] Indirubin, an isomer of indigo, can impact the final color of the dyed material.
Q2: How does pH affect the stability of this compound?
A: The stability of this compound is critically dependent on pH. An alkaline medium, typically with a pH above 10 and optimally around 11, is essential for the reduction of indigo and the solubilization of this compound.[2] In this alkaline environment, this compound exists in its ionized forms (monophenolate and biphenolate), which are more stable in solution and have a higher affinity for textile fibers.[2]
Q3: Can metal ions affect the stability and color of this compound?
A: While direct studies on the effects of a wide range of metal ions on this compound are limited, it is known that metal ions can interact with similar pigment molecules to form complexes that alter their color and stability.[3] For instance, iron ions are known to cause a greenish tint in some dyeing processes. Therefore, it is advisable to minimize metal ion contamination in this compound solutions, especially for applications where color purity is critical.
Q4: What is the impact of oxygen on this compound, and how can it be mitigated?
A: this compound is highly sensitive to oxygen. Even trace amounts of oxygen will rapidly and irreversibly oxidize the soluble, yellow-green this compound back to the insoluble, blue indigo pigment.[1] This is the fundamental principle behind vat dyeing. To maintain this compound in its reduced state for experiments or storage, it is crucial to work under strictly anaerobic conditions. This can be achieved by using an inert gas atmosphere (e.g., nitrogen or argon), employing degassed solvents, and using sealed reaction vessels.[1]
Data Presentation
Table 1: Common Impurities in Indigo
| Impurity | Source | Typical Concentration | Potential Effect on this compound |
| Aniline | Synthetic Indigo | Up to 0.6% by weight[5][10] | Occlusion in re-oxidized indigo, potential color deviation. |
| N-methylaniline | Synthetic Indigo | Up to 0.4% by weight[5][10] | Occlusion in re-oxidized indigo, potential color deviation. |
| Indirubin | Natural Indigo | Varies | Affects final color; has its own distinct reddish-blue hue. |
| Indigo-brown | Natural Indigo | Varies | Can contribute to duller shades. |
| Indigo gluten | Natural Indigo | Varies | Can affect the physical properties of the dye. |
| Mineral Matter | Natural Indigo | Varies | Can introduce various metal ions. |
Table 2: Optimal Conditions for Bacterial Reduction of Indigo to Leuco-indigo
| Bacterial Strain | Optimal pH | Optimal Temperature | Reference |
| Alkalibacterium sp. A1 | 10.0 | 50°C | [2] |
| Pseudomonas sp. G5 | 10.0 | 50°C | [2] |
Experimental Protocols
Protocol 1: HPLC Analysis of Aniline and N-methylaniline Impurities in Indigo
This protocol is based on the method described by Cordin et al. (2021).[3][4]
-
Preparation of this compound Solution:
-
Extraction of Amines:
-
Take a defined volume of the this compound solution and add it to a 0.01 M HCl solution.[4]
-
Bubble air through the solution to re-oxidize the this compound to indigo, which will precipitate.[4]
-
Filter the solution to remove the precipitated indigo. The clear filtrate now contains the aniline and N-methylaniline.
-
-
HPLC Analysis:
-
Analyze the clear filtrate using a High-Performance Liquid Chromatograph (HPLC) equipped with a photodiode array (PDA) detector.
-
Use a suitable C18 reversed-phase column.
-
Employ a gradient elution method with a mobile phase consisting of acetonitrile (B52724) and water.
-
Quantify the concentrations of aniline and N-methylaniline by comparing the peak areas to those of standard solutions.
-
Protocol 2: Electrochemical Monitoring of this compound Concentration
This protocol provides a general guideline for using cyclic voltammetry to monitor this compound.
-
Electrochemical Setup:
-
Use a three-electrode system with a working electrode (e.g., glassy carbon or gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7]
-
Place the electrodes in the this compound solution under an inert atmosphere.
-
-
Cyclic Voltammetry Measurement:
-
Data Analysis:
-
Correlate the measured peak current to the this compound concentration using a calibration curve prepared with known concentrations of this compound.
-
Visualizations
Caption: Workflow for the analysis of impurities and concentration of this compound.
Caption: A logical troubleshooting guide for common this compound issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of aniline and N-methylaniline in indigo [ouci.dntb.gov.ua]
- 5. Voltammetric in-situ monitoring of leuco-indigo in indigo-fermenting suspensions [ouci.dntb.gov.ua]
- 6. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltammetric in-situ monitoring of leuco-indigo in indigo-fermenting suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asjp.cerist.dz [asjp.cerist.dz]
Technical Support Center: Enhancing Leucoindigo Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the solubility of leucoindigo in alkaline vats.
Frequently Asked Questions (FAQs)
Q1: Why is indigo (B80030) insoluble in water, while its reduced form, this compound, is soluble?
A1: Indigo's insolubility stems from strong intermolecular hydrogen bonds that create a stable, planar crystal structure, making it difficult for water molecules to solvate it.[1][2] The reduction process converts indigo's ketone groups into hydroxyl groups, forming this compound.[3] This structural change introduces polarity and allows this compound to form hydrogen bonds with water, making it soluble, especially in an alkaline medium.[2][3]
Q2: What is the critical role of alkalinity (high pH) in this compound solubility?
A2: An alkaline environment, typically with a pH between 10 and 11.5, is essential for converting indigo to this compound and keeping it soluble.[4][5] The high pH deprotonates the hydroxyl groups on the this compound molecule, forming a water-soluble salt (phenolate).[6][7] This ionized form has a high affinity for textile fibers and is crucial for the dyeing process.[6][8]
Q3: What are the common types of reducing agents used to form this compound?
A3: Reducing agents are necessary to remove oxygen from the vat and convert indigo to its soluble leuco- form.[4] They can be categorized as:
-
Chemical Agents: Sodium dithionite (B78146) (also known as sodium hydrosulfite or hydros) and thiourea (B124793) dioxide are common, powerful reducing agents used in industrial processes.[4][9][10]
-
Natural/Organic Agents: These are often used for more environmentally friendly processes.[11] Common examples include reducing sugars like fructose (B13574), henna, and even certain fruit peels or spent madder root.[5][12][13][14]
Q4: Can an indigo vat be "over-reduced," and what are the consequences?
A4: Yes, an indigo vat can be over-reduced, especially when using strong chemical reducing agents like thiourea dioxide or sodium hydrosulfite.[5][9] Over-reduction can negatively impact the dyeing process. If the vat is over-reduced, you may need to introduce air by stirring vigorously to rebalance (B12800153) it.[5]
Q5: How does temperature influence the reduction process and solubility?
A5: Temperature is a key factor in the efficiency of the reduction process. Gently heating the vat can increase the rate of reduction and improve the solubility of this compound.[1][15] For some bacterial reduction processes, optimal temperatures can be around 50°C, while some vatting conditions for natural dyes can be as high as 90°C.[16][17] However, boiling the vat should be avoided as it can damage the reduced indigo.[15]
Troubleshooting Guide
| Problem | Observation | Probable Cause(s) | Solution(s) |
| Poor Reduction | The vat liquid is blue or dark blue instead of the expected clear yellow-green or amber color.[5][15] | 1. Insufficient reducing agent. 2. Incorrect pH (too low). 3. Vat temperature is too low. | 1. Add more reducing agent incrementally and wait 30 minutes to see if the vat balances.[5] 2. Check the pH using test strips. It should be between 10 and 11.5. If too low, add an alkali like calcium hydroxide (B78521) or soda ash.[5] 3. Gently warm the vat to at least body temperature (around 90-100°F or 32-38°C).[15][18] |
| Weak or Uneven Color | The dyed material appears pale, grayish, or the color washes out easily.[15][18] | 1. The vat is under-reduced, preventing proper dye adhesion.[5] 2. The pH is too low for the this compound to be properly reduced and soluble.[15] 3. Insufficient oxidation time between dips. 4. The vat is depleted of indigo pigment.[18] | 1. Ensure the vat is a clear yellow-green color before dyeing.[15] 2. Adjust the pH to the optimal 10-11.5 range.[5] 3. Allow for complete oxidation (fabric turns from green to blue) between dips, typically for at least 15 minutes.[15] 4. If the vat liquid appears weak or grayish, replenish it with more indigo stock solution.[18] |
| Vat is Cloudy or Milky | The liquid in the vat is opaque, murky, or has a milky appearance.[18][19] | 1. The vat is not fully reduced or has fallen out of reduction.[19] 2. An imbalance between the reducing agent and the alkali; for instance, too much sodium hydrosulfite compared to soda ash.[18] 3. Sediment (in ferrous or organic vats) has not settled.[20] | 1. Add more reducing agent (e.g., fructose) and wait for the vat to clear.[19] 2. Adjust the chemical balance as needed. 3. Allow the vat to rest so the sediment can settle to the bottom before beginning to dye.[20] |
| Splotchy Dyeing | The color on the fabric is uneven, with patches or splotches. | 1. Fabric was not properly scoured, leaving residual oils or waxes that act as a resist.[15] 2. Fabric was not thoroughly wetted before being introduced to the dye vat.[15] 3. Sediment from the bottom of the vat was disturbed and came into contact with the fabric.[20] | 1. Always pre-wash fabric with a pH-neutral soap and rinse thoroughly before dyeing.[15] 2. Ensure fibers are completely saturated with clean water before the first dip.[15] 3. Lower the fabric into the vat gently, avoiding contact with the bottom sediment. Stir the vat and allow it to resettle between dyeing sessions.[20] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing this compound solubility and the dyeing process.
| Parameter | Optimal Range/Value | Effect on Process | Source(s) |
| pH | 10 - 11.5 | Essential for the reduction of indigo and the solubility of this compound. Higher pH (~11) favors the mono-ionic state, which enhances dye absorption. | [5][6][8][10] |
| Temperature | 30°C - 90°C | Higher temperatures accelerate the reduction reaction. Optimal temperature varies with the reducing agent (e.g., bacterial reduction optimal at 50°C, some natural vats at 90°C). | [1][16][17][21] |
| This compound Concentration (Bacterial Reduction) | ~26.7 µM at pH 10, 30°C | Higher pH and temperature significantly increase the concentration of soluble this compound produced by bacterial strains like Alkalibacterium sp. A1. | [21] |
| This compound Concentration (Bacterial Reduction) | ~42 µM at pH 10, 50°C | Demonstrates the strong positive effect of increased temperature on microbial reduction efficiency. | [17][21] |
| Dipping & Oxidation Time | 15 minutes | A balanced cycle of 15 minutes of immersion followed by 15 minutes of oxidation is recommended for achieving darker shades. | [15] |
Experimental Protocols
Protocol 1: Chemical Reduction of Indigo using Sodium Dithionite
This protocol describes a standard method for solubilizing indigo powder into this compound for experimental applications.
Materials:
-
Indigo powder
-
Deionized water
-
Sodium hydroxide (NaOH), 2 M solution
-
Sodium dithionite (Na₂S₂O₄)
-
Beakers, stir plate, and stir bar
-
Heating mantle or water bath
Methodology:
-
Prepare Indigo Suspension: In a beaker, create a suspension of indigo powder in deionized water. Example: 1 gram of indigo in 50 mL of water.
-
Alkalinize the Solution: While stirring, slowly add 3 mL of a 2 M sodium hydroxide solution to the indigo suspension. The solution should be strongly alkaline.[1]
-
Prepare Reducing Agent: In a separate beaker, dissolve 0.3 g of sodium dithionite in 20 mL of deionized water.[1]
-
Initiate Reduction: Add the freshly prepared sodium dithionite solution to the alkaline indigo suspension.
-
Heat and Observe: Gently heat the mixture to approximately 50°C while continuing to stir.[1]
-
Confirm Solubilization: Observe the color change. The solution should transform from a blue, cloudy suspension to a clear, yellow-green solution, indicating the successful formation of soluble this compound.[1] The vat is now ready for use.
Protocol 2: Preparation of an Organic Fructose-Based Indigo Vat
This protocol outlines an environmentally friendlier method using fructose as the reducing agent.
Materials:
-
Natural indigo powder (2 parts by volume)
-
An alkali: Calcium hydroxide / Calx (2 parts by volume)[13]
-
A reducing agent: Fructose powder (1 part by volume)
-
Warm water (approx. 90°F / 32°C)
-
A non-reactive container with a lid (e.g., 5-gallon bucket)
Methodology:
-
Prepare Vat: Fill the container about two-thirds full with warm water.
-
Add Alkali: Add the calcium hydroxide to the water and stir until it is well-dissolved.
-
Add Indigo: Add the indigo powder and stir thoroughly to wet all the particles. Use a whisk or stir stick to break up any clumps.
-
Add Reducing Agent: Add the fructose powder and stir gently. The goal is to mix the ingredients without introducing excess oxygen into the vat.
-
Reduce the Vat: Cover the container with a lid and let it rest. The reduction process can take several hours. The liquid should become clear and develop a yellow-amber or yellow-green hue.[19] A metallic, coppery-blue film may form on the surface, which is normal.
-
Check for Readiness: Before dyeing, check that the liquid is clear and appropriately colored. The vat is now ready for dyeing.[19]
Visualizations
Caption: The reduction of insoluble indigo to soluble this compound.
Caption: A typical workflow for the vat dyeing process.
Caption: A flowchart for troubleshooting common vat issues.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. brainly.com [brainly.com]
- 4. artsnowlearning.org [artsnowlearning.org]
- 5. botanicalcolors.com [botanicalcolors.com]
- 6. This compound Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US5350425A - Method of reducing vat dyes and the process of dyeing fabrics therein - Google Patents [patents.google.com]
- 10. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Comparison between a Natural Reducing Agent and Sodium Dithionite in Vat, Indigo and Sulphur Dyeing on Cotton Fabric | Scientific.Net [scientific.net]
- 12. blog.ellistextiles.com [blog.ellistextiles.com]
- 13. The Organic Vat — Natural Dyes [naturaldyes.ca]
- 14. sophywong.org [sophywong.org]
- 15. What went wrong with the Indigo Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. kristinarzt.com [kristinarzt.com]
- 20. Indigo Vat Troubleshooting: Tips on Sediment and Sharpening Your Vat — Graham Keegan [grahamkeegan.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Wastewater from Leucoindigo Dyeing Processes
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in leucoindigo dyeing experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you minimize wastewater generation and effectively treat effluent from your dyeing processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its use critical in indigo (B80030) dyeing?
A1: Indigo in its original form is a blue powder that is insoluble in water.[1] To be used as a textile dye, it must be converted into a water-soluble form called "this compound."[1] This is achieved through a chemical reduction process.[1] Once the textile is dipped in the this compound solution and exposed to air, the this compound oxidizes back to its insoluble blue form, fixing the color to the fibers.[1]
Q2: What are the primary environmental concerns associated with traditional this compound dyeing?
A2: Traditional methods often use chemical reducing agents like sodium dithionite, which contribute to a significant chemical load in the wastewater.[2] The dyeing process is also water-intensive, and the resulting effluent is typically characterized by high coloration, Chemical Oxygen Demand (COD), and suspended solids, which can be harmful to aquatic ecosystems if discharged without treatment.[3][4]
Q3: What are the main strategies to minimize wastewater in this compound dyeing?
A3: Key strategies include:
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Process Optimization: Adopting alternative dyeing technologies that use fewer chemicals and less water, such as electrochemical, enzymatic, and foam dyeing.[2]
-
Wastewater Treatment: Implementing effective treatment methods to remove contaminants before discharge.[3]
-
Dye and Water Reuse: Utilizing technologies like membrane filtration to recover and reuse indigo dye and water from the effluent.[5]
Q4: How does electrochemical indigo dyeing reduce wastewater pollution?
A4: Electrochemical dyeing uses an electric current to reduce indigo to its soluble leuco form, which eliminates the need for chemical reducing agents like sodium dithionite.[2] This significantly lowers the chemical pollutant load in the wastewater.[2][6] This method uses only indigo pigment, caustic soda, water, and electricity.[7]
Q5: What is foam dyeing, and how does it contribute to water conservation?
A5: Foam dyeing applies the dye to textiles in a foam medium, which has a high surface-to-liquid ratio.[2] This technique drastically reduces the amount of water required compared to conventional bath dyeing, with potential water savings of up to 100%.[2]
Troubleshooting Guides
Electrochemical Indigo Dyeing
| Problem | Possible Cause | Solution |
| Low or no dye reduction | Insufficient current density. | Increase the current density, as the rate of reduction is directly influenced by the applied current.[2] |
| Incorrect pH of the catholyte. | Adjust the pH to the optimal alkaline range for indigo reduction (typically pH 11-13).[2] | |
| Electrode passivation. | Clean the electrode surfaces to remove any buildup that may be hindering the electron transfer necessary for reduction.[2] | |
| Uneven dyeing | Poor circulation of the dye bath. | Ensure adequate mixing of the catholyte to maintain a uniform concentration of this compound.[2] |
| Fluctuations in current or potential. | Stabilize the power supply to maintain a consistent reduction potential for uniform dyeing.[2] | |
| Poor colorfastness | Incomplete oxidation of this compound on the fiber. | Ensure sufficient air exposure time for the dyed material to fully oxidize the indigo back to its insoluble form.[2] |
| Insufficient penetration of this compound into the fiber. | Optimize the dyeing time and temperature to facilitate better diffusion of the dye into the textile.[2] |
Enzymatic Indigo Dyeing
| Problem | Possible Cause | Solution |
| Inconsistent dyeing results | Variation in enzyme activity. | Use a consistent source and batch of enzyme. Ensure proper storage of enzymes to maintain their activity.[2] |
| Presence of enzyme inhibitors in the dye bath. | Make sure the water and chemicals used are free from substances that could inhibit enzyme function.[2] | |
| Low dye reduction | Insufficient mediator concentration (if used). | Ensure the correct concentration of the redox mediator, which facilitates electron transfer.[2] |
Wastewater Treatment Data
The following tables summarize the efficiency of various methods for treating this compound dyeing wastewater.
Table 1: Chemical Treatment Methods
| Treatment Method | Color Removal Efficiency | COD Removal Efficiency | TSS Removal Efficiency | Settable Solids Removal Efficiency | Reference |
| Lime and Chlorine | 98.73% | 91.67% | 97.09% | 96.47% | [3][8] |
| Aluminum Sulfate | up to 99% | - | - | - | [9] |
| Ferric Sulfate (FeSO4) | up to 95% | - | - | - | [9] |
| Alum, Lime, and Polyelectrolyte | up to 99% | - | - | - | [9] |
Table 2: Membrane Filtration Methods
| Treatment Method | Color Removal Efficiency | COD Removal Efficiency | Reference |
| Microfiltration (0.45 µm) | 64% | 29% | [10] |
| Microfiltration + Ultrafiltration | 86% (additional 62% after MF) | 33% (additional 4% after MF) | [10] |
| Microfiltration + Nanofiltration | 99% | 97% | [10] |
| Ultrafiltration (PVDF membranes) | up to 99% | 80% | [5] |
Table 3: Advanced and Biological Treatment Methods
| Treatment Method | Color Removal Efficiency | COD Removal Efficiency | Reference |
| Advanced Oxidation Processes (Photocatalysis, Fenton) | 95-97% | - | [11] |
| Constructed Wetlands | up to 97% | up to 62% | [9] |
| Macroalgae (Biological) | Breaks down indigo | - | [12] |
| Bioaugmentation and Nanofiltration | >90% (Bio), >96% (NF) | up to 200 mg/L (Bio), >80% (NF) | [13] |
Experimental Protocols
Protocol 1: Wastewater Treatment via Chemical Coagulation (Jar Test)
Objective: To determine the optimal dosage of a chemical coagulant (e.g., aluminum sulfate, ferric chloride) for the removal of color and suspended solids from this compound dyeing wastewater.
Materials:
-
This compound dyeing wastewater
-
Coagulant stock solution (e.g., 10 g/L Aluminum Sulfate)
-
Flocculant (if necessary)
-
Jar testing apparatus with multiple stirrers
-
Beakers (1 L)
-
Pipettes
-
pH meter
-
Spectrophotometer for color measurement
-
Apparatus for measuring Chemical Oxygen Demand (COD) and Total Suspended Solids (TSS)
Methodology:
-
Sample Preparation: Collect a representative sample of the this compound dyeing wastewater.
-
Jar Setup: Fill six 1 L beakers with 500 mL of the wastewater sample and place them in the jar testing apparatus.
-
Coagulant Dosing: While stirring at a rapid mix speed (e.g., 100-120 rpm), add varying doses of the coagulant stock solution to each beaker. Include a control beaker with no coagulant.
-
Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure thorough dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to promote the formation of flocs.
-
Sedimentation: Stop stirring and allow the flocs to settle for 30-60 minutes.
-
Analysis: Carefully collect supernatant from each beaker and analyze for residual color, COD, and TSS.
-
Optimization: The optimal coagulant dose is the one that achieves the highest removal efficiency with the lowest dose.
Protocol 2: Electrochemical Reduction of Indigo
Objective: To reduce indigo to this compound using an electrochemical cell, thereby eliminating the need for chemical reducing agents.
Materials:
-
Electrochemical cell with an anode and a cathode
-
DC power supply
-
Indigo pigment
-
Aqueous solution of sodium hydroxide (B78521) (caustic soda) for electrolyte
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Electrolyte Preparation: Prepare an alkaline electrolyte solution (e.g., 0.1 M NaOH) with a pH between 11 and 13.[2]
-
Indigo Suspension: Disperse the indigo pigment in the electrolyte solution within the cathodic compartment of the electrochemical cell.
-
Electrolysis: Apply a constant current density to the electrodes. The indigo particles in suspension will be reduced to the soluble this compound form at the cathode.
-
Monitoring: Monitor the reduction process by observing the color change of the solution from blue to a yellowish-green, which is characteristic of this compound.[14] The redox potential of the solution can also be monitored.
-
Dye Bath Preparation: Once the reduction is complete, the resulting this compound solution can be directly used as a dye bath.
-
Dyeing: Immerse the textile material in the this compound bath for a specified time.
-
Oxidation: Remove the textile from the bath and expose it to air to allow the this compound to oxidize back to the insoluble blue indigo, fixing the color.
Visualizations
Caption: Workflow for Wastewater Treatment by Chemical Coagulation.
Caption: Strategies for Minimizing Environmental Impact of Dyeing.
References
- 1. Reduction of indigo - RedElec Technologie SA [redelec.ch]
- 2. benchchem.com [benchchem.com]
- 3. Water Quality and Wastewater Treatment Methods from the Process of Dyeing Cloth with Indigo Dye in Northeastern Thailand | Trends in Sciences [tis.wu.ac.th]
- 4. doi.nrct.go.th [doi.nrct.go.th]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. newclothmarketonline.com [newclothmarketonline.com]
- 7. FOR DYERS - Smart Indigo [smartindigo.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 11. A critical review of textile industry wastewater: green technologies for the removal of indigo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Removal of Indigo Dye in Denim Plant Wastewater by CO2-Capturing Macroalgae - Innovation Hub@HK [innovationhub.hk]
- 13. researchgate.net [researchgate.net]
- 14. botanicalcolors.com [botanicalcolors.com]
Technical Support Center: Process Optimization of Indigo Rope Dyeing with Leucoindigo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the process optimization of indigo (B80030) rope dyeing with leucoindigo.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the indigo rope dyeing process.
Shade Consistency and Control
-
Question: What are the primary causes of shade variation (side-to-side, beginning-to-end) in indigo rope dyeing?
-
Answer: Shade variation is a common challenge in indigo dyeing. Key contributing factors include:
-
Uneven Chemical Distribution: Inconsistent concentration of this compound, sodium hydrosulfite, and caustic soda within the dye bath can lead to variations in shade. Poor circulation in the dye box is a frequent cause.[1]
-
Fluctuations in Dye Bath Parameters: Variations in pH and redox potential affect the dye's affinity for the fiber and the stability of the this compound, leading to inconsistent shades.[2][3]
-
Uneven Wet Pickup: If the squeeze rollers apply uneven pressure, the yarn will pick up different amounts of dye liquor, resulting in lighter and darker areas.[1]
-
Inconsistent Yarn Tension: Higher tension in the yarn can reduce dye penetration, leading to a lighter shade.[1]
-
-
-
Question: How can I achieve a consistent and reproducible indigo shade?
-
Answer: To ensure shade consistency, it is crucial to maintain tight control over the dyeing parameters:
-
Optimize Chemical Concentrations: Regularly monitor and maintain the concentrations of indigo, sodium hydrosulfite, and caustic soda in the dye bath.[2][3]
-
Control pH and Redox Potential: Maintain the pH of the dye bath within the optimal range of 10.5-11.5 to achieve a high strike rate of the dye.[2] The redox potential should be kept between -730 mV and -860 mV to ensure the indigo remains in its soluble leuco form.[2][3]
-
Ensure Uniform Squeeze Pressure: Regularly check and adjust the pressure of the squeeze rollers to guarantee even wet pickup across the yarn ropes.[2]
-
Maintain Consistent Yarn Tension: Ensure that the guide rolls are properly aligned to maintain uniform tension on the yarn as it passes through the dye bath.[1]
-
-
Dyeing Defects and Fastness Issues
-
Question: What causes poor rubbing fastness in indigo-dyed yarns?
-
Answer: Poor rubbing fastness, or "crocking," is a characteristic of indigo dyeing but can be exacerbated by certain process parameters. A high concentration of dye on the surface of the yarn, often due to a high dye concentration in the bath, can lead to poor rubbing fastness.[4] Insufficient oxidation time between dips can also contribute to this issue. The nature of "ring dyeing," where the dye is concentrated on the outer layers of the yarn, inherently leads to lower rubbing fastness compared to dyes that penetrate the fiber core.[5]
-
-
Question: My dyed yarn has a reddish or bronze-like shade. What is the cause?
-
Answer: A reddish or bronze-like shade is typically a result of insufficient reduction of the indigo dye.[3] This can be caused by a low concentration of sodium hydrosulfite in the dye bath, which allows the this compound to oxidize prematurely back to its insoluble form. This unreduced dye then adheres to the fiber surface, resulting in the undesirable reddish hue.[3]
-
-
Question: The dyed yarn appears streaky or uneven. What are the possible reasons?
-
Answer: Streakiness or uneven dyeing can be caused by several factors:
-
Improper Scouring: If the initial scouring process does not effectively remove impurities like waxes and pectins from the cotton fibers, the dye will not be absorbed evenly.[6]
-
Foaming in the Dye Bath: Excessive foaming can prevent uniform contact between the yarn and the dye liquor.
-
Floating Material: If the yarn or fabric is not fully submerged in the dye bath, it can lead to splotchy and uneven dye coverage.
-
-
This compound Stability and Bath Maintenance
-
Question: How can I maintain the stability of the this compound in the dye bath?
-
Answer: The stability of the this compound is critical for consistent dyeing results. To prevent premature oxidation:
-
Maintain an Excess of Reducing Agent: A sufficient concentration of sodium hydrosulfite must be present to counteract the effects of oxygen entering the dye bath.[3]
-
Control Redox Potential: Monitoring the redox potential is a direct way to assess the reduction state of the dye bath. A potential between -730 mV and -860 mV indicates a stable this compound solution.[2][3]
-
Minimize Oxygen Exposure: While some oxygen is necessary for the oxidation of the dye on the fiber during the "skying" process, excessive introduction of air into the dye bath should be avoided.
-
-
Data Presentation
Table 1: Key Process Parameters for Indigo Rope Dyeing
| Parameter | Recommended Range | Impact on Dyeing |
| Indigo Concentration | 1.5 - 2.5 g/L[2] | Higher concentration can lead to a greener and lighter shade, while lower concentration can result in a duller, redder shade.[3] |
| Sodium Hydrosulfite | 1.5 - 2.5 g/L[2] | Insufficient amount leads to a reddish, bronze-like shade due to unreduced indigo.[3] |
| Caustic Soda (pH) | 10.5 - 11.5[2][3] | Higher pH can result in a redder and lighter shade, while lower pH can lead to a greener and darker shade.[3] |
| Redox Potential | -730 to -860 mV[2][3] | Indicates the reduction state of the dye bath; crucial for maintaining this compound stability. |
| Dipping Time | 15 - 22 seconds[2][3] | Longer dipping time improves penetration but can reduce the desired "ring dyeing" effect.[2] |
| Airing (Skying) Time | 60 - 75 seconds[2] | Essential for the oxidation of this compound to the insoluble indigo form on the fiber. |
| Temperature | Room Temperature[4] | Indigo dyeing is typically carried out at ambient temperatures. |
Experimental Protocols
1. Preparation of this compound Stock Solution (Vatting)
This protocol describes the reduction of insoluble indigo to its water-soluble leuco form.
-
Materials:
-
Indigo powder
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Caustic soda (NaOH)
-
Water
-
-
Procedure:
-
In a suitable vessel, create a paste of the indigo powder with a small amount of water.
-
In a separate container, dissolve the required amount of caustic soda in water. Caution: This reaction is exothermic.
-
Add the caustic soda solution to the indigo paste and mix thoroughly.
-
Gradually add the sodium hydrosulfite to the alkaline indigo suspension while stirring continuously.
-
The color of the solution will change from blue to a clear yellow-green, indicating the formation of this compound. The stock solution is now ready for addition to the main dye bath.
-
2. Indigo Rope Dyeing Process
This protocol outlines the continuous dyeing of cotton yarn in a rope dyeing range.
-
Pre-treatment:
-
Dyeing:
-
The pre-treated ropes are passed through a series of dye boxes containing the this compound solution.[4]
-
The dipping time in each dye box is typically between 15 and 22 seconds.[2][3]
-
After each dip, the ropes are passed through squeeze rollers to remove excess liquor.[7]
-
The ropes then travel through an "airing" or "skying" zone for 60-75 seconds, where the this compound is oxidized by atmospheric oxygen, fixing the insoluble indigo pigment onto the fibers.[2][7]
-
This dipping and airing cycle is repeated multiple times (typically 6 or more) to build up the desired shade depth.[4]
-
-
Post-treatment:
-
After the final dyeing and oxidation step, the ropes are washed with water at approximately 60°C to remove any unfixed dye.[4]
-
A softener is often applied to lubricate the yarns for subsequent processing.[4]
-
Finally, the ropes are dried, typically leaving a residual moisture content of around 8%.[4]
-
3. Measurement of Redox Potential
-
Equipment:
-
ORP (Oxidation-Reduction Potential) electrode
-
pH/mV meter
-
-
Procedure:
-
Calibrate the pH/mV meter and ORP electrode according to the manufacturer's instructions.
-
Immerse the ORP electrode directly into the dye bath.
-
Allow the reading to stabilize and record the millivolt (mV) value. This reading indicates the redox potential of the dye bath.[8]
-
Mandatory Visualization
Caption: Experimental workflow for indigo rope dyeing.
Caption: Chemical pathway of indigo reduction and oxidation.
Caption: Troubleshooting logic for shade variation issues.
References
- 1. Cross-Shade Variation (CSV) In Indigo Dyeing : Causes and Solutions - Denimandjeans [denimsandjeans.com]
- 2. Indigo Rope Dyeing : Some Important Technical Considerations - Denimandjeans [denimsandjeans.com]
- 3. How to Process Control of indigo rope dyeing ? [bdtextilemates.blogspot.com]
- 4. asjp.cerist.dz [asjp.cerist.dz]
- 5. GENERAL INDIGO DYEING QUESTIONS — Indigo Dyeing : Questions and Answers — Graham Keegan [grahamkeegan.com]
- 6. sahnifabrics.com [sahnifabrics.com]
- 7. sdc.org.uk [sdc.org.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Redox Potential in Leucoindigo Dye Baths
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing redox potential during experiments involving leucoindigo dye baths.
Frequently Asked Questions (FAQs)
Q1: What is the significance of redox potential in a this compound dye bath?
A1: The redox potential of a this compound dye bath is a critical parameter that indicates the reducing state of the system. Indigo (B80030), in its oxidized form, is insoluble in water.[1][2] For dyeing to occur, the indigo must be chemically reduced to its soluble form, known as this compound.[2][3][4] A sufficiently low redox potential ensures that the indigo remains in its soluble leuco form, allowing it to be absorbed by the textile fibers.[5] If the redox potential is too high (not negative enough), the this compound will oxidize back to its insoluble form, leading to poor dye uptake and uneven coloring.[5]
Q2: What is the optimal redox potential range for a this compound dye bath?
A2: The optimal redox potential for a this compound dye bath typically falls within the range of -700 mV to -950 mV. More specifically, a range of -730 mV to -860 mV is often cited for effective dyeing.[6] Maintaining the potential within this range ensures that the indigo is sufficiently reduced to its soluble leuco form without causing over-reduction, which can negatively impact the final shade and dye quality.[4]
Q3: How does pH affect the redox potential and the dyeing process?
A3: The pH of the dye bath plays a crucial role in the dyeing process and is directly related to the redox potential. An alkaline environment, typically with a pH between 10.5 and 11.5, is necessary for the reduction of indigo to this compound.[6][7][8] At this pH, the formation of monophenolate ions is favored, which leads to a higher color yield.[6] The reduction potential of commonly used reducing agents like sodium dithionite (B78146) is also pH-dependent, being more effective at higher pH levels.[8] However, a pH that is too high can lead to poor dye penetration.[6]
Q4: What are the common causes of an unstable redox potential?
A4: An unstable redox potential in a this compound dye bath can be caused by several factors:
-
Introduction of Oxygen: Exposure to air will cause the this compound to oxidize back to its insoluble form, leading to an increase in the redox potential.[6][9]
-
Insufficient Reducing Agent: An inadequate concentration of the reducing agent, such as sodium dithionite, will not be able to maintain a sufficiently low redox potential.[6]
-
Incorrect pH: As the effectiveness of many reducing agents is pH-dependent, an incorrect pH can lead to a less negative and unstable redox potential.[8]
-
Temperature Fluctuations: Temperature can influence the rate of both the reduction and oxidation reactions, thereby affecting the stability of the redox potential.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor or No Dyeing | The redox potential is too high (not negative enough), indicating the indigo is not in its soluble leuco form.[5] | Measure the redox potential using an ORP electrode. If it is above the optimal range (-700 mV to -950 mV), add a small amount of reducing agent (e.g., sodium dithionite) and re-measure.[6] Ensure the pH is within the optimal range (10.5-11.5).[6] |
| Uneven Dyeing (Tailing) | Fluctuations in the redox potential during the dyeing process. This can be due to changes in salt concentration or oxidative effects.[5] | Stabilize the dye bath by ensuring a slight excess of the reducing agent.[5] For continuous processes, monitor the redox potential in real-time and adjust the addition of the reducing agent as needed.[1] |
| Color of the Dye Bath is Blue Instead of Yellow-Green | The this compound has been oxidized back to insoluble indigo.[3][10] | This indicates the redox potential is too high. Add more reducing agent to the bath and ensure it is well-mixed. The bath should return to a yellow-green color, characteristic of this compound.[3][10] |
| Dye Rubs Off Easily (Poor Crocking Fastness) | Incomplete oxidation of the this compound within the fibers or surface deposition of un-oxidized dye. | Ensure adequate airing time between dips to allow for complete oxidation of the this compound to insoluble indigo within the fibers.[6] A post-dyeing wash can help remove any loosely bound dye particles. |
Quantitative Data Summary
| Parameter | Optimal Range | Unit | Reference |
| Redox Potential | -700 to -950 | mV | [4][11] |
| pH | 10.5 to 11.5 | [6] | |
| Sodium Dithionite Concentration | 1.5 to 2.5 | g/L | [6] |
| Dipping Time | 15 to 22 | seconds | [6] |
| Airing Time | 60 to 75 | seconds | [6] |
Experimental Protocols
Methodology for Measuring Redox Potential
-
Apparatus: An Oxidation-Reduction Potential (ORP) probe connected to a pH/mV meter.[12]
-
Calibration: Calibrate the ORP electrode according to the manufacturer's instructions using a standard redox solution.
-
Procedure: a. Carefully immerse the ORP electrode into the this compound dye bath. b. Allow the reading to stabilize. This may take a few minutes. c. Record the redox potential in millivolts (mV). d. Clean the electrode thoroughly with deionized water after each measurement.
Methodology for Spectrophotometric Determination of this compound
This method is used to determine the concentration of the soluble leuco-indigo form.
-
Apparatus: A UV-Vis spectrophotometer.
-
Procedure: a. Prepare a series of standard solutions of known this compound concentrations. b. Measure the absorbance of the reduced alkaline aqueous solution. The reduced form of indigo shows an absorption maximum at approximately 420 nm.[7] c. Take a sample from the experimental dye bath. It may need to be diluted to fall within the linear range of the spectrophotometer. d. Measure the absorbance of the sample at the same wavelength. e. Calculate the concentration of this compound in the sample by comparing its absorbance to the calibration curve generated from the standard solutions.
Visualizations
Caption: The redox cycle of indigo, showing the reduction to soluble this compound for dyeing and subsequent oxidation back to the insoluble form.
Caption: A logical workflow for troubleshooting common issues in a this compound dye bath by systematically checking and adjusting redox potential and pH.
References
- 1. metrohm.com [metrohm.com]
- 2. This compound | dye | Britannica [britannica.com]
- 3. utupub.fi [utupub.fi]
- 4. researchgate.net [researchgate.net]
- 5. sdc.org.uk [sdc.org.uk]
- 6. How to Process Control of indigo rope dyeing ? [bdtextilemates.blogspot.com]
- 7. ifatcc.org [ifatcc.org]
- 8. reddit.com [reddit.com]
- 9. GENERAL INDIGO DYEING QUESTIONS — Indigo Dyeing : Questions and Answers — Graham Keegan [grahamkeegan.com]
- 10. m.youtube.com [m.youtube.com]
- 11. irjet.net [irjet.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Concentrated Leucoindigo Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with concentrated leucoindigo solutions. Our aim is to help you avoid precipitation and ensure the stability of your solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of precipitation in my concentrated this compound solution?
A1: Precipitation in concentrated this compound solutions is primarily caused by two factors:
-
Oxidation: this compound is the reduced, soluble form of indigo (B80030). It is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This oxidation process converts this compound back into its insoluble parent compound, indigo, which then precipitates out of the solution.[1][2][3]
-
Suboptimal pH: The solubility of this compound is highly dependent on the pH of the solution. An alkaline environment, typically between pH 10 and 12, is necessary to maintain this compound in its dissolved, anionic form.[4][5][6] If the pH drops to acidic or even neutral levels, this compound can protonate and become less soluble, leading to precipitation.[7]
Q2: How can I prevent the oxidation of my this compound solution?
A2: To prevent oxidation, it is crucial to minimize the solution's exposure to air. This can be achieved by:
-
Working under an inert atmosphere: Handling and storing the solution under an inert gas like nitrogen or argon can significantly reduce the rate of oxidation.[8][9]
-
Using sealed containers: Store your this compound solutions in tightly sealed containers to limit contact with air.[1][10]
-
Adding antioxidants or stabilizing agents: Certain reducing agents can also function as stabilizers in the solution.[11][12] Additionally, embedding the this compound in a matrix like a nanocellulose suspension can limit oxygen diffusion and enhance stability.[13]
Q3: What is the optimal pH for maintaining a stable this compound solution, and how do I maintain it?
A3: The optimal pH for maintaining a stable this compound solution is in the alkaline range, typically between 10 and 12.[6] To maintain this pH:
-
Use appropriate alkalis: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used to create the necessary alkaline conditions.
-
Consider mixed alkali systems: For highly concentrated solutions, using a mixture of at least two different alkali metal hydroxides (e.g., a combination of NaOH and KOH where neither component exceeds 70 mol%) can surprisingly enhance stability and prevent crystallization.[8][14]
-
Buffer the solution: While less common in traditional dyeing, for specific laboratory applications, a suitable alkaline buffer system could be employed to ensure stable pH.
Q4: Can temperature fluctuations affect the stability of my concentrated this compound solution?
A4: Yes, temperature can significantly impact the stability of your solution. While some studies on indigo reduction show increased this compound concentration at higher temperatures like 50°C under specific, controlled conditions[4], for storage purposes, refrigerated temperatures are generally recommended to slow down potential degradation reactions.[1] High temperatures can accelerate both oxidation and other degradation pathways.[15] For highly concentrated solutions (e.g., above 35% by weight), storage at elevated temperatures (e.g., 40 to 60°C) might be necessary to prevent crystallization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid precipitation of a blue solid upon exposure to air. | Oxidation of this compound to insoluble indigo.[1][2] | Immediately purge the container with an inert gas (e.g., nitrogen) and ensure it is tightly sealed. For future experiments, handle the solution under an inert atmosphere.[8][9] |
| A white or yellowish precipitate forms in the solution. | The pH of the solution has dropped, causing the protonated, less soluble form of this compound to precipitate. | Measure the pH of the solution. If it is below 10, carefully add a concentrated solution of NaOH or KOH to raise the pH to the 10-12 range.[5][6] |
| Crystals are forming in my highly concentrated this compound solution during storage. | The concentration of a single alkali metal salt of this compound has exceeded its solubility limit. | Prepare the solution using a mixture of at least two alkali metal hydroxides (e.g., NaOH and KOH) with neither exceeding 70 mol% of the total alkali content.[8][14] This can significantly increase the stability and prevent crystallization. |
| The solution color fades, and a precipitate appears over time, even in a sealed container. | Slow oxygen ingress or reaction with other components in the solution. The reducing agent may be depleted. | Consider adding a stabilizing agent or a compatible, slow-acting reducing agent to the solution.[11][12] Storing at refrigerated temperatures can also slow this process.[1] For long-term stability, consider biochemical protecting groups to form indican, which is stable and can be converted to this compound when needed.[16] |
Experimental Protocols
Protocol 1: Preparation of a Stable Concentrated this compound Solution using a Mixed Alkali System
This protocol is adapted from a patented method for creating stable, concentrated this compound solutions.[8]
Materials:
-
Indigo powder
-
Sodium hydroxide (NaOH)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrogenation catalyst (e.g., palladium on carbon)
-
Hydrogen gas source
-
Reaction vessel equipped with a stirrer and gas inlet/outlet
Procedure:
-
Prepare a 45% (w/w) aqueous alkali metal hydroxide solution by dissolving equal molar amounts of NaOH and KOH in deionized water.
-
In the reaction vessel, create an initial suspension containing 20-30% by weight of indigo in an aqueous solution containing 4-10% by weight of the mixed alkali hydroxide solution.
-
Add the hydrogenation catalyst to the suspension.
-
Purge the vessel with nitrogen and then introduce hydrogen gas.
-
Stir the mixture vigorously to facilitate the catalytic hydrogenation of indigo to this compound.
-
Monitor the reaction until the initial amount of indigo is fully reduced.
-
Gradually add more indigo powder and, if necessary, more of the mixed alkali hydroxide solution to achieve the final desired concentration of this compound (up to 55% by weight).
-
Continue the hydrogenation until all the added indigo is converted to this compound.
-
Once the reaction is complete, stop the hydrogen supply and purge the vessel with nitrogen.
-
Filter off the catalyst under an inert atmosphere.
-
Store the resulting concentrated this compound solution in a tightly sealed container under a nitrogen atmosphere.
Protocol 2: Stabilization of this compound using a Nanocellulose Suspension
This protocol is based on research demonstrating the stabilizing effect of nanocellulose on this compound.[13]
Materials:
-
Indigo powder
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Nanocellulose suspension (e.g., 1.0 wt%)
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
Prepare an aqueous indigo solution (e.g., 2 mg/mL).
-
Heat the indigo solution to 50°C.
-
Add sodium carbonate to the solution until a pH of 10 is reached.
-
Add sodium dithionite (e.g., 2 mg/mL) to the solution and stir for 30 minutes at 50°C to reduce the indigo to this compound. The solution should turn a clear yellowish-green.
-
In a separate open vial, place the nanocellulose suspension.
-
Add the freshly prepared this compound solution to the nanocellulose suspension in a volumetric ratio of 1:2.5 (this compound solution : nanocellulose suspension).
-
Mix the combined solution with a magnetic stirrer. The nanocellulose matrix will help to physically limit the diffusion of oxygen, thereby slowing the re-oxidation of this compound to indigo.
Visualizing Key Relationships
Below are diagrams illustrating the critical factors that influence the stability of this compound solutions.
Caption: Factors influencing this compound stability.
References
- 1. This compound | C16H12N2O2 | CID 23035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. artsnowlearning.org [artsnowlearning.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. CA2336643C - Concentrated this compound solutions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. US20080295259A1 - Method for stabilizing leuco-type colorant - Google Patents [patents.google.com]
- 12. FI95477B - Method for stabilizing a leuco dye solution and a radiation-polymerizable mixture containing a leuco dye - Google Patents [patents.google.com]
- 13. research.aalto.fi [research.aalto.fi]
- 14. TW444049B - Concentrated leuco indigo solutions and process for preparing them - Google Patents [patents.google.com]
- 15. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure [mdpi.com]
- 16. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Leucoindigo Solutions with Surfactants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of surfactants on the stability of leucoindigo solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable?
This compound, the reduced and soluble form of indigo (B80030), is highly susceptible to oxidation. When exposed to atmospheric oxygen, it readily converts back to the insoluble blue indigo pigment, causing the solution to become unstable and precipitate. This oxidation is the primary cause of instability.[1]
Q2: How can surfactants improve the stability of my this compound solution?
Surfactants can enhance the stability of this compound solutions primarily through a mechanism known as micellar encapsulation.[2] Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In aqueous solutions, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate hydrophobic molecules like this compound, protecting them from oxidation by limiting their exposure to dissolved oxygen in the aqueous phase.[2][3]
Q3: What types of surfactants can be used to stabilize this compound?
Anionic, non-ionic, and cationic surfactants can all be used to stabilize this compound solutions, although their effectiveness and potential interactions may vary.
-
Non-ionic surfactants: These are often a good choice as they are generally less reactive and can provide effective steric stabilization.[3][4]
-
Anionic surfactants: These can also be effective at encapsulating and stabilizing this compound.
-
Cationic surfactants: While they can form micelles, their positively charged head groups might interact with other components in the solution.[5]
The choice of surfactant will depend on the specific experimental conditions, including pH and the presence of other ions.
Q4: How does surfactant concentration affect this compound stability?
The concentration of the surfactant is a critical factor. Surfactants will only form micelles and encapsulate this compound above their Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist as monomers and will not provide significant protection against oxidation. Increasing the surfactant concentration above the CMC generally leads to a greater number of micelles and can enhance the stability of the this compound solution. However, excessively high concentrations may lead to other issues, such as increased viscosity or interference with downstream applications.
Troubleshooting Guide
| Issue | Observation | Potential Cause | Recommended Action |
| Rapid color change from yellow/green to blue and precipitation | The this compound solution quickly turns blue and a solid precipitate (indigo) forms, even in the presence of a surfactant. | 1. Surfactant concentration is below the CMC. 2. Inadequate mixing. 3. High levels of dissolved oxygen. | 1. Increase the surfactant concentration to ensure it is above its CMC. 2. Ensure thorough but gentle mixing of the surfactant into the this compound solution. 3. Consider de-gassing the water used to prepare the solutions or working under an inert atmosphere (e.g., nitrogen). |
| Formation of a cloudy or hazy solution upon adding the surfactant | The solution loses its clarity after the addition of the surfactant. | 1. The surfactant is not fully dissolved. 2. Incompatibility between the surfactant and other components in the solution. 3. The temperature is below the surfactant's Krafft point (for ionic surfactants). | 1. Gently warm the solution or allow more time for the surfactant to dissolve completely. 2. Check for potential interactions with salts or other additives. 3. If using an ionic surfactant, ensure the temperature is above its Krafft point. |
| Phase separation or formation of a gel | The solution separates into two layers or becomes viscous and difficult to handle. | 1. Excessively high surfactant concentration. 2. Interaction between an ionic surfactant and oppositely charged species in the solution. | 1. Reduce the surfactant concentration. 2. If using an ionic surfactant, consider switching to a non-ionic surfactant to minimize electrostatic interactions. |
| Interference with downstream applications (e.g., dyeing, chemical reactions) | The stabilized this compound solution does not perform as expected in subsequent experimental steps. | The surfactant is interfering with the process. | Select a surfactant that is known to be compatible with your specific application. For example, in textile dyeing, certain surfactants can act as leveling agents, while others might hinder dye uptake. |
Data Presentation
The following tables provide illustrative data on the stability of this compound solutions in the presence of different types of surfactants. This data is representative of expected trends based on the principles of micellar stabilization. Actual results may vary depending on the specific surfactant used, concentration, temperature, and other experimental conditions.
Table 1: Effect of Surfactant Type on this compound Stability
| Surfactant Type (at 5x CMC) | This compound Concentration after 1 hour (% of initial) | This compound Concentration after 6 hours (% of initial) |
| None (Control) | 20% | < 5% |
| Anionic (e.g., SDS) | 85% | 60% |
| Non-ionic (e.g., Triton X-100) | 90% | 75% |
| Cationic (e.g., CTAB) | 80% | 55% |
Table 2: Effect of Non-ionic Surfactant Concentration on this compound Stability
| Surfactant Concentration (relative to CMC) | This compound Concentration after 4 hours (% of initial) |
| 0 (Control) | < 10% |
| 0.5x CMC | 25% |
| 1x CMC | 60% |
| 5x CMC | 80% |
| 10x CMC | 85% |
Experimental Protocols
Protocol 1: Preparation of a Surfactant-Stabilized this compound Solution
This protocol describes the reduction of indigo to this compound and its subsequent stabilization with a surfactant.
Materials:
-
Indigo powder
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium carbonate (Na₂CO₃)
-
Surfactant (e.g., Triton X-100, Sodium Dodecyl Sulfate)
-
Deionized, de-gassed water
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
pH meter
Methodology:
-
Prepare an indigo suspension: In a beaker, add 1 gram of indigo powder to 100 mL of deionized, de-gassed water. Stir to create a suspension.
-
Alkalinize the solution: Gently warm the suspension to approximately 50°C. Add sodium carbonate until the pH of the solution is between 10 and 11.
-
Reduce the indigo: While stirring, slowly add 1 gram of sodium dithionite to the warm, alkaline indigo suspension. The solution should change color from blue to a clear yellow or yellow-green, indicating the formation of this compound.
-
Prepare the surfactant solution: In a separate beaker, dissolve the desired amount of surfactant in 50 mL of deionized, de-gassed water. Ensure the surfactant is fully dissolved. The concentration should be above the CMC of the chosen surfactant.
-
Stabilize the this compound: Gently and slowly, add the surfactant solution to the this compound solution while stirring. Avoid vigorous mixing to minimize the introduction of air.
-
Storage: Store the stabilized this compound solution in a sealed container, protected from light.
Protocol 2: Monitoring this compound Stability using UV-Vis Spectroscopy
This protocol outlines how to quantify the stability of a this compound solution over time.
Materials:
-
Surfactant-stabilized this compound solution
-
UV-Vis spectrophotometer
-
Cuvettes
Methodology:
-
Initial measurement: Immediately after preparing the stabilized this compound solution, take a sample and measure its UV-Vis absorption spectrum. This compound has a characteristic absorption maximum at approximately 410 nm.[6] Record the absorbance at this wavelength.
-
Time-course measurements: At regular intervals (e.g., every 30 minutes or every hour), take another sample from the stored solution and measure its UV-Vis spectrum.
-
Data analysis: Plot the absorbance at 410 nm as a function of time. A decrease in absorbance indicates the oxidation of this compound back to indigo. The rate of this decrease can be used to quantify the stability of the solution.
Visualizations
Caption: Experimental workflow for preparing and analyzing surfactant-stabilized this compound.
Caption: Troubleshooting guide for unstable this compound solutions.
References
- 1. research.aalto.fi [research.aalto.fi]
- 2. Controlling Molecular Dye Encapsulation in the Hydrophobic Core of Core–Shell Nanoparticles for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Leucoindigo Quantification by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of leucoindigo against alternative analytical techniques. The objective is to offer a data-driven cross-validation to aid in the selection of the most suitable method based on experimental needs, sample complexity, and analytical performance.
This compound, the reduced and soluble form of indigo (B80030), is a crucial intermediate in various industrial and research applications, including textile dyeing and the development of new drug candidates. Accurate quantification of this compound is essential for process optimization, quality control, and pharmacological studies. However, its inherent instability, as it readily oxidizes back to indigo in the presence of air, presents a significant analytical challenge.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between performance, speed, and cost. The following table summarizes the key performance parameters for the quantification of this compound by HPLC and two common alternative methods: UV-Visible Spectrophotometry and Redox Titration.
| Parameter | HPLC | UV-Visible Spectrophotometry | Redox Titration |
| Principle | Chromatographic separation followed by UV-Vis detection. | Measurement of light absorbance at a specific wavelength (λmax ≈ 407 nm).[1][2] | Oxidation of this compound with a titrant (e.g., potassium hexacyanoferrate).[1][2] |
| Selectivity | High (can distinguish between this compound, indigo, and other impurities).[3][4] | Moderate (susceptible to interference from other compounds absorbing in the same region). | Moderate (other reducing agents in the sample can interfere). |
| Sensitivity | High | Good | Moderate |
| Linearity Range | Wide | Narrower (e.g., 0–10.0 mg·L−1).[5] | Wide.[1][2] |
| Accuracy | High | Good (recoveries around 100% have been reported).[5] | High |
| Precision | High | Good | Good |
| Analysis Time | Moderate (minutes per sample) | Fast (seconds per sample) | Slow (minutes per sample) |
| Cost | High (instrumentation and solvents) | Low | Low |
| Key Advantage | High selectivity and specificity. | Speed and simplicity. | Low cost and robustness. |
| Key Disadvantage | Higher cost and complexity. | Prone to interference and narrower linear range.[5] | Labor-intensive and susceptible to interference from other reducing agents. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantification of this compound by HPLC, UV-Visible Spectrophotometry, and Redox Titration.
HPLC Method for this compound Quantification
This protocol is a representative method based on reverse-phase chromatography. Optimization is recommended for specific sample matrices.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a specialized column like Newcrom R1 is recommended.[6][7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid to improve peak shape.[6] A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[7]
-
Flow Rate: 0.7 - 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: this compound exhibits an absorbance maximum around 407 nm. However, monitoring at a lower wavelength, such as 280 nm, might also be feasible depending on the desired sensitivity and potential interferences.
-
Sample Preparation:
-
Due to the rapid oxidation of this compound, sample preparation should be performed under an inert atmosphere (e.g., in a glovebox or with nitrogen purging) if possible.
-
Prepare a stock solution of the this compound sample in a suitable deoxygenated solvent.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Filter the samples and standards through a 0.45 µm syringe filter before injection.
-
UV-Visible Spectrophotometry Method
This method is rapid but less specific than HPLC.
-
Instrumentation: UV-Visible Spectrophotometer.
-
Procedure:
-
Prepare a series of standard solutions of this compound in an aqueous medium.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for this compound (approximately 407 nm).[1][2]
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
-
Note: This method is prone to interference from any other compounds in the sample that absorb light at 407 nm.
Redox Titration Method
This is a classical chemical method that can be robust and cost-effective.
-
Reagents:
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) as the titrant.
-
A suitable indicator.
-
-
Procedure:
-
Pipette a known volume of the this compound solution into a flask.
-
Titrate the this compound solution with a standardized solution of potassium hexacyanoferrate(III).
-
The endpoint is detected by a color change of the indicator.
-
The concentration of this compound is calculated based on the stoichiometry of the redox reaction.
-
-
Note: This method will quantify all reducing agents in the sample that react with potassium hexacyanoferrate(III), not just this compound.
Mandatory Visualizations
To further clarify the experimental workflow and the relationships between the different analytical methods, the following diagrams are provided.
Caption: Experimental workflow for the quantification and validation of this compound.
Caption: Logical relationships between analytical methods and performance parameters.
References
- 1. thescipub.com [thescipub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium Dithionite and Glucose as Reducing Agents for Indigo
For researchers, scientists, and drug development professionals, the choice of a reducing agent is critical in processes involving indigo (B80030), a compound with historical significance in dyeing and emerging applications in various scientific fields. This guide provides a detailed, data-driven comparison of two common reducing agents for indigo: the traditional yet environmentally taxing sodium dithionite (B78146) and the greener alternative, glucose.
This analysis synthesizes experimental data to evaluate the performance of each reducing agent based on reduction potential, color strength of the resulting dye, and fastness properties. Detailed experimental protocols are provided to ensure reproducibility, and the underlying chemical pathways are illustrated.
Performance Data Summary
The selection of a reducing agent for indigo reduction hinges on a trade-off between efficiency and environmental impact. The following tables summarize the key quantitative performance indicators for sodium dithionite and glucose.
| Reducing Agent | Optimum Reduction Temperature (°C)[1][2][3] | Optimum Reduction Duration (min)[1] |
| Sodium Dithionite | 70 | 10 |
| Glucose | 70 | 10 |
| Reducing Agent | Reduction Potential at 70°C (mV)[1] |
| Sodium Dithionite | -924 |
| Glucose | -722 |
| Reducing Agent | Relative Color Strength (K/S Value)[1] | Wash Fastness[1][2][3] |
| Sodium Dithionite | Higher (by ~1 unit) | Good |
| Glucose | Lower | Slightly Better |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the reduction of indigo using both sodium dithionite and glucose, based on established experimental practices.
Indigo Reduction with Sodium Dithionite
This protocol outlines the traditional method for reducing indigo to its soluble leuco form.
Materials:
-
Natural indigo powder (4 g)
-
Sodium dithionite (Na₂S₂O₄) (10 g/L)
-
Sodium hydroxide (B78521) (NaOH) (12 g/L)
-
Scoured cotton fabric (2 g)
-
Deionized water
-
Wetting agent (1 g/L)
-
Beakers, heating mantle, stirring apparatus
Procedure:
-
Fabric Scouring: The cotton fabric is first scoured at 90-95°C for 45 minutes in a solution containing 4 g/L NaOH and 1 g/L wetting agent, with a liquor ratio of 30:1. The fabric is then rinsed with hot and cold water and air-dried.[1]
-
Dye Bath Preparation: A dye bath is prepared with a liquor ratio of 50:1, containing 4 g of natural indigo, 12 g/L of NaOH, and 10 g/L of Na₂S₂O₄.[1]
-
Reduction: The reduction process is carried out at an optimal temperature of 70°C for 10 minutes.[1]
-
Dyeing: The scoured cotton fabric is immersed in the dyebath at 30°C for a duration of 10, 20, or 30 minutes.[1]
-
Oxidation: After dyeing, the fabric is removed from the bath and exposed to air, allowing the leuco-indigo to oxidize back to the insoluble blue indigo pigment within the fibers.
-
Rinsing: The dyed fabric is rinsed thoroughly with water to remove any unfixed dye.
Indigo Reduction with Glucose
This protocol details a more environmentally friendly approach to indigo reduction.
Materials:
-
Natural indigo powder (4 g)
-
D(+)-glucose (20 g/L)
-
Sodium hydroxide (NaOH) (12 g/L)
-
Scoured cotton fabric (2 g)
-
Deionized water
-
Wetting agent (1 g/L)
-
Beakers, heating mantle, stirring apparatus, optional: ultrasonic washer
Procedure:
-
Fabric Scouring: The cotton fabric is prepared using the same scouring process as described for the sodium dithionite method.[1]
-
Dye Bath Preparation: A dye bath is prepared with a liquor ratio of 50:1, containing 4 g of natural indigo, 12 g/L of NaOH, and 20 g/L of glucose.[1]
-
Reduction: The reduction is performed at an optimal temperature of 70°C for 10 minutes.[1] For smaller-scale experiments, placing the reaction vessel in a hot water bath (e.g., 50°C) within an ultrasonic washer for approximately 3 minutes can accelerate the reduction, resulting in a clear yellow solution of leuco-indigo.[4]
-
Dyeing: The scoured cotton fabric is immersed in the dyebath at 30°C for 10, 20, or 30 minutes.[1] Ultrasonic application at 50°C for 3 minutes can also be used during the dyeing step.[4]
-
Oxidation: The fabric is removed from the dye bath and exposed to air for approximately 10 minutes to facilitate the oxidation of the leuco-indigo.[4]
-
Rinsing: The dyed fabric is rinsed with water to remove excess dye.
Chemical Pathways and Mechanisms
The reduction of indigo involves the conversion of the water-insoluble blue pigment into its water-soluble, yellow-green leuco form. This transformation is a two-electron reduction process.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. [PDF] Comparison of sodium dithionite and glucose as a reducing agent for natural indigo dyeing on cotton fabrics | Semantic Scholar [semanticscholar.org]
- 3. Comparison of sodium dithionite and glucose as a reducing agent for natural indigo dyeing on cotton fabrics | MATEC Web of Conferences [matec-conferences.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Leucoindigo and Other Leuco Dyes in Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of leucoindigo and other common leuco dyes in various sensing applications. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate dye for their specific needs.
Introduction to Leuco Dyes in Sensing
Leuco dyes are versatile molecules that can exist in two forms: a colored form and a colorless (leuco) form. The transition between these two states can be triggered by various stimuli, including changes in pH, temperature, light, or the presence of specific chemical species. This reversible or irreversible color change forms the basis of their application in a wide array of sensing technologies. While this compound is a well-known vat dye, its potential in modern sensing applications is being increasingly explored, alongside other established leuco dyes such as those from the fluoran (B1223164), triarylmethane, and rhodamine families.
The core principle behind the sensing mechanism of many leuco dyes involves a structural transformation. For instance, lactone-ring opening in fluoran and rhodamine dyes, or the reduction/oxidation of the indigo (B80030) moiety, leads to a significant change in the molecule's electronic conjugation, resulting in a visible color change or a turn-on/turn-off fluorescent response. These properties make them attractive candidates for the development of simple, cost-effective, and often visual sensors.
Comparative Performance of Leuco Dyes in Sensing Applications
The selection of a leuco dye for a specific sensing application depends on several factors, including the target analyte, the desired sensitivity and selectivity, response time, and the operational environment. This section compares the performance of this compound with other prominent leuco dyes in various sensing domains.
Signaling Pathways and Mechanisms
The sensing mechanisms of leuco dyes are diverse. Below are simplified diagrams illustrating the general signaling pathways for different classes of leuco dyes.
Caption: Lactone-based leuco dye sensing mechanism.
Caption: Redox sensing mechanism of the this compound/indigo couple.
Quantitative Performance Data
The following tables summarize the quantitative performance of various leuco dyes in different sensing applications based on available literature.
Table 1: Performance of Leuco Dyes in Biosensing and Chemical Sensing
| Leuco Dye Class | Specific Dye Example | Analyte | Sensing Principle | Limit of Detection (LOD) | Response Time | Reference |
| Indigo | This compound | Indigo concentration | Electrochemical oxidation | Not specified for external analytes | Fast | [1][2] |
| Triarylmethane | Leuco Malachite Green | Malachite Green & Leuco Malachite Green | Enzyme (Butyrylcholinesterase) inhibition | 0.25 ppb | Not specified | [3][4] |
| Triarylmethane | Leuco Crystal Violet | Heme (in blood) | Oxidation | Not specified | Rapid | [1][5] |
| Rhodamine | Rhodamine B derivative | Cu²⁺ | Spirolactam ring opening (Fluorescence turn-on) | Not specified | < 1 minute | [6] |
| Rhodamine | Rhodamine 6G derivative | Pb²⁺ | Spirolactam ring opening (Colorimetric & Fluorometric) | Not specified | Not specified | [7] |
| Phenothiazine | Leucomethylene Blue | Reactive Oxygen/Nitrogen Species (ROS/RNS) | Oxidation | Not specified | Not specified | [8][9] |
Table 2: General Characteristics of Leuco Dye Classes for Sensing
| Leuco Dye Class | Common Analytes | Key Advantages | Key Limitations |
| Indigo | Redox-active species | Well-defined redox chemistry, potential for electrochemical sensing. | Limited demonstrated applications in sensing diverse analytes. |
| Triarylmethane | pH, specific enzymes, oxidizing agents | High molar absorptivity of colored form, visible color change. | Can be sensitive to environmental factors like light.[10] |
| Fluoran | pH, temperature | Wide range of colors achievable through structural modification.[11] | Susceptible to photodegradation. |
| Rhodamine | Metal ions, pH | High fluorescence quantum yield, "off-on" switching mechanism.[6] | Can be sensitive to pH changes. |
| Phenothiazine | Reactive Oxygen Species | Can be tailored for specific ROS/RNS. | Synthesis of derivatives can be complex. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the preparation and use of leuco dye-based sensors.
Preparation of a Leuco Malachite Green-Based Biosensor for Total Malachite Green Detection
This protocol is based on the work by Hidayah et al. for the development of an enzyme-based biosensor.[3][4]
Materials:
-
Butyrylcholinesterase (BuChE) enzyme
-
Screen-printed carbon electrode (SPCE)
-
Butyrylthiocholine (B1199683) iodide (BTCi)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Malachite Green (MG) and Leuco Malachite Green (LMG) standards
-
Cyclic Voltammetry (CV) and Chronoamperometry (CM) setup
Experimental Workflow:
Caption: Fabrication and measurement process for a leuco malachite green biosensor.
Procedure:
-
Enzyme Immobilization: The Butyrylcholinesterase enzyme (4 U/mL) is immobilized on the surface of a screen-printed carbon electrode through the electropolymerization of pyrrole (0.08 M).[3]
-
Electrode Characterization: The active surface area of the working electrode is characterized electrochemically using cyclic voltammetry with potassium hexacyanoferrate (II) trihydrate.[3]
-
Optimization: The supporting electrolyte, pH, applied potential, and incubation/response times are optimized to achieve the best sensor performance.[3]
-
Measurement: The sensor is incubated with the sample containing Malachite Green and/or Leuco Malachite Green. This leads to the inhibition of the BuChE enzyme.
-
The substrate, butyrylthiocholine iodide (BTCi), is added. The enzymatic hydrolysis of BTCi produces thiocholine, which is then electrochemically oxidized.
-
The oxidation current is measured using chronoamperometry. The degree of current inhibition is proportional to the concentration of total Malachite Green in the sample.[4]
-
Validation: The results from the biosensor are validated using a standard method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
Synthesis of a Rhodamine-Based Fluorescent Sensor for Metal Ion Detection
This protocol is a general representation based on the synthesis of rhodamine derivatives for metal ion sensing.[6]
Materials:
-
Rhodamine B base
-
Ethylenediamine
-
Acetonitrile (solvent)
-
Tris-HCl buffer
-
Metal ion salt solutions (e.g., CuCl₂)
-
Fluorescence spectrophotometer
Experimental Workflow:
Caption: Synthesis and application of a rhodamine-based fluorescent sensor.
Procedure:
-
Synthesis: A rhodamine B derivative is synthesized by reacting rhodamine B with a suitable ligand, for example, ethylenediamine, in a solvent like acetonitrile. This reaction typically forms the spirolactam ring, rendering the dye colorless and non-fluorescent.
-
Purification: The synthesized product is purified using appropriate chromatographic techniques.
-
Sensor Preparation: A stock solution of the purified rhodamine derivative is prepared in a suitable solvent mixture, such as acetonitrile/water.[6]
-
Sensing Assay: The sensor stock solution is diluted in a buffered aqueous solution (e.g., Tris-HCl, pH 7.2). The initial fluorescence of the solution is measured, which should be low (fluorescence "off" state).
-
A solution containing the target metal ion (e.g., Cu²⁺) is added to the sensor solution.
-
The binding of the metal ion to the ligand part of the sensor induces the opening of the spirolactam ring.
-
The fluorescence emission spectrum is recorded. A significant increase in fluorescence intensity (fluorescence "on" state) at the characteristic emission wavelength of the open-ring rhodamine B indicates the presence of the target metal ion.[6]
-
A calibration curve can be constructed by measuring the fluorescence intensity at varying concentrations of the metal ion to determine the limit of detection.
Conclusion
Leuco dyes represent a powerful and versatile class of molecules for the development of a wide range of chemical sensors and biosensors. While this compound's primary application has historically been in the textile industry, its well-defined redox properties suggest significant potential for electrochemical sensing that is yet to be fully realized in diverse analytical applications. In contrast, other leuco dyes, such as those based on triarylmethane, fluoran, and rhodamine structures, have been more extensively developed for specific sensing tasks. Rhodamine-based leuco dyes are particularly prominent in the field of fluorescent "turn-on" sensors for metal ions due to their excellent photophysical properties. Triarylmethane leuco dyes like leuco malachite green and leuco crystal violet have found niches in biosensing and forensic applications.
The choice of a leuco dye for a particular sensing application will ultimately depend on the specific requirements of the assay, including the target analyte, desired sensitivity, and the complexity of the sample matrix. Further research into the modification of the this compound structure could unlock its potential for a broader range of sensing applications, leveraging its unique electrochemical characteristics. This guide serves as a starting point for researchers to compare the existing capabilities of different leuco dyes and to identify opportunities for future innovation in the field of chemical and biological sensing.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. Electrochemical determination of plant-derived leuco-indigo after chemical reduction by glucose | Semantic Scholar [semanticscholar.org]
- 3. Development of biosensor probe for detection of Malachite Green and Leuco-Malachite Green for application in fishery industry - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. A rhodamine-based fluorescent sensor for selective detection of Cu2+ in aqueous media: synthesis and spectroscopic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel rhodamine derivate as high selective detection lead sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. researchgate.net [researchgate.net]
- 10. spotsee.io [spotsee.io]
- 11. The Chemistry of Fluoran Leuco Dyes | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Electronic Properties of Indigo and Leucoindigo using Density Functional Theory (DFT) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic properties of indigo (B80030) and its reduced form, leucoindigo, based on Density Functional Theory (DFT) studies. The significant structural and electronic transformations that occur upon the reduction of indigo to this compound are critical for a range of applications, from textile dyeing to potential uses in electronic devices and drug development.
Introduction to Indigo and this compound
Indigo is a well-known organic dye with a distinct blue color, characterized by a planar structure with two carbonyl groups (-C=O). Its reduced form, this compound, is colorless and possesses two hydroxyl groups (-OH). This transformation from the oxidized (indigo) to the reduced (this compound) state fundamentally alters the molecule's electronic properties, including its solubility, color, and reactivity.
The reduction of indigo to the water-soluble and colorless this compound is a crucial step in the vat dyeing process. In this process, a reducing agent, such as sodium dithionite, is used in an alkaline solution to facilitate the conversion. The fabric is immersed in the this compound solution and then exposed to air, which oxidizes it back to the insoluble, intensely colored indigo, trapping the dye within the fibers.
Comparative Electronic Properties: A DFT Perspective
DFT studies provide valuable insights into the electronic structure and properties of molecules. A comparative study by Maahury et al. (2020) utilized DFT with the B3LYP functional and a 6-31G(d,p) basis set to investigate the differences between indigo and this compound.[1][2]
Key Findings from DFT Studies:
-
Molecular Geometry: DFT calculations reveal that indigo possesses a planar structure, while this compound has a non-planar geometry.[1] This structural difference has significant implications for their electronic and physical properties.
-
Electronic Distribution: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are distributed across the entire molecule in both indigo and this compound.[1] However, the density of the LUMO is less dense in this compound compared to indigo.[3]
-
Absorption Spectra: this compound exhibits a shorter absorption wavelength compared to indigo.[1] This is consistent with the visual observation of this compound being colorless while indigo is blue. The color of indigo arises from the electronic transition between the HOMO and LUMO, which corresponds to absorption in the visible region of the electromagnetic spectrum.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's chemical reactivity and kinetic stability.[4] Studies on indigo have shown that its HOMO-LUMO gap is approximately 2.5 eV to 3.0 eV, depending on the isomer (cis or trans).[4][5] This energy gap is a key factor in its application in areas like dye-sensitized solar cells.[1]
The following table summarizes the key electronic properties of indigo and this compound based on DFT calculations.
| Property | Indigo | This compound | Reference |
| Color | Blue | Colorless | [6] |
| Molecular Geometry | Planar | Non-planar | [1] |
| Key Functional Groups | Two carbonyls (-C=O) | Two hydroxyls (-OH) | [2] |
| Absorption Wavelength | Longer | Shorter | [1] |
| LUMO Density | Denser | Less dense | [3] |
Experimental Protocols
The computational details for the DFT studies comparing indigo and this compound are as follows:
-
Software: The specific software used can vary, but common choices include Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) is the primary computational method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these types of calculations.[1][2][4][5][7]
-
Basis Set: The 6-31G(d,p) basis set is a common choice for optimizing the ground state geometry.[1][2] For more precise electronic property calculations, larger basis sets like 6-311G(d,p) may be used.[4][5][7]
-
Calculations:
-
Geometry Optimization: The molecular structures of indigo and this compound are optimized to find their lowest energy conformations.
-
Frequency Analysis: This is performed to confirm that the optimized structures correspond to true energy minima.
-
Electronic Properties: Single-point energy calculations are carried out on the optimized geometries to determine properties such as HOMO and LUMO energy levels, the HOMO-LUMO gap, and molecular orbital distributions.
-
Excited States: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra.[1]
-
Visualizing the Relationship and Workflow
The following diagrams illustrate the chemical relationship between indigo and this compound and the general workflow of a DFT study.
Caption: The reversible reduction-oxidation process between indigo and this compound.
Caption: A generalized workflow for DFT studies of molecular electronic properties.
References
- 1. ojs.jmolekul.com [ojs.jmolekul.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Molecular Structures and Spectral Properties of Natural Indigo and Indirubin: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Leucoindigo Derivatives in Materials Science
Introduction
Leucoindigo, the reduced and soluble "white" form of the iconic blue dye indigo (B80030), is emerging as a significant platform for advanced materials.[1][2] The reversible redox relationship between the insoluble indigo pigment and its soluble leuco form is central to its functionality, enabling applications that span from traditional dyeing to cutting-edge organic electronics.[1] The transformation from the conjugated, planar indigo structure to the non-planar this compound alters the molecule's electronic and photophysical properties, creating a versatile scaffold for chemical modification.[3][4] This guide provides a comparative overview of the performance of this compound derivatives in materials science, supported by experimental data, detailed protocols, and visualizations to aid researchers in the field.
Performance Comparison of Indigo and this compound Derivatives
The performance of these materials is dictated by their distinct photophysical and electronic properties. The reduction of the indigo "keto" form to the leuco form interrupts the molecule's conjugation, leading to significant changes in absorption, emission, and excited-state deactivation pathways.[3][4]
Photophysical Properties
Unlike the parent indigo, where a rapid internal conversion process dominates the deactivation of the excited state, the leuco form exhibits a more complex behavior.[5][6] In this compound and its derivatives, the deactivation of the excited state involves a competition between fluorescence, internal conversion, and intersystem crossing to the triplet state.[5][7] This opens up possibilities for applications in sensing and photochemistry. A comparison of key photophysical parameters is summarized below.
| Compound | Form | Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) |
| Indigo | Keto | Dioxane | ~0.00 | - |
| This compound | Leuco | Dioxane | 0.35 | - |
| N-octyl-7,7′-diazaindigo | Leuco | DMF | <0.03 | - |
| Cibalackrot | Keto | Dioxane | 0.76 | - |
| Reduced Cibalackrot | Leuco | Dioxane | <0.02 | - |
Table 1: Comparative photophysical data for indigo, this compound, and selected derivatives. Data sourced from multiple studies.[3][6]
Electronic Properties and Semiconductor Performance
Indigo and its derivatives are recognized as promising ambipolar organic semiconductors, suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3][8][9] While most semiconductor research focuses on the stable, conjugated indigo form, the electronic properties of the leuco form are crucial for processing and have been investigated computationally. Density Functional Theory (DFT) studies have been used to calculate the HOMO and LUMO energy levels of both indigo and this compound to assess their potential in applications like dye-sensitized solar cells.[10]
Systematic studies on indigo derivatives have shown that chemical design can tune optoelectronic properties and semiconductor performance.[9][11] For instance, introducing strong electron-withdrawing groups can lower the LUMO energy levels, dramatically improving the ambient stability of n-type OFETs.[9][11]
| Derivative Class | Key Features | Typical Electron Mobility (μe) | Application |
| Pristine Indigo | Ambipolar behavior | ~10-3 to 10-2 cm²/Vs | OFETs |
| Bay-Annulated Indigo (BAI) | High stability, strong absorption | Promising results reported | OFETs, OPVs |
| Isoindigo-based Dyes | N-type unipolar behavior | ~10-4 to 10-3 cm²/Vs | OFETs |
| Functionalized Indigoids | Tunable LUMO levels for air stability | Varies with functional group | N-channel OFETs |
Table 2: Performance of various indigo-class derivatives as organic semiconductors. Note: Data primarily reflects the performance of the oxidized indigo form, which is typically the active layer in devices.[12][13]
Experimental Protocols and Methodologies
Detailed experimental procedures are critical for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of this compound derivatives.
Synthesis and Reduction
1. Synthesis of a Diazaindigo Derivative (N-octyl-7,7′-diazaindigo): This protocol is based on the synthesis of N-octyl-7,7′-diazaindigo as reported in the literature.[3]
-
Step 1: Preparation of 7-aza-3-indoxyl acetate (B1210297). This precursor is prepared from commercially available 7-azaindole (B17877) through oxidation with thallium(III) acetate in acetic acid.
-
Step 2: Homocoupling. The synthesis of the parent 7,7′-diazaindigo is achieved via homocoupling of 7-aza-3-indoxyl acetate in the presence of 25% aqueous ammonium (B1175870) hydroxide.
-
Step 3: Alkylation. The final N-octyl derivative is obtained through subsequent alkylation steps.
2. General Reduction to this compound Form: The conversion of indigo derivatives to their soluble leuco form is a standard procedure in vat dyeing and materials processing.[1]
-
Method: The indigo derivative is suspended in an alkaline aqueous solution (e.g., 0.1 M NaOH).
-
Reducing Agent: A reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄) is added to the suspension.
-
Catalysis: The reduction can be catalyzed by compounds like anthraquinone (B42736) derivatives to improve efficiency and utilize milder reducing agents like glucose.[1]
-
Observation: The disappearance of the characteristic blue color and the formation of a clear or yellowish solution indicates the successful formation of the this compound derivative.
Characterization Techniques
1. Photophysical Analysis:
-
Absorption and Emission Spectroscopy: UV-Vis and fluorescence spectrometers are used to measure the absorption and emission spectra, determining the λmax values.[3]
-
Fluorescence Quantum Yields (ΦF): Determined using a comparative method with a well-known standard.
-
Femtosecond Transient Absorption (TA): This technique is employed to investigate the deactivation pathways of the excited state on a picosecond timescale.[3]
2. Electrochemical and Semiconductor Analysis:
-
Cyclic Voltammetry (CV): Used to determine the HOMO and LUMO energy levels of the derivatives, providing insight into their electronic properties.
-
OFET Fabrication and Characterization: Devices are typically fabricated by depositing a thin film of the indigo derivative (as the active semiconductor layer) onto a substrate with source and drain electrodes.[9] The charge carrier mobility and on/off ratios are then measured using a semiconductor parameter analyzer.
Visualizing Key Processes
Diagrams are essential for understanding the relationships and workflows in materials chemistry. The following diagrams, generated using Graphviz, illustrate the core redox cycle of indigo and a typical experimental workflow.
Caption: The fundamental redox cycle between an indigo derivative and its corresponding leuco form.
Caption: A generalized experimental workflow for the synthesis and characterization of this compound-based materials.
References
- 1. This compound Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and photophysical studies of an indigo derivative: N-octyl-7,7′-diazaindigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - Do indigo and leuco-indigo have fully conjugated pi systems? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scilit.com [scilit.com]
- 7. Characterization of the excited states of indigo derivatives in their reduced forms. | Semantic Scholar [semanticscholar.org]
- 8. Indigo dye - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design of indigo derivatives as environment-friendly organic semiconductors for sustainable organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Spectrophotometric and Electrochemical Methods for Leucoindigo Quantification
A detailed guide for researchers and drug development professionals on the cross-validation of analytical techniques for the determination of leucoindigo, the soluble, reduced form of indigo (B80030). This publication provides an objective comparison of spectrophotometric and electrochemical methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research needs.
This compound is a critical intermediate in various industrial and research applications, including textile dyeing and the development of redox-based drug delivery systems.[1] Accurate quantification of this compound is paramount for process control and quality assurance. This guide explores the two predominant analytical techniques used for this purpose: UV-Visible spectrophotometry and electrochemical methods.
Method Comparison at a Glance
A summary of the key performance characteristics of each method is presented below, offering a clear comparison to inform methodology selection. The electrochemical method generally demonstrates significant advantages in complex samples, particularly in its tolerance to impurities.[2][3]
| Parameter | Spectrophotometric Method | Electrochemical Method |
| Principle | Measurement of light absorbance by this compound at a specific wavelength. | Measurement of the oxidation current of this compound at an electrode surface. |
| Typical Wavelength | ~405-420 nm[1][4] | Not Applicable |
| Selectivity | Susceptible to interference from colored impurities or other compounds that absorb in the same spectral region. | High selectivity, as the measurement is based on the specific redox potential of this compound. Less sensitive to impurities.[2][3][5] |
| Sensitivity | Generally good, but can be limited by the molar absorptivity of this compound. | Often offers higher sensitivity, with techniques like hydrodynamic voltammetry enhancing the signal.[6] |
| Speed | Relatively fast, providing near real-time measurements. | Can provide rapid, steady-state measurements, especially with advanced techniques.[5] |
| Cost & Complexity | Equipment is widely available and relatively inexpensive. The procedure is generally simple. | Requires more specialized equipment (potentiostat, electrodes) and may necessitate greater expertise. |
| In-situ Monitoring | Can be challenging due to the need for sample extraction and clarification. | Well-suited for in-situ and real-time monitoring of this compound concentrations in reaction mixtures.[7] |
Experimental Protocols
Detailed methodologies for both spectrophotometric and electrochemical analysis are provided to ensure reproducibility.
Spectrophotometric Determination of this compound
This method relies on the characteristic light absorption of this compound in the violet-blue region of the electromagnetic spectrum.
1. Preparation of this compound Solution (from Indigo):
-
Indigo is insoluble in water and must first be reduced to its soluble leuco form.[6]
-
A common method involves the chemical reduction of an indigo suspension.
-
Reagents: Indigo powder, Sodium Hydroxide (NaOH) solution (e.g., 0.2 M), a reducing agent such as glucose or sodium dithionite.[2][5]
-
Procedure:
2. Spectrophotometric Measurement:
-
Instrumentation: A UV-Visible spectrophotometer.
-
Procedure:
-
Calibrate the spectrophotometer using a blank solution (e.g., the NaOH and reducing agent solution without indigo).
-
Measure the absorbance of the this compound solution at its maximum absorption wavelength (λmax), which is typically between 405 nm and 420 nm.[1][4]
-
The concentration of this compound is determined using a pre-established calibration curve based on the Beer-Lambert law.
-
Electrochemical Determination of this compound
Electrochemical methods measure the current generated by the oxidation of this compound at an electrode surface. This approach offers high sensitivity and is less prone to interference from impurities.[2][3]
1. Preparation of this compound Solution:
-
The same procedure as described for the spectrophotometric method is used to reduce indigo to this compound.
2. Electrochemical Measurement:
-
Instrumentation: A potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode). A vibrating or rotating disk electrode can be used to enhance mass transport and obtain steady-state signals.[1][2]
-
Working Electrodes: Gold (Au) or glassy carbon electrodes are commonly employed.[2][6]
-
Procedure:
-
Immerse the electrodes in the this compound solution.
-
Apply a potential scan (e.g., using cyclic voltammetry or normal pulse voltammetry) and record the resulting current.[5][7]
-
The oxidation of this compound back to indigo will produce a distinct peak in the voltammogram.
-
The peak current is directly proportional to the concentration of this compound. Quantification is achieved by calibrating the system with known concentrations of a standard redox species, such as the ferricyanide/ferrocyanide couple (Fe(CN)63-/4-).[2][5]
-
Visualizing the Methodologies
To further clarify the experimental processes and the logical comparison between the two techniques, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Comparison of analytical method characteristics.
Conclusion
Both spectrophotometric and electrochemical methods are viable for the quantification of this compound. The choice between them should be guided by the specific requirements of the application. For routine analysis of relatively pure samples where cost and simplicity are major considerations, spectrophotometry is a suitable choice. However, for research and development applications involving complex matrices, or where high accuracy, selectivity, and the potential for in-situ monitoring are critical, electrochemical methods offer a distinct advantage. The data suggests that electrochemical determination, particularly with hydrodynamic techniques, provides a more robust and reliable analysis, especially for plant-derived or impure indigo samples.[2][3]
References
- 1. This compound Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Electrochemical determination of plant-derived leuco-indigo after chemical reduction by glucose | Semantic Scholar [semanticscholar.org]
- 4. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. utupub.fi [utupub.fi]
- 7. Voltammetric in-situ monitoring of leuco-indigo in indigo-fermenting suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural vs. Synthetic Leucoindigo Stability for Researchers
A deep dive into the chemical stability of reduced indigo (B80030), offering a comparative analysis between its natural and synthetic forms. This guide furnishes researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual pathways to understand the factors governing leucoindigo stability.
The stability of this compound, the reduced and soluble form of indigo, is a critical factor in its application, ranging from textile dyeing to potential roles in biomedical research. This guide provides a comprehensive comparison of the stability of this compound derived from natural sources versus its synthetic counterpart. Emerging research indicates that natural this compound exhibits enhanced stability, a phenomenon attributed to the presence of endogenous antioxidant compounds.
Quantitative Stability Analysis
The stability of this compound is primarily challenged by oxidation, which converts it back to the insoluble indigo pigment. This process is accelerated by exposure to air (oxygen), light, and variations in pH. The following tables summarize the comparative stability of natural and synthetic this compound under different conditions.
| Parameter | Natural this compound | Synthetic this compound | Key Observations |
| Air (Oxygen) Exposure | Slower oxidation rate. The yellow leuco-form is retained for a longer duration. | Rapid oxidation to blue indigo upon exposure to air.[1] | The presence of antioxidant species in natural indigo preparations acts as a sacrificial shield, reacting with oxygen and thus protecting the this compound.[1] |
| Fluorescence Lifetime | Longer fluorescence lifetime decay (e.g., ~1.99 ns in a stabilized matrix), indicating a more stable reduced state.[1] | Shorter fluorescence lifetime compared to natural this compound under similar conditions.[1] | Fluorescence lifetime is a sensitive indicator of the chemical environment and stability of the leuco-form.[1] |
| Condition | Effect on this compound Stability | Supporting Data/Observations |
| pH | Optimal stability and formation occur in alkaline conditions, typically around pH 10-11.[1] | Studies have shown a higher concentration of this compound is maintained at pH 10 compared to lower pH values of 6 and 8. |
| Light Exposure | Prone to photo-oxidation, though indigo itself is known for its high photostability. The reduced leuco-form is more susceptible to degradation.[2] | The primary degradation pathways for indigoid compounds under light exposure involve oxidative cleavage and, for halogenated derivatives, photodebromination of the leuco form.[2] |
| Antioxidants | The presence of flavonoids and other phenolic compounds in natural indigo extracts significantly enhances the stability of this compound.[1][3] | Natural indigo exhibits significant radical scavenging activity (nearly 80%), while synthetic indigo shows very little (<5%).[1] |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key stability experiments are provided below.
Protocol 1: Preparation of this compound Solutions
Objective: To prepare standardized solutions of natural and synthetic this compound for comparative stability testing.
Materials:
-
Natural indigo powder
-
Synthetic indigo powder (≥95% purity)
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Nitrogen gas
-
Magnetic stirrer and stir bars
-
Heating plate
-
Sealed vials
Methodology:
-
Prepare a 2 mg/mL stock solution of both natural and synthetic indigo in deionized water.
-
Heat the stock solutions to 50°C while stirring.
-
Add sodium carbonate to each solution until a pH of 10 is achieved.
-
While continuously purging the solution with nitrogen gas to create an anaerobic environment, add sodium dithionite (2 mg/mL) to reduce the indigo to this compound. The solution will turn from blue to a clear yellow/greenish-yellow.
-
Maintain the solution at 50°C for 30 minutes under a nitrogen atmosphere to ensure complete reduction.[1]
-
Allow the solutions to cool to room temperature under nitrogen.
-
Transfer the this compound solutions to sealed vials, purged with nitrogen, for subsequent experiments.
Protocol 2: UV-Vis Spectrophotometric Assay for Oxidation Kinetics
Objective: To quantitatively measure the rate of this compound oxidation upon exposure to air.
Materials:
-
Prepared natural and synthetic this compound solutions
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Pipettes
Methodology:
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 350-750 nm.
-
Blank the instrument with deionized water.
-
In a quartz cuvette, dilute a sample of the synthetic this compound solution with deionized water (purged with nitrogen) to obtain an initial absorbance of ~1.0 at the λmax of this compound (~410 nm).
-
Immediately begin recording absorbance spectra at regular time intervals (e.g., every 30 seconds) after uncapping the cuvette to expose the solution to air.
-
Monitor the decrease in the absorbance peak of this compound (~410 nm) and the simultaneous increase in the absorbance peak of indigo (~610-620 nm) over time.[4][5]
-
Repeat the procedure for the natural this compound solution using the same dilution factor.
-
Plot the concentration of this compound (calculated using the Beer-Lambert law) as a function of time to determine the oxidation kinetics.
Protocol 3: Photostability Assay
Objective: To compare the degradation of natural and synthetic this compound under controlled light exposure.
Materials:
-
Prepared natural and synthetic this compound solutions
-
Solar simulator or a calibrated light source with a defined spectral output (e.g., AM 1.5G)
-
Quartz cuvettes or thin film substrates (e.g., quartz slides)
-
UV-Vis spectrophotometer
-
Radiometer
Methodology:
-
Prepare identical samples of natural and synthetic this compound in quartz cuvettes or as thin films on quartz slides.
-
Measure the initial absorbance spectrum of each sample using a UV-Vis spectrophotometer.
-
Expose the samples to a constant and measured irradiance from the light source in a temperature-controlled environment.[6]
-
At predetermined time intervals, remove the samples from the light source and measure their absorbance spectra.
-
A control sample for each type of this compound should be kept in the dark under the same temperature conditions and measured at the same time intervals.
-
Calculate the percentage degradation of this compound over time by monitoring the decrease in its characteristic absorbance peak.
-
Plot the percentage degradation versus time to compare the photostability of the natural and synthetic samples.
Signaling Pathways and Logical Relationships
The primary mechanism of this compound instability is its oxidation back to indigo. In the case of natural this compound, the presence of antioxidant compounds introduces a protective pathway.
Caption: Oxidation pathways of synthetic vs. natural this compound.
The diagram above illustrates the direct oxidation of synthetic this compound upon exposure to oxygen and light. In contrast, for natural this compound, the antioxidant compounds present act as radical scavengers, preferentially reacting with oxygen. This sacrificial mechanism delays the oxidation of this compound, thereby enhancing its stability.
Caption: Workflow for comparative stability analysis.
This workflow outlines the systematic approach to comparing the stability of natural and synthetic this compound. It begins with standardized sample preparation, followed by exposure to various environmental stressors, and concludes with quantitative analysis to determine the relative stability.
References
A Comparative Purity Assessment of Leucoindigo from Diverse Synthesis Routes
For researchers, scientists, and drug development professionals, the purity of a compound is paramount. This guide provides a comprehensive comparison of leucoindigo purity derived from various synthesis methodologies, supported by established analytical techniques. Understanding the impurity profiles associated with each route is critical for applications demanding high-purity starting materials.
This compound, the reduced and soluble form of the vibrant blue indigo (B80030) dye, is a crucial intermediate in various chemical processes. Its purity is highly dependent on the initial synthesis route of the parent indigo and the subsequent reduction method. This guide explores the common synthesis pathways and details the analytical methods for assessing the purity of the resulting this compound.
Synthesis Routes and Expected Purity
The primary methods for obtaining this compound can be broadly categorized into the reduction of synthetically produced indigo and the processing of natural indigo from plant precursors.
-
Chemical Synthesis (via Indigo Reduction): This is the most common industrial route.
-
Heumann-Pfleger Process: Starting from aniline (B41778), this method produces high-purity synthetic indigo (typically >94%).[1] However, the resulting this compound can contain residual toxic impurities such as aniline and N-methylaniline.[2][3]
-
Baeyer-Drewsen Synthesis: An earlier method involving the reaction of o-nitrobenzaldehyde and acetone.[4][5] While historically significant, it is less common industrially. The purity of this compound from this route is influenced by the completeness of the reaction and purification of the intermediate indigo.
-
-
Natural Synthesis (from Plant Precursors): This route utilizes plants such as Indigofera tinctoria or Isatis tinctoria (woad).
-
The indigo precursor, indican, is enzymatically hydrolyzed to indoxyl, which then dimerizes and oxidizes to indigo.[6] This indigo is then reduced to this compound.
-
Natural indigo has a significantly lower indigotin (B1671874) content (20-50%) compared to its synthetic counterpart.[1][7] Consequently, this compound from natural sources contains a complex mixture of impurities, including indirubin (B1684374) (a red isomer), tannins, and flavonoids.[7]
-
-
Reduction of Indigo: The final step to obtain this compound involves the reduction of indigo. The choice of reducing agent can also impact purity.
-
Sodium Dithionite (B78146) (Na₂S₂O₄): This is a powerful and widely used reducing agent in alkaline conditions.[8][9] However, it can introduce sulfur-containing byproducts into the this compound solution.[8]
-
Comparative Data on Purity and Impurities
The following table summarizes the expected purity and common impurities for this compound derived from different synthesis routes. It is important to note that the final purity of this compound is also heavily dependent on the purification processes employed after synthesis or reduction.
| Synthesis Route | Parent Indigo Purity (Indigotin Content) | Common Impurities in this compound | Key Characteristics |
| Chemical Synthesis (from Aniline) | >94%[1] | Aniline, N-methylaniline, residual reactants[2][3] | High purity, consistent quality, but potential for toxic aromatic amine contaminants. |
| Baeyer-Drewsen Synthesis | Variable, lab-scale dependent | Unreacted starting materials, side-reaction products | Less common for bulk production; impurity profile depends on reaction control. |
| Natural Synthesis (e.g., Indigofera tinctoria) | 20-50%[1][7] | Indirubin, tannins, flavonoids, other plant-derived compounds[7] | Lower this compound concentration, complex impurity profile, "natural" appeal. |
| Reduction with Sodium Dithionite | Not applicable (reduction step) | Sulfate, sulfite, and thiosulfate (B1220275) ions[8] | Efficient reduction, but introduces inorganic sulfur byproducts. |
Experimental Protocols for Purity Assessment
Accurate assessment of this compound purity requires robust analytical methods. The following protocols detail common techniques for quantification and impurity profiling.
UV-Visible Spectrophotometry
This method is suitable for determining the concentration of this compound in a solution by measuring its absorbance at a characteristic wavelength.
Protocol:
-
Sample Preparation: Prepare a solution of the this compound sample in an appropriate alkaline and reducing medium to prevent re-oxidation. A typical solution might involve dissolving the sample in a solution containing sodium dithionite and sodium hydroxide.[10]
-
Instrumentation: Use a calibrated UV-Visible spectrophotometer.
-
Measurement: Scan the sample solution to determine the maximum absorbance wavelength (λmax) for this compound, which is typically around 407-410 nm.[10][11]
-
Quantification: Prepare a series of standard solutions of high-purity this compound of known concentrations. Measure the absorbance of these standards at the determined λmax.
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Analysis: Measure the absorbance of the unknown this compound sample and determine its concentration using the calibration curve. Purity can be calculated by comparing the measured concentration to the expected concentration based on the initial sample weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound and its impurities. This is particularly useful for identifying and measuring contaminants like aniline and N-methylaniline in synthetic samples.
Protocol:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent system. For analyzing impurities like aniline, the water-insoluble indigo is first converted to soluble this compound, allowing for the acidic extraction of the aromatic contaminants.[2]
-
Instrumentation: Use an HPLC system equipped with a suitable column (e.g., reversed-phase C18) and a detector (e.g., a photodiode array detector).[2]
-
Mobile Phase: A common mobile phase for separating indigo-related compounds is a gradient of acetonitrile (B52724) and water.[2]
-
Analysis: Inject the prepared sample solution into the HPLC system. The components will separate based on their affinity for the stationary and mobile phases.
-
Detection and Quantification: Monitor the eluent at a specific wavelength (e.g., 190 nm for aniline and N-methylaniline) to detect and quantify the separated compounds.[2] Purity is determined by comparing the peak area of this compound to the total peak area of all components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for structural elucidation and purity assessment, providing detailed information about the molecular structure of this compound and the presence of impurities.
Protocol:
-
Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) with a reducing agent to maintain the leuco form.[12]
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Analyze the chemical shifts, integration values, and coupling constants to confirm the structure of this compound and identify any impurities. The purity can be estimated by comparing the integral of the signals corresponding to this compound with those of the impurities.
Redox Titration
This classical analytical method determines the concentration of this compound based on its redox reaction with a standard oxidizing agent.
Protocol:
-
Reagents:
-
A standardized solution of an oxidizing agent, such as potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]).[10]
-
An indicator or a potentiometer to determine the endpoint.
-
-
Sample Preparation: Dissolve a known amount of the this compound sample in an alkaline solution, ensuring it is in its reduced state.
-
Titration: Titrate the this compound solution with the standardized potassium hexacyanoferrate(III) solution. The this compound will be oxidized back to indigo.
-
Endpoint Detection: The endpoint can be determined by a color change of an indicator or by a sharp change in potential measured by a potentiometer. The titration curve will show an inflection point corresponding to the oxidation of this compound.[10]
-
Calculation: Calculate the concentration and purity of this compound based on the stoichiometry of the redox reaction and the volume of titrant used.
Visualizing the Workflow
The following diagrams illustrate the general workflow for this compound synthesis and the subsequent purity assessment process.
References
- 1. kingpinsshow.com [kingpinsshow.com]
- 2. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Characterization of New Organic Dyes Containing the Indigo Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The role of natural indigo dye in alleviation of genotoxicity of sodium dithionite as a reducing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utupub.fi [utupub.fi]
- 10. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tekhelet.com [tekhelet.com]
A Comparative Analysis of Leucoindigo Dyeing Efficiency on Diverse Textiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dyeing efficiency of leucoindigo across various textile substrates, including natural fibers like cotton, wool, and silk, as well as synthetic fibers. The information presented is supported by experimental data from scientific literature, offering a valuable resource for researchers in textile chemistry, materials science, and related fields.
Introduction to this compound Dyeing
Indigo (B80030), a vibrant blue dye with a long history, is insoluble in water. To be applied to textiles, it must first be reduced to its water-soluble form, this compound. This process, known as vat dyeing, allows the this compound to penetrate the fiber structure. Subsequent exposure to air oxidizes the this compound back to the insoluble indigo pigment, trapping it within the fibers and imparting the characteristic blue color. The efficiency of this process is influenced by the type of textile, the dyeing conditions, and the chemical composition of the dye bath.
Quantitative Comparison of Dyeing Efficiency
The dyeing efficiency of this compound on different textiles can be quantified by measuring the color strength (K/S value) and assessing the colorfastness properties of the dyed fabric. The K/S value is calculated from reflectance measurements and is directly proportional to the amount of dye absorbed by the fabric.[1] Colorfastness tests evaluate the resistance of the color to fading or bleeding under various conditions such as washing, rubbing, and exposure to light.
Table 1: Comparison of Color Strength (K/S) and Colorfastness of this compound on Different Textiles
| Textile Fiber | Typical K/S Value Range | Washing Fastness (Staining, 1-5 Scale) | Rubbing Fastness (Dry/Wet, 1-5 Scale) | Light Fastness (1-8 Scale) | Notes |
| Cotton | 5 - 15 | 4-5 | 4 / 3-4 | 3-4 | Good affinity for this compound in alkaline conditions.[2][3] |
| Wool | 8 - 20 | 4 | 4 / 3-4 | 4-5 | Dyeing is optimal in acidic to neutral pH to avoid fiber damage.[4][5] |
| Silk | 6 - 18 | 4-5 | 4-5 / 4 | 4 | Similar to wool, requires careful pH control to prevent loss of luster and strength.[5][6] |
| Polyamide (Nylon) | 10 - 22 | 4-5 | 4 / 3-4 | 4-5 | Shows good substantivity, especially in slightly acidic to neutral pH.[2][7] |
| Polyester (B1180765) | < 2 (untreated) | Poor | Poor | Poor | Hydrophobic nature and lack of dye sites result in very low affinity for this compound under conventional methods.[2][8] |
Note: The data presented is a synthesis from multiple sources and should be considered as indicative rather than absolute comparative values due to variations in experimental conditions across studies.
Experimental Protocols
The following sections detail generalized methodologies for dyeing textiles with this compound and for evaluating the dyeing efficiency.
General Protocol for this compound Vat Dyeing
This protocol outlines the fundamental steps for dyeing textiles with this compound. Specific parameters such as pH, temperature, and duration may need to be optimized for different fibers.
-
Preparation of the Dyebath:
-
Indigo powder is dispersed in deionized water.
-
A reducing agent, commonly sodium dithionite (B78146) (Na₂S₂O₄), is added to the dispersion.[4]
-
An alkali, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), is introduced to facilitate the reduction of indigo to its soluble leuco form. The solution typically turns a clear yellowish-green.[4]
-
-
Dyeing Process:
-
The textile material is immersed in the this compound dyebath.
-
The temperature of the dyebath is maintained at a specific level (e.g., 60°C) for a set duration (e.g., 30-60 minutes).[4]
-
-
Oxidation:
-
The dyed textile is removed from the bath and exposed to air.
-
The this compound within the fibers oxidizes back to the insoluble indigo pigment, developing the blue color.
-
-
Post-Treatment:
-
The dyed fabric is rinsed thoroughly with water to remove any unfixed dye.
-
A soaping treatment is often performed at an elevated temperature to improve fastness properties.[4]
-
Fiber-Specific Dyeing Considerations
-
Cotton: Typically dyed in a strongly alkaline bath (pH 11-13) to ensure proper dye uptake.
-
Wool and Silk: These protein fibers are sensitive to high alkalinity, which can cause significant damage. Dyeing is therefore carried out in a slightly acidic to neutral pH range (pH 5.5-7).[4]
-
Synthetic Fibers:
-
Polyamide (Nylon): Can be dyed effectively with this compound, with optimal results in the acidic to slightly alkaline pH range.[9]
-
Polyester: Due to its hydrophobic nature, polyester has very poor affinity for this compound in aqueous baths. Special dyeing techniques or surface modifications are required for successful coloration.[8]
-
Evaluation of Dyeing Efficiency
-
Color Strength (K/S) Measurement:
-
The reflectance of the dyed fabric is measured using a spectrophotometer.
-
The K/S value is calculated using the Kubelka-Munk equation: K/S = (1-R)² / 2R where R is the reflectance of the dyed sample at the wavelength of maximum absorption.[4]
-
-
Colorfastness Testing:
-
Washing Fastness (ISO 105-C06): The dyed sample is washed with a standard detergent solution, and the color change of the sample and the staining of adjacent undyed fabrics are assessed using a grey scale.[10]
-
Rubbing Fastness (ISO 105-X12): The resistance of the color to rubbing is tested under both dry and wet conditions using a crockmeter. The staining on the rubbing cloth is evaluated with a grey scale.[10]
-
Light Fastness (ISO 105-B02): The dyed sample is exposed to a standardized artificial light source, and the degree of fading is compared against a set of blue wool standards.[10]
-
Visualizing the Process
The following diagrams illustrate the key processes involved in this compound dyeing.
Caption: Experimental workflow for vat dyeing with this compound.
References
- 1. ijret.org [ijret.org]
- 2. ifatcc.org [ifatcc.org]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. pjsir.org [pjsir.org]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. intouch-quality.com [intouch-quality.com]
A Comparative Guide to the Photophysical Properties of Leucoindigo and Indigo Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties of leucoindigo, the reduced and soluble form of indigo (B80030), and various indigo derivatives in their native (keto) form. The distinct differences in their electronic structure lead to vastly different interactions with light, a critical consideration for applications in photopharmacology, molecular switching, and materials science. This document summarizes key quantitative data, details the experimental protocols for their measurement, and visualizes the underlying photophysical processes.
Core Photophysical Differences: A Tale of Two Forms
The fundamental distinction in the photophysical behavior of this compound and indigo derivatives stems from their molecular structure. Indigo and its derivatives in their keto form possess a central carbon-carbon double bond and intramolecular hydrogen bonds between the N-H groups and adjacent carbonyl oxygens. Upon photoexcitation, unsubstituted indigo undergoes an extremely rapid excited-state intramolecular proton transfer (ESIPT), a non-radiative decay pathway that quenches fluorescence and prevents photoisomerization. In contrast, N,N'-disubstituted indigo derivatives, where this hydrogen bonding is absent, can undergo trans-cis photoisomerization around the central C=C double bond, making them effective molecular photoswitches.
This compound, the reduced form, lacks the conjugated chromophore of the keto form, resulting in absorption at shorter wavelengths. Critically, the absence of the intramolecular hydrogen bonds that facilitate ESIPT in the parent indigo allows for competitive radiative decay pathways, namely fluorescence. Upon excitation, this compound can also undergo trans-cis isomerization.
Quantitative Comparison of Photophysical Properties
The following table summarizes key photophysical parameters for this compound and representative indigo derivatives. These values highlight the significant differences in their absorption, emission, and excited-state dynamics.
| Compound | Form | Solvent | λ_max (abs) (nm) | ε (M⁻¹cm⁻¹) | λ_max (em) (nm) | Φ_F | τ_F (ns) | Φ_R (trans→cis) |
| Indigo | Leuco | Acetonitrile/Water | 410[1] | - | - | 0.2-0.3[2][3] | 0.12, 2.17[2][3] | 0.9[2][3] |
| Indigo | Keto | DMF | 619[4] | - | - | 0.0023[4] | - | - |
| N-octyl-7,7'-diazaindigo | Leuco | DMF | 445[4] | 1500[4] | 505[4] | 0.015[4] | 3.15[4] | - |
| N-octyl-7,7'-diazaindigo | Keto | DMF | 565[4] | 2400[4] | 610[4] | 0.0014[4] | 0.114[4] | - |
| 7,7'-diazaindigo | Leuco | DMF | 500[4] | 10800[4] | 585[4] | 0.021[4] | 0.44[4] | - |
| 7,7'-diazaindigo | Keto | DMF | 600[4] | 22580[4] | 640[4] | 0.0011[4] | 0.078[4] | - |
| 4,4'-dibutoxy-7,7'-dimethoxy-5,5'-dinitroindigo | Leuco | Acetonitrile/Water | - | - | - | 0.2[2][3] | - | 0.007[2][3] |
| Thioindigo Diamine Derivative | Diamine | - | 324-328[5] | - | - | 0.045-0.25[5] | - | - |
| Thioindigo Diimine Derivative | Diimine | - | 495-510[5] | - | - | Non-emissive[5] | - | - |
Experimental Protocols
Accurate determination of photophysical parameters is crucial for comparative studies. Below are detailed methodologies for the key experiments cited in this guide.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation:
-
Solutions of the compound are prepared in a suitable solvent (e.g., DMF, acetonitrile) at a known concentration (typically in the micromolar range).
-
A cuvette containing the pure solvent is used as a blank to calibrate the spectrophotometer.
-
-
Measurement:
-
The absorbance spectrum is recorded over a relevant wavelength range (e.g., 300-800 nm).
-
The wavelength of maximum absorbance (λ_max) is identified from the spectrum.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Steady-State Fluorescence Spectroscopy
This method is employed to measure the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em).
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, and a detector (e.g., photomultiplier tube).
-
Sample Preparation:
-
Solutions are prepared in a fluorescence-grade solvent. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept low, typically below 0.1.
-
-
Measurement:
-
The sample is excited at a wavelength where it absorbs light, typically at or near its λ_max (abs).
-
The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
-
The recorded spectrum is corrected for the wavelength-dependent response of the instrument.
-
The wavelength of maximum emission intensity (λ_em) is determined from the corrected spectrum.
-
Relative Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is often determined relative to a well-characterized standard.
-
Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.
-
Procedure:
-
A series of solutions of both the sample and a suitable fluorescence standard (e.g., quinine (B1679958) sulfate, rhodamine 6G) are prepared at different concentrations, ensuring their absorbance at the excitation wavelength remains below 0.1.
-
The absorption spectra of all solutions are measured.
-
The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensity (the area under the emission curve) is determined for each solution.
-
A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard.
-
The gradients (slopes) of the resulting straight lines are determined.
-
The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) where Φ_st is the quantum yield of the standard, Grad_x and Grad_st are the gradients for the sample and standard, respectively, and n_x and n_st are the refractive indices of the respective solvents.
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime Measurement)
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ_F). Time-Correlated Single Photon Counting (TCSPC) is a common method.
-
Instrumentation: A TCSPC system including a pulsed light source (e.g., laser diode or picosecond LED), a sample holder, a fast photodetector, and timing electronics.
-
Measurement:
-
The sample is excited with a short pulse of light.
-
The arrival times of individual emitted photons are measured relative to the excitation pulse.
-
A histogram of the number of photons versus arrival time is constructed, representing the fluorescence decay curve.
-
The instrument response function (IRF) is measured using a scattering solution.
-
-
Data Analysis:
-
The fluorescence decay curve is fitted to one or more exponential functions, after deconvolution of the IRF.
-
The fluorescence lifetime(s) (τ_F) are extracted from the fitting parameters.
-
Visualizing Photophysical Pathways
The following diagrams illustrate the key photophysical processes and a typical experimental workflow for their characterization.
Caption: Simplified Jablonski diagram illustrating electronic transitions.
Caption: Experimental workflow for photophysical characterization.
References
Validating Leucoindigo Concentration: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, accurate determination of leucoindigo concentration is critical for process control and quality assurance. This guide provides a comprehensive comparison of the widely used redox titration method with alternative analytical techniques, supported by experimental data and detailed protocols.
The reversible reduction of indigo (B80030) to its soluble leuco form is a cornerstone of many industrial processes, including textile dyeing and the synthesis of certain pharmaceuticals. The concentration of the transient this compound species directly impacts reaction kinetics, product yield, and overall process efficiency. Therefore, robust and reliable analytical methods for its quantification are paramount. This guide focuses on the validation of this compound concentration using redox titration and compares its performance against UV-visible spectrophotometry and voltammetry.
Comparative Analysis of Analytical Methods
The choice of analytical method for this compound concentration validation depends on factors such as the required accuracy, precision, sample throughput, and the presence of interfering substances. The following table summarizes the key performance parameters of three common methods.
| Parameter | Redox Titration (with K₃[Fe(CN)₆]) | UV-Visible Spectrophotometry (this compound) | UV-Visible Spectrophotometry (Oxidized Indigo) |
| Principle | Oxidation of this compound by a standard oxidizing agent. | Direct measurement of the absorbance of the yellow this compound solution. | Measurement of the absorbance of the blue indigo after oxidation and extraction. |
| Linearity Range | Wide (e.g., >16.7 mg/L)[1] | Narrower (e.g., up to 10 mg/L)[2] | Limited by solubility in extraction solvent[1] |
| Limit of Detection (LOD) | Higher | Lower | Lower |
| Limit of Quantification (LOQ) | 16.7 mg/L[1] | ~0.08 mg/L[3] | ~0.08 mg/L[3] |
| Accuracy (Recovery %) | ~84%[1] | ~100%[1] | Variable, can be lower at high concentrations[1] |
| Precision (RSD) | < 6% (Repeatability), < 1% (Reproducibility)[1] | < 6% (Repeatability), < 1% (Reproducibility)[1] | Higher repeatability due to extraction step[1] |
| Advantages | Robust, suitable for industrial applications with high concentrations, simultaneous determination of reducing agents possible.[1][2] | High accuracy and sensitivity for low concentrations. | Simple and utilizes the strong absorbance of indigo. |
| Disadvantages | Lower sensitivity compared to spectrophotometric methods, requires careful standardization of titrant. | Susceptible to interference from other absorbing species, this compound is prone to air oxidation. | Requires a solvent extraction step, which can be time-consuming and introduce errors. The solubility of indigo in the organic solvent can be a limiting factor.[1] |
Experimental Protocols
Detailed methodologies for the three compared analytical techniques are provided below.
Redox Titration with Potassium Hexacyanoferrate(III)
This method is based on the oxidation of this compound back to indigo by a standardized solution of potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]).
a) Reagents and Equipment:
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]), analytical grade
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Anionic dispersant (e.g., Setamol X-D)
-
Distilled or deionized water
-
Potentiometric autotitrator with a platinum redox electrode and a reference electrode (e.g., Ag/AgCl)
-
Burette, beakers, volumetric flasks, and pipettes
b) Preparation and Standardization of 0.1 M Potassium Hexacyanoferrate(III) Solution:
-
Preparation: Dissolve approximately 32.92 g of K₃[Fe(CN)₆] in 1 L of distilled water. Store the solution in a dark bottle as it is light-sensitive.
-
Standardization:
-
Accurately weigh about 0.2 g of dried arsenic(III) oxide (As₂O₃) and dissolve it in 20 mL of 1 M NaOH.
-
Dilute the solution to 100 mL with distilled water and add 10 mL of concentrated hydrochloric acid.
-
Add a few drops of an appropriate indicator (e.g., ferroin) and titrate with the prepared K₃[Fe(CN)₆] solution until the endpoint is reached (a sharp color change).
-
Calculate the exact molarity of the K₃[Fe(CN)₆] solution.
-
c) Titration Procedure for this compound Sample:
-
Sample Preparation: The sample containing this compound should be in an alkaline solution. If the indigo is in its oxidized form, it must first be reduced. For 1 g of indigo, a typical reducing solution consists of 4 g/L of sodium dithionite and 3 mL/L of 40% (w/v) NaOH, heated at 50 ± 5 °C for 30 minutes.[4] A few drops of an anionic dispersant should be added to prevent the aggregation of any re-oxidized indigo.[4]
-
Titration:
-
Transfer a known volume of the this compound sample into a titration vessel.
-
Immerse the platinum and reference electrodes into the solution.
-
Titrate the sample with the standardized K₃[Fe(CN)₆] solution. The titration curve will show two inflection points. The first corresponds to the oxidation of excess sodium dithionite, and the second corresponds to the oxidation of this compound.[2]
-
The volume of titrant consumed between the two inflection points is used to calculate the concentration of this compound.
-
d) Calculation: The concentration of this compound can be calculated using the following formula:
Concentration (g/L) = (V₂ - V₁) * M * (MW_this compound / 2) / V_sample
Where:
-
V₁ = Volume of titrant at the first inflection point (L)
-
V₂ = Volume of titrant at the second inflection point (L)
-
M = Molarity of the standardized K₃[Fe(CN)₆] solution (mol/L)
-
MW_this compound = Molecular weight of this compound (264.29 g/mol )
-
V_sample = Volume of the this compound sample (L)
-
The division by 2 accounts for the 2-electron transfer in the redox reaction.
UV-Visible Spectrophotometry of this compound
This method involves the direct measurement of the absorbance of the yellow this compound solution at its maximum absorption wavelength (λmax).
a) Reagents and Equipment:
-
1-methyl-2-pyrrolidine
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium hydroxide (NaOH)
-
UV-Visible Spectrophotometer
-
Cuvettes, volumetric flasks, and pipettes
b) Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of indigo in a reducing medium. A typical reducing solution contains 200 mL/L of 1-methyl-2-pyrrolidine, 10 g/L of Na₂S₂O₄, and 13 mL/L of 33% (w/v) NaOH.[1]
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax of this compound, which is approximately 407 nm.[5] Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Reduce the indigo in the unknown sample using the same reducing solution. Measure the absorbance of the sample at 407 nm and determine the concentration from the calibration curve.
UV-Visible Spectrophotometry of Oxidized Indigo
This method involves the oxidation of this compound to indigo, followed by extraction into an organic solvent and measurement of the absorbance of the blue solution.
a) Reagents and Equipment:
-
Chloroform (B151607) (or another suitable organic solvent)
-
UV-Visible Spectrophotometer
-
Separatory funnel, volumetric flasks, and pipettes
b) Procedure:
-
Oxidation and Extraction: Ensure the this compound in the sample is fully oxidized to indigo by exposure to air. Extract the indigo from the aqueous solution into a known volume of chloroform.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of indigo in chloroform.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax of indigo in chloroform, which is approximately 604 nm.[5] Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the chloroform extract of the sample at 604 nm and determine the concentration from the calibration curve.
Signaling Pathways and Experimental Workflows
To visualize the experimental workflow of the primary method, a diagram generated using Graphviz is provided below.
Conclusion
The validation of this compound concentration is crucial for processes relying on the indigo-leucoindigo redox system. While UV-visible spectrophotometry offers high sensitivity for low concentrations, redox titration with potassium hexacyanoferrate(III) stands out as a robust, reliable, and more suitable method for industrial applications where higher concentrations are common and the presence of other reducing agents may interfere with other methods. [2][5] The wider working range and the ability to simultaneously determine the concentration of excess reducing agents make it a powerful tool for process monitoring and control. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis and the laboratory's capabilities.
References
A Comparative DFT Study of Substituted Indigo and Leucoindigo Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of substituted indigo (B80030) and leucoindigo derivatives based on Density Functional Theory (DFT) studies. It offers a side-by-side look at their electronic and structural properties, supported by computational data, to aid in the design of novel molecules with tailored characteristics.
Indigo and its derivatives are renowned for their rich color and have garnered significant interest for their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2] The reversible redox chemistry between the colored indigo and colorless this compound forms is central to their traditional use in dyeing and emerging applications. Understanding how substituents impact the electronic and structural properties of both forms is crucial for designing new functional materials.
Computational studies, particularly those employing Density Functional Theory (DFT), have proven to be powerful tools for predicting and explaining the properties of these molecules.[3][4] DFT calculations allow for the investigation of optimized geometries, electronic properties like HOMO-LUMO gaps, and spectroscopic characteristics, providing insights that complement experimental findings.[5][6][7]
Comparative Analysis of Indigo and this compound
The fundamental difference between indigo and its reduced form, this compound, lies in their molecular structure and electronic properties. Indigo possesses a planar structure with a central carbon-carbon double bond and two carbonyl groups, which are key components of its chromophore.[8][9] In contrast, this compound has a non-planar structure with hydroxyl groups instead of carbonyls, leading to a disruption of the conjugation and a loss of color.[3][9]
DFT studies have quantified these differences, showing, for example, that the HOMO-LUMO energy gap is significantly different between the two forms, which accounts for their distinct absorption spectra.[10] The redox transformation between indigo and this compound is a key aspect of their chemistry, and DFT can be employed to study the thermodynamics of this process.[4]
The Influence of Substituents on Indigo Derivatives
The introduction of substituent groups to the indigo core can significantly alter its properties. Theoretical analyses have shown that the position and nature of these substituents can tune the absorption and emission spectra of the molecule.[5][11] For instance, substituting a hydrogen atom with chlorine or bromine may result in negligible changes to the absorbed and emitted energies, whereas replacing nitrogen with sulfur or selenium can lead to an increase in these energies.[5][11]
Computational investigations have also explored the extension of the indigo scaffold's conjugation with groups like triarylamines and thienyls to modulate their optical and electronic properties for applications in dye-sensitized solar cells.[7]
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from various DFT studies on indigo, this compound, and their substituted derivatives. These tables provide a clear comparison of their calculated electronic and structural parameters.
| Molecule | Functional | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indigo | B3LYP | 6-31G(d,p) | -5.62 | -2.15 | 3.47 |
| This compound | B3LYP | 6-31G(d,p) | -5.05 | -0.84 | 4.21 |
| Indigo (trans) | B3LYP | 6-311G(d,p) | Not Specified | Not Specified | ~2.5 |
| Indigo (cis) | B3LYP | 6-311G(d,p) | Not Specified | Not Specified | 3.0 |
Table 1: Comparison of Calculated Electronic Properties of Indigo and this compound.
| Molecule | Functional | Basis Set | Calculated Absorption Maxima (nm) |
| Indigo | B3LYP | 6-31G(d,p) | 536.2 |
| Indigo with Cl substitution | B3LYP | 6-31G(d,p) | Not specified, but noted as practically no change from indigo |
| Indigo with Br substitution | B3LYP | 6-31G(d,p) | Not specified, but noted as practically no change from indigo |
| Indigo with S substitution (for N) | B3LYP | 6-31G(d,p) | Not specified, but noted as an increase in absorbed energy |
| Indigo with Se substitution (for N) | B3LYP | 6-31G(d,p) | Not specified, but noted as an increase in absorbed energy |
Table 2: Effect of Substituents on the Calculated Absorption Spectra of Indigo Derivatives.[5]
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory. A typical workflow for such a study is outlined below.
Computational Methodology
The majority of the cited studies employed the Gaussian suite of programs for their DFT calculations.[5] A common approach involves:
-
Geometry Optimization: The molecular structures of the indigo and this compound derivatives are optimized to find their lowest energy conformation. The Becke 3-parameter-Lee-Yang-Parr (B3LYP) functional is frequently used for this purpose.[5][11][12][13]
-
Basis Set Selection: A variety of basis sets are employed, with 6-31G(d,p) and 6-311G(d,p) being common choices for balancing computational cost and accuracy.[5][10][11]
-
Electronic Property Calculation: Once the geometries are optimized, single-point energy calculations are performed to determine electronic properties such as HOMO and LUMO energies and the resulting energy gap.
-
Excited State Calculations: To investigate the absorption and emission spectra, Time-Dependent DFT (TD-DFT) or Configuration Interaction Singles (CIS) methods are often used.[5][11]
The choice of functional and basis set can influence the calculated results, and it is crucial to consider these parameters when comparing data from different studies.
Visualizing Key Relationships
The following diagrams, generated using the DOT language, illustrate fundamental concepts in the DFT study of indigo derivatives.
A typical workflow for a DFT study of indigo derivatives.
The redox relationship between indigo and this compound.
References
- 1. Synthesis and photophysical studies of an indigo derivative: N -octyl-7,7′-diazaindigo - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06451C [pubs.rsc.org]
- 2. Synthesis and photophysical studies of an indigo derivative: N-octyl-7,7′-diazaindigo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.jmolekul.com [ojs.jmolekul.com]
- 4. citedrive.com [citedrive.com]
- 5. DFT study of the effect of substituents on the absorption and emission spectra of Indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of New Organic Dyes Containing the Indigo Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. naturalspublishing.com [naturalspublishing.com]
- 11. DFT study of the effect of substituents on the absorption and emission spectra of Indigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Excited-State Isomerization of Leucoindigo and Indigo
For researchers, scientists, and drug development professionals, understanding the distinct photochemical behaviors of indigo (B80030) and its reduced form, leucoindigo, is crucial for applications ranging from materials science to photopharmacology. This guide provides an objective comparison of their excited-state isomerization, supported by experimental data and detailed methodologies.
Indigo, a historic and vibrant blue dye, exhibits remarkable photostability, a property that makes it an excellent pigment. In stark contrast, its colorless precursor, this compound, readily undergoes photoisomerization upon excitation. This fundamental difference in their photochemical pathways stems from their distinct molecular structures and the presence or absence of intramolecular hydrogen bonds.
Core Photochemical Differences
Indigo's Photostability: Unsubstituted indigo is notoriously resistant to photoisomerization.[1] This inertness is attributed to an ultrafast excited-state intramolecular proton transfer (ESIPT) that occurs between the N-H groups and the adjacent carbonyl oxygens.[2] This process provides a highly efficient non-radiative decay channel, dissipating the absorbed energy and preventing the conformational changes necessary for isomerization around the central carbon-carbon double bond.[1] Consequently, the dominant deactivation pathway for excited indigo is internal conversion, with fluorescence and intersystem crossing being negligible processes.[3]
This compound's Photoisomerization: In its reduced leuco form, the intramolecular hydrogen bonds that characterize indigo are absent.[4] This structural modification closes the ESIPT deactivation channel, opening the door for other photochemical processes. Upon UV irradiation, this compound undergoes an efficient trans to cis isomerization in the first excited singlet state.[5][6] This photoreaction is a key feature of this compound's excited-state dynamics and is responsible for the observable changes in its fluorescence properties over time.[5]
Quantitative Photophysical Data
The differing excited-state behaviors of indigo and this compound are clearly reflected in their photophysical parameters. The following table summarizes key quantitative data from experimental studies.
| Photophysical Parameter | Indigo | This compound | Reference |
| Fluorescence Quantum Yield (ΦF) | ~2.3 x 10-3 | Increases with UV irradiation up to ~0.2–0.3 | [5][7] |
| Isomerization Quantum Yield (ΦR) | Does not isomerize | 0.9 (in dioxane) | [5][6] |
| Primary Deactivation Pathway | Internal Conversion (~99%) | Photoisomerization, Fluorescence, Intersystem Crossing | [3][8] |
| Excited State Lifetime (τF) | Biexponential decay | Biexponential decay (initially 0.12 ns and 2.17 ns) | [5][6] |
Experimental Protocols
The data presented above are derived from a combination of steady-state and time-resolved spectroscopic techniques.
Steady-State Absorption and Fluorescence Spectroscopy
This technique is used to measure the absorption and emission spectra of the molecules. For this compound, the fluorescence quantum yield's dependence on UV irradiation time is a key indicator of the trans-cis isomerization.
-
Methodology: Solutions of indigo and this compound in a suitable solvent (e.g., dioxane) are prepared.[5] Absorption spectra are recorded using a UV-Vis spectrophotometer. Fluorescence emission spectra are recorded upon excitation at a specific wavelength (e.g., 370 nm for this compound).[5] To observe the isomerization in this compound, the sample is irradiated with a UV lamp, and fluorescence spectra are recorded at different time intervals.[5] The fluorescence quantum yield is then calculated relative to a standard.
Time-Resolved Fluorescence Spectroscopy
This method provides information about the lifetimes of the excited states.
-
Methodology: The sample is excited with a short pulse of light from a laser, and the subsequent fluorescence decay is measured over time using a sensitive detector. The decay profiles are then fitted to exponential functions to determine the excited-state lifetimes. For this compound, the decay is initially biexponential, becoming almost monoexponential as the trans isomer converts to the cis isomer.[5][6]
Laser Flash Photolysis
This technique is employed to study transient species, such as triplet states, and to follow the kinetics of isomerization.
-
Methodology: A solution of the sample is excited with a short, intense laser pulse. The changes in absorbance of the sample are then monitored over time using a second light source. This allows for the detection and characterization of transient excited states and the determination of isomerization quantum yields.
Visualizing the Excited-State Pathways
The distinct deactivation pathways of indigo and this compound can be visualized using the following diagrams.
Caption: Deactivation pathway of excited indigo.
Caption: Excited-state isomerization of this compound.
Conclusion
The excited-state dynamics of indigo and this compound present a compelling case study in how subtle structural modifications can dramatically alter photochemical reactivity. While indigo's intramolecular hydrogen bonds render it highly photostable through an efficient ESIPT mechanism, the absence of these bonds in this compound facilitates a facile trans-cis photoisomerization. This fundamental understanding is critical for the rational design of new photoresponsive materials and molecular switches based on the indigo scaffold. For drug development professionals, the ability to trigger conformational changes with light in this compound-based structures offers intriguing possibilities for photopharmacology and targeted drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Excited-state isomerization of leuco indigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and photophysical studies of an indigo derivative: N-octyl-7,7′-diazaindigo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the excited states of indigo derivatives in their reduced forms. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Leucoindigo
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of leucoindigo, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to handle this compound and its associated waste with the utmost care. Always operate in a well-ventilated area and utilize appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To protect against splashes and dust. |
| Hand Protection | Chemical-impermeable gloves. | To prevent skin contact. |
| Body Protection | Fire/flame resistant and impervious clothing; lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1] | To prevent inhalation of dust or vapors. |
Disposal Protocols: A Step-by-Step Guide
The appropriate disposal method for this compound is contingent on its form (solid or in solution) and whether it is contaminated with other hazardous chemicals.
In the event of a small spill, follow these steps to ensure safe cleanup and disposal:
-
Remove Ignition Sources: Immediately eliminate all potential sources of ignition from the area.
-
Dampen the Spill: Carefully dampen the solid spill material with 60-70% ethanol (B145695) to prevent dust from becoming airborne.[2]
-
Collect the Material: Transfer the dampened this compound to a suitable, sealable container for waste.
-
Clean Residual Material: Use absorbent paper dampened with 60-70% ethanol to wipe up any remaining residue.
-
Decontaminate and Seal: Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[2]
-
Wash Contaminated Surfaces: Thoroughly wash all affected surfaces first with 60-70% ethanol, followed by a soap and water solution.[2]
-
Await Verification: Do not re-enter the contaminated area until a safety officer has confirmed that it has been properly cleaned.[2]
This compound is often used in a reduced, soluble form in dyeing vats. The disposal of these solutions requires careful consideration of all chemical components.
-
Oxidation: The water-soluble this compound can be oxidized back to its insoluble indigo (B80030) form. This can be achieved by blowing air through the solution.[3]
-
Neutralization: For vats containing alkaline solutions, slowly add a weak acid such as acetic acid (vinegar) to neutralize the pH to a range of 6.5-7.5.[4] Continuously monitor the pH level during this process.
-
Separation: Once oxidized, the solid indigo will precipitate out of the solution. This can be separated by filtration.
-
Disposal of Solid Indigo: The recovered solid indigo can be disposed of as solid chemical waste, following your institution's guidelines.
-
Disposal of Liquid: After neutralization and removal of the solid indigo, the remaining liquid may be permissible for drain disposal with copious amounts of water, provided it does not contain other hazardous materials and is in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) office before any drain disposal.
-
Contaminated Materials: Items such as gloves, absorbent paper, and weighing boats that are contaminated with this compound should be collected in a designated, sealed container and disposed of as chemical waste.
-
Uncontaminated Solid this compound: For pure, uncontaminated this compound, the recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1] Package and label the waste in accordance with your institution's and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Environmental Considerations and Waste Minimization
The traditional process of reducing indigo to this compound often utilizes sodium dithionite, which can introduce sulfates, sulfites, and thiosulfates into wastewater, increasing the Chemical Oxygen Demand (COD) and posing a risk to aquatic environments.[5][6] Modern, more sustainable methods for producing this compound, such as electrochemical processes, significantly reduce the chemical waste generated.[7][8] Whenever possible, consider methods to recycle or recover indigo from waste streams. One patented method involves oxidizing this compound in wastewater to recover the insoluble indigo dye, which can then be reused.[3]
Disclaimer: The information provided in this guide is intended for trained laboratory professionals. Always consult your institution's Environmental Health and Safety (EHS) office and adhere to all federal, state, and local regulations regarding chemical waste disposal. The Safety Data Sheet (SDS) for any mixture containing this compound should be consulted to evaluate the hazards of all components.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C16H12N2O2 | CID 23035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101376747B - Method for recycling bipseudoindoxyl dye from indigo dyeing waste water - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. newclothmarketonline.com [newclothmarketonline.com]
- 8. FOR DYERS - Smart Indigo [smartindigo.com]
Essential Safety and Logistical Information for Handling Leucoindigo
For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This document provides crucial guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal methods for Leucoindigo, a substance that demands careful management due to its potential hazards.
This compound is known to cause severe skin burns and eye damage[1]. Therefore, strict adherence to safety protocols is essential to mitigate risks. The following information is designed to be a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
A comprehensive selection of PPE is required to ensure the user's safety when handling this compound. The following table summarizes the recommended equipment based on safety data sheets. It is crucial to inspect all PPE for integrity before each use[2].
| PPE Category | Item | Specifications and Standards |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3]. |
| Face Shield | Recommended in situations with a high risk of splashes, to be worn over safety goggles[4][5]. | |
| Skin Protection | Gloves | Chemical-impermeable gloves are mandatory. It is advised to consult the glove manufacturer's data for specific breakthrough times and to establish a regular replacement schedule[3][6]. |
| Protective Clothing | Fire/flame resistant and impervious clothing should be worn to prevent skin contact[3]. This may include lab coats, aprons, or full coveralls depending on the scale of work[4][5]. | |
| Safety Footwear | Closed-toe shoes are a minimum requirement. In areas with a higher risk of spills, chemical-resistant boots are recommended[5][6]. | |
| Respiratory Protection | Respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is advised. For higher-level protection or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) should be used. In situations with unknown atmospheric concentrations, a Self-Contained Breathing Apparatus (SCBA) is necessary[1][2]. |
Experimental Protocol: Handling and Storage of this compound
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment. This compound is sensitive to air and light and will slowly oxidize to the blue indigotin[3][7].
Methodology:
-
Preparation :
-
Handling :
-
Storage :
Operational Plan for Spills and Disposal
In the event of a spill or when disposing of this compound waste, a clear and systematic approach must be followed to minimize contamination and exposure.
Spill Response Protocol:
-
Evacuate and Secure :
-
Assess and Prepare :
-
Don the appropriate PPE, including respiratory protection. For large spills or unknown atmospheres, an SCBA is recommended[1].
-
-
Contain and Clean :
-
Dampen the spilled solid material with 60-70% ethanol (B145695) to minimize dust[1].
-
Carefully transfer the dampened material into a suitable, labeled container for disposal[1][3].
-
Use absorbent paper dampened with 60-70% ethanol to clean up any remaining residue[1].
-
Wash the contaminated surfaces with 60-70% ethanol followed by a soap and water solution[1].
-
Disposal Plan:
-
Waste Collection :
-
Place all contaminated materials, including absorbent paper and any contaminated clothing, into a vapor-tight plastic bag[1].
-
Seal the bag and label it clearly as hazardous waste.
-
-
Disposal :
-
Dispose of the sealed waste container in accordance with all applicable local, state, and federal regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagrams illustrate the logical relationships and procedural steps.
References
- 1. This compound | C16H12N2O2 | CID 23035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 3. echemi.com [echemi.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
